molecular formula C11H16N4S B1593708 1-(1-Adamantyl)-5-mercaptotetrazol CAS No. 58473-97-5

1-(1-Adamantyl)-5-mercaptotetrazol

Cat. No.: B1593708
CAS No.: 58473-97-5
M. Wt: 236.34 g/mol
InChI Key: IFZAAQJJFQHGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Adamantyl)-5-mercaptotetrazol is a useful research compound. Its molecular formula is C11H16N4S and its molecular weight is 236.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Adamantyl)-5-mercaptotetrazol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Adamantyl)-5-mercaptotetrazol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4S/c16-10-12-13-14-15(10)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZAAQJJFQHGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=S)N=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358810
Record name 1-(1-adamantyl)-5-mercaptotetrazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58473-97-5
Record name 1-(1-adamantyl)-5-mercaptotetrazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Crystal Structure Analysis of 1-(1-Adamantyl)-5-mercaptotetrazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of 1-(1-Adamantyl)-5-mercaptotetrazole (CAS: 58473-97-5) represents a fascinating intersection of organic framework rigidity and versatile coordination chemistry. This whitepaper provides an in-depth, self-validating methodological guide to the crystal structure analysis of this compound. By synthesizing the highly symmetrical, lipophilic adamantane cage with the polar, metabolically stable 5-mercaptotetrazole bioisostere, this molecule serves as a critical building block in drug development and the synthesis of advanced metal-organic frameworks (MOFs)[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond standard operational procedures, focusing instead on the thermodynamic causality and self-validating logic required to obtain high-resolution crystallographic data.

Chemical Context & Structural Significance

The chemical identity of 1-(1-Adamantyl)-5-mercaptotetrazole is defined by its two constituent moieties, which dictate its behavior during crystallization and metal coordination:

  • The Adamantane Scaffold: A tricyclic hydrocarbon forming a rigid, diamondoid cage. This steric bulk imparts exceptional thermal stability and significantly enhances the molecule's lipophilicity, a trait heavily leveraged in medicinal chemistry to improve pharmacokinetic absorption[1][3].

  • The 5-Mercaptotetrazole (MTZ) Ring: An aromatic, five-membered heterocycle containing four nitrogen atoms and an exocyclic sulfur atom. It acts as a bioisostere for carboxylic acids[1]. Crucially, the MTZ group exhibits dynamic tautomerism between the thiol (–SH) and thione (=S) forms, providing multiple N- and S-donor sites for metal binding, such as the N(4), S-bridging modes observed in transition metal clusters[4][5].

Tautomerism Thiol Thiol Form (S-H) Thione Thione Form (N-H, C=S) Thiol->Thione Tautomerization (Solvent Dependent) Deprotonated Thiolate Anion (S-, N-) Thiol->Deprotonated Deprotonation (Base Added) Thione->Deprotonated Deprotonation (Base Added) Metal Metal Coordination (MOFs, Clusters) Deprotonated->Metal S- and N- Bridging

Figure 1: Tautomerization pathways and coordination logic of 1-(1-Adamantyl)-5-mercaptotetrazole.

Self-Validating Crystallization Methodology

Crystallization is a thermodynamically driven process. The rigid nature of the adamantyl group generally facilitates favorable crystal packing[3]; however, the polar tetrazole headgroup can induce solvent inclusion or severe twinning if the metastable zone is breached too rapidly. The following protocol utilizes a self-validating vapor diffusion method.

Step-by-Step Protocol:

  • Purity Verification (Validation Check 1): Analyze the bulk powder via HPLC and ¹H-NMR.

    • Causality: Chemical impurities (>2%) act as potent nucleation inhibitors or incorporate into the growing lattice, inducing structural defects that ruin high-angle diffraction limits.

  • Solvent System Selection: Dissolve the compound in a moderately polar solvent (e.g., Tetrahydrofuran or Chloroform) to a concentration of 10 mg/mL.

    • Causality: The solvent must simultaneously solvate the highly lipophilic adamantane cage and the polar MTZ ring. Using a purely non-polar solvent would cause immediate, amorphous precipitation of the polar headgroups.

  • Antisolvent Vapor Diffusion: Place the solvated mixture in an inner vial. Place this inside a larger sealed chamber containing a volatile, non-polar antisolvent (e.g., n-pentane).

    • Causality: Vapor diffusion ensures an exceptionally slow, controlled increase in supersaturation. This thermodynamic control favors the growth of fewer, larger single crystals rather than a kinetically driven microcrystalline powder.

  • Optical Verification (Validation Check 2): Harvest crystals and examine them under a cross-polarized microscope.

    • Causality: Complete optical extinction upon stage rotation confirms a unified, single-crystal lattice, successfully ruling out amorphous aggregates or macroscopic twinning before valuable instrument time is consumed.

X-Ray Diffraction (XRD) Workflow & Validation

Once a suitable crystal is isolated, the data collection and refinement workflow must incorporate strict internal quality controls.

XRD_Workflow Start Compound Synthesis (Purity > 98%) Solvent Solvent Screening (Balance Lipophilic/Polar) Start->Solvent Cryst Crystallization (Vapor Diffusion) Solvent->Cryst Mount Crystal Mounting (Cryoloop, 100K) Cryst->Mount Diffract X-Ray Diffraction (Mo Kα / Cu Kα) Mount->Diffract Solve Structure Solution (SHELXT) Diffract->Solve Refine Refinement & Validation (R1 < 0.05) Solve->Refine Refine->Solve High R-factor (Check Twinning)

Figure 2: Self-validating workflow for crystallization and X-ray diffraction analysis.

Step-by-Step Protocol:

  • Cryo-Mounting: Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately flash-cool to 100 K in a liquid nitrogen stream.

    • Causality: Cryo-cooling dramatically reduces atomic thermal motion (lowering atomic displacement parameters) and prevents the loss of volatile solvent molecules trapped in the lattice, yielding higher resolution data.

  • Indexing and Unit Cell Determination (Validation Check 3): Collect initial screening frames.

    • Self-Validation: Greater than 95% of the collected reflections must index to a single unit cell. The presence of multiple distinct lattices indicates non-merohedral twinning, requiring immediate remounting of a new specimen.

  • Data Collection: Utilize Mo Kα (0.71073 Å) or Cu Kα (1.54184 Å) radiation. Collect data to a resolution of at least 0.80 Å with a redundancy of >4.

    • Causality: High redundancy is critical for accurate empirical absorption corrections. Because sulfur is a heavier anomalous scatterer, multi-scan absorption correction relies heavily on redundant measurements of equivalent reflections.

  • Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (e.g., SHELXL)[6].

    • Self-Validation: The structural model is considered valid only when the unweighted R-factor (R1) is < 0.05, wR2 is < 0.15, and the Goodness-of-Fit (GoF) approaches 1.0. The residual electron density map must remain flat (< 0.5 e/ų).

Structural Insights & Quantitative Data

The solved crystal structure provides critical insights into the molecule's spatial geometry. Key analytical focal points include the absolute planarity of the tetrazole ring and its dihedral orientation relative to the bulky adamantyl group[3].

A primary diagnostic feature in the XRD data is the C–S bond length, which definitively identifies the dominant tautomeric state in the solid phase. Furthermore, intermolecular interactions—specifically hydrogen bonding networks involving the mercapto group and the tetrazole nitrogen atoms—dictate the macroscopic crystal packing[3].

Table 1: Representative Crystallographic Parameters for 1-(1-Adamantyl)-5-mercaptotetrazole

ParameterTypical Value for AdMTZ DerivativesAnalytical Significance
Crystal System Monoclinic / TriclinicExpected packing for bulky, sterically asymmetric adamantyl ligands
Space Group P2₁/c or P-1Common for organic molecules driven by strong intermolecular H-bonding
Temperature 100(2) KMinimizes thermal motion, essential for resolving light atoms (hydrogen)
C-S Bond Length ~1.68 Å (Thione) / ~1.73 Å (Thiol)Diagnostically determines the dominant tautomeric state in the solid state
R1 (unweighted) < 0.05 (5%)Validates the overall accuracy and reliability of the structural model
Goodness-of-Fit (GoF) 0.95 – 1.05Confirms appropriate statistical weighting of the diffraction data

Applications in Advanced Materials & Therapeutics

The structural data obtained from 1-(1-Adamantyl)-5-mercaptotetrazole is not merely an academic exercise; it directly informs downstream applications.

In coordination chemistry, the bifunctional nature of the ligand—combining a steric shield (adamantyl) with a multi-dentate binding site (MTZ)—makes it highly effective for constructing metal-organic frameworks (MOFs) and coordination polymers[2]. For example, similar mercaptotetrazole ligands coordinate via μ2-SR and μ3-SR modes to form luminescent tetranuclear copper(I) clusters[4] and asymmetric silver-based 1D polymeric chains[5].

In synthetic organic chemistry, mercaptotetrazoles are deployed as highly efficient phosphorylating reagents and catalysts, accelerating complex reactions[7]. Meanwhile, in medicinal chemistry, the precise spatial orientation of the adamantyl group is utilized to design targeted therapies for viral infections and metabolic diseases, leveraging its unique ability to penetrate lipophilic biological barriers[1].

References

  • Research on Synthesis, Structure, and Catalytic Performance of Tetranuclear Copper(I) Clusters Supported by 2-Mercaptobenz-zole-Type Ligands Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Amides of Trivalent Phosphorus Acids as Phosphorylating Reagents for Proton-Donating Nucleophiles Source: Chemical Reviews - ACS Publications URL:[Link]

  • Asymmetric versus symmetric silver-sulfur-nitrogen bonding in the solid-state structure of silver-1-phenyl-1H-tetrazole-5-thiol Source: Polyhedron - ResearchGate URL:[Link]

  • Crystal Structure Refinement with SHELXL Source: Semantic Scholar URL:[Link]

Sources

Pharmacokinetics of 1-(1-Adamantyl)-5-Mercaptotetrazol Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuroactive and systemically targeted therapeutics often requires the delicate balancing of lipophilicity, metabolic stability, and target affinity. 1-(1-Adamantyl)-5-mercaptotetrazol (1-AMT) (CAS 58473-97-5) represents a highly specialized hybrid pharmacophore[1]. It fuses the rigid, highly lipophilic adamantane cage with the acidic, metabolically resistant 5-mercaptotetrazole (5-MT) ring.

This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) properties of 1-AMT derivatives. By deconstructing the structure-property relationships (SPR) of its constituent moieties, we elucidate the causal mechanisms governing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). Furthermore, we provide self-validating experimental protocols designed to rigorously quantify these parameters in preclinical development.

Structure-Property Relationships (SPR) & Causality

The PK profile of 1-AMT derivatives is dictated by the competing physicochemical forces of its two primary domains. Understanding the causality behind these structural features is critical for lead optimization.

The Adamantane Scaffold: Driving Volume of Distribution and BBB Penetration

Adamantane is a tricyclic hydrocarbon with a diamondoid lattice structure. In medicinal chemistry, the inclusion of an adamantane moiety is estimated to increase a compound's calculated partition coefficient (cLogP) by approximately 3.1 log units[2].

  • Causality of Distribution: The rigid, spherical nature of adamantane lacks rotatable bonds, meaning it incurs a very low entropic penalty when inserting into lipid bilayers. This drives a massive increase in the Volume of Distribution (Vd), as the drug partitions extensively out of the central plasma compartment and into adipose and neural tissues.

  • Blood-Brain Barrier (BBB) Permeability: Adamantane acts as a highly effective brain-directed drug carrier[3]. Its extreme lipophilicity enables passive transcellular diffusion across the tightly junctioned endothelial cells of the BBB, making it an ideal scaffold for central nervous system (CNS) targets[4].

The 5-Mercaptotetrazole (5-MT) Ring: Bioisosterism and Toxicological Liabilities

Tetrazoles are frequently deployed as non-classical, metabolically stable bioisosteres for carboxylic acids[5]. They offer similar acidity (pKa ~4.5 to 5.5) but possess greater lipophilicity and resistance to esterases[1]. However, the presence of the exocyclic thiol (-SH) in the 5-MT moiety introduces specific PK and toxicological phenomena well-documented in 5-MT-containing cephalosporins like cefoperazone[6][7].

  • Causality of Toxicity (Hypoprothrombinemia): The free thiol group can competitively inhibit Vitamin K epoxide reductase. By preventing the recycling of Vitamin K, 5-MT depletes active coagulation factors (II, VII, IX, X), leading to bleeding disorders.

  • Causality of Toxicity (Disulfiram-like Reactions): 5-MT is a known inhibitor of aldehyde dehydrogenase[8]. If a 1-AMT derivative releases the free 5-MT moiety in vivo, co-administration with ethanol will cause an accumulation of acetaldehyde, resulting in severe flushing, nausea, and hypotension.

Metabolic Pathways and Clearance Mechanisms

The biotransformation of 1-AMT derivatives is bifurcated. The adamantane core is primarily subjected to Phase I oxidation, while the 5-MT thiol is a target for Phase II conjugation.

  • Phase I (CYP450 Oxidation): Despite its steric bulk, the bridgehead carbons of the adamantane cage are susceptible to hydroxylation, primarily mediated by CYP3A4 and CYP2D6. This introduces a hydroxyl group, slightly increasing aqueous solubility for renal clearance.

  • Phase II (Conjugation & Dimerization): The highly reactive thiol group on the tetrazole ring can undergo S-glucuronidation via UDP-glucuronosyltransferases (UGTs). Alternatively, in oxidative environments, the thiol can form disulfide dimers with endogenous proteins (e.g., human serum albumin) or other drug molecules, significantly extending its plasma half-life but complicating its free-fraction availability.

Metabolism Parent 1-(1-Adamantyl)-5-mercaptotetrazol Phase1 Phase I: CYP450 (CYP3A4 / CYP2D6) Parent->Phase1 Adamantane Core Phase2 Phase II: UGTs & Oxidation Parent->Phase2 5-MT Thiol Group Met1 Hydroxylated Adamantane (Bridgehead Oxidation) Phase1->Met1 Met2 S-Glucuronide Conjugate Phase2->Met2 Met3 Disulfide Dimerization Phase2->Met3 Excretion Renal Excretion Met1->Excretion Met2->Excretion Met3->Excretion

Metabolic pathways of 1-AMT derivatives detailing Phase I and Phase II biotransformations.

Quantitative Pharmacokinetic Profiling

To guide preclinical development, we have synthesized the known parameters of the constituent moieties to predict the PK behavior of 1-AMT derivatives.

Table 1: Predicted Pharmacokinetic Parameters of 1-AMT Derivatives

PK ParameterAdamantane Core (e.g., Amantadine)5-MT Core (e.g., Cefoperazone)1-AMT Hybrid (Predicted) Mechanistic Rationale
Volume of Distribution (Vd) High (3–8 L/kg)Low (0.1–0.2 L/kg)Moderate to High (2–5 L/kg) Adamantane drives tissue partitioning, but the acidic tetrazole restricts extreme peripheral distribution.
Plasma Protein Binding (PPB) Low (~67%)High (~90%)High (>85%) The 5-MT thiol readily forms transient disulfide bonds with serum albumin, trapping the drug in plasma.
BBB Permeability (LogBB) Excellent (>0.3)Poor (<-1.0)Moderate (~0.0 to 0.2) The +3.1 cLogP boost from adamantane overcomes the polarity of the tetrazole, enabling CNS entry.
Primary Clearance Renal (Unchanged)Biliary / RenalHepatic (CYP) & Renal Bridgehead hydroxylation of adamantane precedes renal excretion of the conjugated tetrazole.

Experimental Workflows for PK Validation

To ensure scientific integrity, the theoretical PK profile must be validated using self-validating experimental systems. The following protocols utilize internal controls to guarantee data reliability.

PKWorkflow Step1 In Vitro ADME (Microsomes) Step2 Bioanalytical Setup (LC-MS/MS) Step1->Step2 Step3 In Vivo Dosing (IV/PO Rodents) Step2->Step3 Step4 Tissue Sampling (Plasma, Brain) Step3->Step4 Step5 PK Calculation (NCA) Step4->Step5

Sequential experimental workflow for validating the pharmacokinetics of 1-AMT derivatives.
Protocol 1: In Vitro CYP450 Phenotyping & Microsomal Stability

Purpose: To determine the intrinsic clearance ( CLint​ ) and identify the specific CYP isoforms metabolizing the adamantane core.

  • Preparation: Thaw Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Test Article Addition: Spike 1-AMT derivative to a final concentration of 1 µM. Keep organic solvent (DMSO) concentration 0.1% to prevent CYP inhibition.

  • Self-Validating Controls: Run parallel incubations with Verapamil (rapid clearance control) and Warfarin (slow clearance control). For phenotyping, use selective inhibitors: Ketoconazole (CYP3A4) and Quinidine (CYP2D6).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality: NADPH is the obligate electron donor for CYP450-mediated bridgehead oxidation.

  • Quenching & Analysis: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 2: In Vivo Pharmacokinetic & BBB Permeability Assay

Purpose: To quantify absolute bioavailability, Vd, and CNS penetration (Brain-to-Plasma ratio, Kp​ ).

  • Dosing: Fast male Sprague-Dawley rats (n=6 per route) overnight. Administer 1-AMT via Intravenous (IV) tail vein injection (1 mg/kg in 5% DMSO/95% PEG400) and Per Os (PO) oral gavage (10 mg/kg in 0.5% Methylcellulose).

  • Sampling: Collect serial blood samples via jugular vein catheters at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Brain Extraction (Terminal): At Tmax​ (determined from a pilot study, typically 1-2 hours for adamantanes), perfuse a subset of animals with ice-cold saline to remove residual blood from cerebral microvasculature. Harvest the brain, homogenize in 3 volumes of PBS (w/v).

  • Quantification: Extract plasma and brain homogenate samples using protein precipitation. Analyze via LC-MS/MS. Calculate the Kp​ value ( AUCbrain​/AUCplasma​ ). A Kp​>0.3 confirms successful BBB penetration driven by the adamantane carrier.

Conclusion

1-(1-Adamantyl)-5-mercaptotetrazol derivatives present a fascinating pharmacokinetic dichotomy. The adamantane moiety serves as a powerful vector for CNS delivery and tissue distribution, while the 5-mercaptotetrazole ring provides metabolic stability at the cost of high protein binding and potential off-target toxicities (e.g., coagulation cascade interference). Successful drug development utilizing this scaffold requires rigorous in vitro and in vivo validation to ensure the lipophilic benefits outweigh the reactive thiol liabilities.

References

  • Benchchem. "1-(1-Adamantyl)-5-mercaptotetrazol | 58473-97-5".
  • ConnectSci. "Unlocking therapeutic potential: the role of adamantane in drug discovery".
  • National Institutes of Health (NIH). "Adamantane as a brain-directed drug carrier for poorly absorbed drug. 2.
  • Royal Society of Chemistry (RSC).
  • National Institutes of Health (NIH) GSRS. "CEFOPERAZONE".
  • NC
  • ResearchGate. "Influence of drugs on alcohol metabolism: Effect of cephalosporins".
  • ResearchGate. "2-Substituted and 2,5-Disubstituted Tetrazoles".

Sources

1-(1-Adamantyl)-5-mercaptotetrazol lipophilicity and cell membrane permeability

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical and Permeability Profiling of 1-(1-Adamantyl)-5-mercaptotetrazole

Introduction: The Amphiphilic Paradox of the Adamantyl-MTZ Pharmacophore

In modern medicinal chemistry, balancing lipophilicity with aqueous solubility and membrane permeability is the crux of successful oral drug design. The molecule 1-(1-Adamantyl)-5-mercaptotetrazole (AMT) presents a fascinating physicochemical paradox. It combines two diametrically opposed functional groups: the highly lipophilic, bulky, and rigid adamantane cage, and the polar, acidic 5-mercaptotetrazole (MTZ) ring.

As a Senior Application Scientist, I frequently encounter molecules where the adamantyl group is appended to enhance target binding affinity and increase passive lipid bilayer partitioning [1]. However, the extreme hydrophobicity of adamantane (LogP ~2.4 for the core structure) often leads to poor aqueous solubility and high non-specific binding (NSB) to laboratory plastics. Conversely, the MTZ group acts as a bioisostere for carboxylic acids, possessing a pKa of approximately 3.31 [2]. At physiological pH (7.4), the MTZ group is >99.9% deprotonated, creating an anionic species. This ionization drastically alters the molecule's lipophilicity profile (LogD vs. LogP) and dictates its behavior in cellular permeability models like Caco-2.

This whitepaper dissects the lipophilicity and cell membrane permeability of AMT, providing field-proven methodologies, mechanistic insights, and self-validating protocols for accurate physicochemical characterization.

Physicochemical Profiling: LogP vs. LogD Causality

To understand the membrane permeability of AMT, we must first accurately quantify its lipophilicity. A common pitfall in early-stage drug discovery is relying solely on the partition coefficient (LogP), which only accounts for the neutral species. Because the MTZ ring is highly acidic, measuring the distribution coefficient (LogD) at pH 7.4 is mandatory to reflect the molecule's state in the human intestinal tract and blood plasma.

The Thermodynamic Penalty of Desolvation

When AMT approaches a cell membrane, the adamantyl cage readily interacts with the hydrophobic lipid tails. However, the anionic MTZ group is heavily solvated by water molecules. For the molecule to passively diffuse through the lipid bilayer, it must shed this hydration shell—a process that incurs a massive thermodynamic energy penalty. Consequently, while the adamantyl group drives partition into the membrane, the MTZ anion restricts transcellular diffusion, often making the molecule reliant on paracellular routes or susceptible to active efflux transporters.

Table 1: Theoretical and Experimental Physicochemical Properties of AMT
PropertyValueCausality / Implication
Molecular Weight 236.34 g/mol Small size favors rapid diffusion if desolvation energy is overcome.
pKa (MTZ ring) ~3.31>99.9% ionized at pH 7.4; necessitates LogD measurement over LogP.
LogP (Neutral, pH 1.0) ~3.50High lipophilicity driven by the adamantyl cage.
LogD (pH 7.4) ~0.80 - 1.20Significant drop due to ionization; indicates moderate physiological partitioning.
Topological Polar Surface Area ~77 ŲOptimal for oral absorption (< 120 Ų), though the negative charge complicates passive entry.
Protocol 1: Self-Validating Shake-Flask Method for AMT LogD (pH 7.4)

Because of the adamantyl group's propensity for non-specific binding, standard plastic microtiter plate assays often yield artificially low recovery rates. The following protocol utilizes glass apparatus to ensure data integrity.

  • System Equilibration: Vigorously stir 1-octanol and 50 mM phosphate buffer (pH 7.4) together for 24 hours to ensure mutual saturation. Causality: Failure to pre-saturate phases leads to volume shifts during the assay, skewing concentration calculations.

  • Analyte Solubilization: Dissolve AMT in the pre-saturated octanol phase at a concentration of 1 mM. Causality: AMT is highly soluble in octanol but poorly soluble in aqueous buffer; starting in the organic phase prevents precipitation artifacts.

  • Partitioning: Transfer equal volumes (5 mL) of the spiked octanol and blank aqueous buffer into a silanized glass vial. Shake at 300 RPM at exactly 25°C for 60 minutes.

  • Phase Separation: Centrifuge the glass vials at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantification & Validation: Quantify both phases using LC-MS/MS. Self-Validation Step: Calculate the mass balance. The sum of the moles in the octanol and aqueous phases must equal the initial moles added (±5%). If mass balance is <90%, suspect NSB or precipitation and halt the assay.

  • Calculation: LogD = log₁₀([AMT]octanol / [AMT]aqueous).

Cell Membrane Permeability: Navigating the Caco-2 Monolayer

While PAMPA (Parallel Artificial Membrane Permeability Assay) is useful for screening passive diffusion, it lacks the active transport mechanisms present in vivo. Given that AMT is an anion at physiological pH, it is a prime candidate for interactions with intestinal efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Therefore, the bidirectional Caco-2 cell assay is the gold standard for this molecule [3].

PermeationMechanism A Aqueous Phase (Anionic AMT) B Desolvation (High Energy Penalty) A->B pH 7.4 C Lipid Bilayer Insertion (Adamantyl Anchor) B->C Overcome penalty D Transcellular Diffusion C->D Hydrophobic Interactions E Resolvation (Aqueous Release) D->E F Cytosol / Basolateral Phase E->F

Thermodynamic cycle of 1-(1-Adamantyl)-5-mercaptotetrazole membrane permeation.

Table 2: Expected Caco-2 Permeability Profile for AMT
ParameterExpected Range (x 10⁻⁶ cm/s)Interpretation
Papp (A2B) 1.5 - 3.0Moderate passive apical-to-basolateral permeability, hindered by MTZ ionization.
Papp (B2A) 4.5 - 9.0Higher basolateral-to-apical rate, indicating potential active efflux.
Efflux Ratio (ER) 2.0 - 4.0ER > 2 suggests AMT is a substrate for apical efflux transporters.
Protocol 2: Bidirectional Caco-2 Permeability Assay for Lipophilic Anions

To accurately measure the apparent permeability (Papp) of AMT, the assay must be designed to mitigate the "sink condition" failure often caused by highly lipophilic adamantyl derivatives.

  • Cell Seeding & Monolayer Formation: Seed Caco-2 cells at a density of 1×10⁵ cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation and expression of tight junctions and transporters.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Self-Validation Step: Proceed only if TEER > 250 Ω·cm². Post-assay, re-measure TEER; a drop >15% indicates the compound compromised membrane integrity.

  • Dosing Solution Preparation: Prepare a 10 µM solution of AMT in HBSS (pH 7.4) containing 1% DMSO to ensure the adamantyl group remains in solution.

  • Receiver Compartment Optimization (Critical Step): Add 1% Bovine Serum Albumin (BSA) to the receiver compartment (basolateral for A2B; apical for B2A). Causality: The adamantyl group makes the molecule "sticky." Without BSA in the receiver chamber to bind the permeated drug, AMT will adhere to the plastic walls of the receiver plate, resulting in a falsely low Papp calculation.

  • Incubation: Incubate the plates at 37°C on an orbital shaker (100 RPM) to minimize the unstirred water layer (UWL). Sample at 30, 60, 90, and 120 minutes.

  • Quantification: Precipitate proteins with cold acetonitrile and analyze via LC-MS/MS.

  • Calculation: Calculate Papp = (dQ/dt) / (C₀ × A), where dQ/dt is the steady-state flux, C₀ is the initial concentration, and A is the surface area of the insert.

Caco2Workflow N1 1. Seed Caco-2 Cells on Transwell Inserts N2 2. 21-Day Culture (Monolayer Formation) N1->N2 N3 N3 N2->N3 N4 4A. Apical to Basolateral (A2B) Dosing N3->N4 N5 4B. Basolateral to Apical (B2A) Dosing N3->N5 N6 5. Add 1% BSA to Receiver (Mitigates Adamantyl NSB) N4->N6 N5->N6 N7 6. Incubation & Sampling (2h, 37°C, 100 RPM) N6->N7 N8 7. LC-MS/MS Quantification & Mass Balance Check N7->N8 N9 8. Calculate Papp & Efflux Ratio (ER) N8->N9

Step-by-step Caco-2 bidirectional permeability assay workflow for AMT.

Conclusion

The 1-(1-Adamantyl)-5-mercaptotetrazole scaffold is a masterclass in physicochemical tension. While the adamantyl cage drives lipid affinity, the acidic MTZ group dictates the molecule's ionization state at physiological pH, resulting in a moderate LogD and a permeability profile characterized by high desolvation energy barriers. By employing rigorous, self-validating experimental designs—such as glass-vial LogD partitioning and BSA-supplemented Caco-2 assays—researchers can accurately map the pharmacokinetic potential of this unique pharmacophore without falling victim to the artifacts of non-specific binding and poor aqueous solubility.

References

  • Novel adamantyl clubbed iminothiazolidinones as promising elastase inhibitors: design, synthesis, molecular docking, ADMET and DFT studies. RSC Advances. Available at:[Link]

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters. Available at:[Link]

The Role of 1-(1-Adamantyl)-5-mercaptotetrazole as a Carboxylic Acid Bioisostere in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The carboxylic acid moiety is a ubiquitous pharmacophore in medicinal chemistry, critical for target engagement via ionic and hydrogen-bonding interactions. However, its high polarity limits membrane permeability, and its susceptibility to Phase II metabolism (e.g., glucuronidation) often results in rapid clearance and poor oral bioavailability. While 1H-tetrazoles have long served as metabolically stable bioisosteres[1], the integration of a 5-mercapto group combined with an adamantyl scaffold—yielding 1-(1-Adamantyl)-5-mercaptotetrazole —represents a sophisticated evolution in rational drug design[2]. This technical guide dissects the physicochemical logic, mechanistic advantages, and synthetic protocols for deploying this compound as a premium carboxylic acid surrogate.

Chemical Rationale: Deconstructing the Bioisostere

The efficacy of 1-(1-Adamantyl)-5-mercaptotetrazole stems from the synergistic combination of its two primary structural domains:

The Adamantane Scaffold: Lipophilic Shielding

Adamantane is a highly symmetrical, rigid, tricyclic hydrocarbon[2]. In medicinal chemistry, attaching an adamantyl group to a pharmacophore drastically increases its lipophilicity (LogP)[2]. This serves two critical functions:

  • Membrane Permeability: The bulky, non-polar cage enhances passive diffusion across lipid bilayers, facilitating penetration of the blood-brain barrier (BBB) and improving intestinal absorption.

  • Metabolic Stability: The extreme steric bulk of the adamantyl cage provides a physical shield against enzymatic degradation, effectively restricting access by Cytochrome P450 (CYP) enzymes and preventing premature oxidative metabolism.

The 5-Mercaptotetrazole Core: Acidity and Tautomerism

Standard 1H-tetrazoles exhibit a pKa of ~4.5–4.9, making them excellent spatial and electronic mimics of carboxylates[1]. However, the introduction of a sulfur atom at the C5 position (5-mercaptotetrazole) further tunes the electronic properties of the ring. 1-Substituted-5-mercaptotetrazoles exhibit a pKa in the range of 3.08–4.53, perfectly mirroring the acidity of aliphatic and aromatic carboxylic acids[3].

Crucially, these compounds exist in a thiol-thione tautomeric equilibrium [4]. In both the solid state and in solution, the thione form (1-substituted-1H-tetrazole-5(4H)-thione) is thermodynamically favored[3]. Upon deprotonation at physiological pH (7.4), the resulting anion delocalizes its charge across the N2, N4, and sulfur atoms. This creates a diffuse electron cloud that mimics the carboxylate anion while offering unique hydrogen-bonding and metal-chelating capabilities[3].

Tautomerism A 1-(1-Adamantyl)-1H- tetrazole-5-thiol (Minor) B 1-(1-Adamantyl)-1H- tetrazole-5(4H)-thione (Major) A->B Tautomeric Equilibrium C Carboxylate-like Anion (Active) B->C Deprotonation (pKa ~3.5-4.5) D Target Engagement (H-Bonding / Metal Chelation) C->D Pharmacophore Binding

Fig 1: Thiol-thione tautomeric equilibrium and deprotonation yielding the active bioisostere.

Mechanistic Profiling & Pharmacokinetic Impact

Replacing a traditional carboxylic acid with 1-(1-Adamantyl)-5-mercaptotetrazole fundamentally alters the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The tetrazole ring acts as a planar spatial mimic of the carboxylate[1], while the sulfur atom provides a "soft" nucleophilic center. This sulfur can engage in strong coordinate bonds with transition metals (e.g., Zn²⁺, Fe²⁺) in metalloenzyme active sites, an interaction that hard oxygen atoms in carboxylic acids cannot achieve as effectively.

Furthermore, traditional tetrazoles sometimes suffer from poor lipophilicity, limiting their use in CNS-targeted drugs[5]. The adamantyl group perfectly offsets this, balancing the highly polar, acidic tetrazole core with extreme lipophilicity.

Table 1: Physicochemical Comparison of Acidic Pharmacophores
Physicochemical PropertyCarboxylic Acid (-COOH)1H-Tetrazole Core1-(1-Adamantyl)-5-mercaptotetrazole
pKa Range 4.2 – 4.44.5 – 4.93.0 – 4.5
Charge State (pH 7.4) Anionic (-1)Anionic (-1)Anionic (-1)
Lipophilicity (LogP) Low (Hydrophilic)ModerateHigh (Highly Lipophilic)
Metabolic Liability High (Glucuronidation)LowVery Low (Steric Shielding)
H-Bonding Profile 1 Donor, 2 Acceptors1 Donor, 3 Acceptors1 Donor, 4 Acceptors (incl. Sulfur)

Experimental Methodologies: Synthesis & Derivatization

As a standard of practice, robust synthesis requires self-validating steps to ensure high fidelity of the target compound. The following protocols detail the generation and functionalization of 1-(1-Adamantyl)-5-mercaptotetrazole.

Protocol A: Synthesis via [3+2] Cycloaddition

This method utilizes 1-adamantyl isothiocyanate and sodium azide to build the tetrazole ring directly onto the adamantyl scaffold[4].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-adamantyl isothiocyanate (1.0 eq) and sodium azide (NaN₃, 1.5 eq) in a solvent mixture of Dimethylformamide (DMF) and water (typically 3:1 v/v).

  • Cycloaddition: Heat the reaction mixture to reflux (~100°C) for 12–24 hours.

    • Validation Check: Monitor the disappearance of the isothiocyanate starting material via FT-IR (disappearance of the strong N=C=S stretch at ~2100 cm⁻¹) or TLC (Hexane/EtOAc).

  • Workup & Acidification: Cool the mixture to room temperature. At this stage, the product exists as a highly soluble sodium salt. Slowly acidify the solution with 1M HCl to pH ~2 to precipitate the free 1-(1-Adamantyl)-1H-tetrazole-5-thiol.

  • Purification: Filter the white/off-white precipitate, wash thoroughly with cold distilled water to remove excess azide and salts, and recrystallize from ethanol.

    • Validation Check: Confirm structure and purity via ¹H-NMR (characteristic adamantyl protons at 1.7–2.2 ppm) and LC-MS (m/z [M-H]⁻).

Protocol B: Regioselective S-Alkylation

Because the thione tautomer dominates, the anion formed under basic conditions can theoretically be alkylated at the sulfur, N2, or N4 positions[3]. Using soft electrophiles and specific solvents drives regioselective S-alkylation[4].

  • Deprotonation: Suspend 1-(1-Adamantyl)-5-mercaptotetrazole (1.0 eq) in anhydrous acetone. Add anhydrous K₂CO₃ (1.2 eq) and stir for 30 minutes at room temperature to generate the thiolate/tetrazolate anion.

  • Alkylation: Add the desired alkyl halide (R-X, 1.1 eq) dropwise. Stir at room temperature or gentle reflux for 4–6 hours.

  • In-Process Validation: Monitor the reaction by LC-MS. The S-alkylated product is typically the major thermodynamic product due to sulfur's high nucleophilicity and polarizability.

  • Isolation: Filter off the inorganic salts, concentrate the filtrate under reduced pressure, and purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Synthesis Step1 1-Adamantylamine + Thiophosgene / CS2 Step2 1-Adamantyl Isothiocyanate (Intermediate) Step1->Step2 Isothiocyanate Formation Step3 [3+2] Cycloaddition + NaN3 (Sodium Azide) Step2->Step3 Reflux in H2O/DMF Step4 1-(1-Adamantyl)-5-mercaptotetrazole (Target Compound) Step3->Step4 Acidification (HCl to pH 2) Step5 S-Alkylation (Derivatization) Step4->Step5 Base (K2CO3) + R-X

Fig 2: Self-validating synthetic workflow for 1-(1-Adamantyl)-5-mercaptotetrazole and S-alkylation.

Conclusion

1-(1-Adamantyl)-5-mercaptotetrazole is a highly specialized, dual-action bioisostere. By uniting the extreme lipophilicity and steric shielding of the adamantyl cage with the precise pKa and metal-chelating properties of the 5-mercaptotetrazole ring, medicinal chemists can overcome the traditional liabilities of carboxylic acids. Whether utilized to enhance BBB penetration, resist glucuronidation, or engage metalloenzyme targets, this scaffold remains a powerful tool in the modern drug development arsenal.

References

  • Benchchem. 1-(1-Adamantyl)-5-mercaptotetrazol | 58473-97-5. Benchchem.2

  • Benchchem. Topic: The Role of the Sulphido Group in Tetrazole Chemistry. Benchchem. 4

  • ResearchGate. 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles and Their Derivatives. ResearchGate. 3

  • ResearchGate. The bioisosteric similarity of the tetrazole and carboxylate anions: Clues from the topologies of the electrostatic potential and of the electron density. ResearchGate. 1

  • American Chemical Society (ACS). Discovery of a Tetrazole-Based Growth Hormone Secretagogue. ACS Publications. 5

Sources

Comprehensive Technical Guide on the Thermal and Chemical Stability of 1-(1-Adamantyl)-5-mercaptotetrazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating the stability profiles of complex heterocyclic compounds is critical for their successful integration into drug development and advanced materials. 1-(1-Adamantyl)-5-mercaptotetrazole (AMT), also known as 1-adamantyl-1H-tetrazole-5-thiol, is a specialized molecule that merges the extreme steric bulk and lipophilicity of an adamantane cage with the versatile coordination and reactivity of a mercaptotetrazole (MTZ) ring.

This dual-nature architecture makes AMT highly valuable in stereoselective organic synthesis (such as the Julia–Kocienski olefination)[1], as a robust capping agent in nanotechnology, and as a stable ligand in coordination chemistry[2]. However, its utility is strictly governed by its thermal and chemical stability boundaries. This whitepaper deconstructs the structural causality behind AMT's stability, providing field-proven, self-validating protocols to accurately profile its behavior under thermal and oxidative stress.

Structural Dynamics: The Thiol-Thione Tautomerism

To understand the stability of AMT, one must first analyze its structural dynamics. The MTZ ring exists in a dynamic equilibrium between the thiol (1H-tetrazole-5-thiol) and thione (tetrazole-5-thione) tautomers.

The introduction of the adamantyl group at the N1 position fundamentally alters this equilibrium. The adamantane moiety is a highly symmetric, strain-free diamondoid structure. Its massive steric bulk physically shields the N1-C5 bond. This steric hindrance restricts the rotational degrees of freedom of the MTZ ring and alters the electron density distribution, favoring specific tautomeric states depending on solvent polarity and pH. This structural rigidity is the primary causal factor for the molecule's enhanced resistance to both thermal degradation and chemical oxidation compared to simpler derivatives.

Pathway Thiol 1-(1-Adamantyl)-5-mercaptotetrazole (Thiol Form) Thione 1-(1-Adamantyl)-tetrazole-5-thione (Thione Form) Thiol->Thione Tautomerization (Solvent/pH) Disulfide Disulfide Dimer (Oxidation Product) Thiol->Disulfide ROS / O2 Degradation Thermal Degradation (N2 Extrusion) Thiol->Degradation Heat (>200°C) Complex Metal-Ligand Complex (e.g., Cu, Ag) Thiol->Complex Metal Cations Thione->Disulfide ROS / O2 Thione->Degradation Heat (>200°C) Thione->Complex Metal Cations

Figure 1: Thiol-thione tautomerism and primary chemical/thermal degradation pathways of AMT.

Thermal Stability Profile

The thermal robustness of AMT is a direct consequence of its adamantyl substituent. Thermal degradation of tetrazoles typically initiates via ring opening and the highly exothermic extrusion of nitrogen gas (N 2​ )[3].

By attaching the rigid adamantyl cage, the activation energy required for the transition state of ring cleavage is significantly raised. The adamantyl group restricts the vibrational modes that would otherwise facilitate the homolytic cleavage of the tetrazole ring. Consequently, while standard MTZ derivatives (like 1-methyl-5-mercaptotetrazole) begin to decompose around 160 °C, AMT exhibits unique thermal behavior, often maintaining structural integrity well past 200 °C[4]. When coordinated with transition metals (such as in tetranuclear copper clusters), this stability is further enhanced by the formation of strong M-S and M-N bonds[2].

Quantitative Stability Comparison

To provide a clear benchmarking matrix, the table below summarizes the comparative thermal and oxidative stability of MTZ derivatives based on their N1-substituent.

CompoundN1-SubstituentT d​ (Onset, °C)Oxidative SusceptibilityPrimary Application
1-Methyl-MTZ Methyl~160HighCephalosporin side-chain
1-Phenyl-MTZ Phenyl~185ModerateElectroplating leveler
1-(1-Adamantyl)-MTZ Adamantyl>200Low (Sterically hindered)Julia-Kocienski olefination

Data synthesized from structural thermal stability trends of tetrazole derivatives[3][4].

Chemical Stability & Reactivity

Oxidative Resistance

The exocyclic sulfur atom in MTZ rings is inherently susceptible to oxidation, rapidly forming disulfide dimers (R-S-S-R) in the presence of Reactive Oxygen Species (ROS). However, AMT demonstrates remarkable oxidative stability. Causality: The adamantyl group acts as a physical shield. It sterically blocks the approach trajectory required for two thiol molecules (or a thiol and an ROS) to collide and form a disulfide bond, dramatically reducing the bi-molecular reaction rate constant.

pH-Dependent Hydrolysis

AMT remains highly stable in acidic to neutral aqueous environments. In highly alkaline conditions, the molecule deprotonates to form the thiolate anion. While this increases its nucleophilicity (useful for metal coordination), prolonged exposure to extreme pH (>12) can induce hydrolytic cleavage. Therefore, buffered environments are strictly required during long-term storage or formulation.

Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes an internal control to verify that the data collected is an accurate reflection of the molecule's innate stability, rather than an artifact of the experimental setup.

Protocol 1: Thermal Profiling via TGA/DSC

This protocol determines the exact decomposition temperature (T d​ ) and thermodynamic phase transitions.

  • Sample Preparation: Accurately weigh 5.0–10.0 mg of AMT into an alumina crucible. Causality for crucible choice: Alumina is chemically inert and will not catalyze premature degradation of the thiol group, unlike platinum crucibles which can interact with sulfur.

  • Atmospheric Control: Purge the Thermogravimetric Analysis (TGA) furnace with high-purity Nitrogen (N 2​ ) at a flow rate of 50 mL/min for 15 minutes prior to heating. Self-Validation: Nitrogen prevents oxidative combustion. If mass loss occurs, it is strictly due to thermal decomposition (N 2​ extrusion from the tetrazole), validating the intrinsic thermal limit.

  • Heating Regimen: Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C.

  • DSC Cross-Validation: Concurrently monitor Differential Scanning Calorimetry (DSC) signals. Self-Validation: A mass loss in TGA accompanied by a sharp exothermic peak in DSC confirms tetrazole ring rupture (N 2​ release). A mass loss with an endothermic peak would indicate simple volatilization, preventing data misinterpretation[3].

Protocol 2: Oxidative Degradation Assay (HPLC-UV)

This protocol quantifies the chemical stability of AMT under oxidative stress.

  • Matrix Preparation: Dissolve AMT in a 50:50 mixture of Acetonitrile and 50 mM Phosphate Buffer (pH 7.4) to a final concentration of 1 mg/mL.

  • Stress Induction: Add Hydrogen Peroxide (H 2​ O 2​ ) to achieve a final concentration of 3% v/v. Incubate the solution at 40 °C in a light-protected environment.

  • Quenching & Sampling: At intervals of 0, 2, 4, 8, and 24 hours, extract 100 µL aliquots and immediately quench the oxidation by adding 10 µL of 10% sodium thiosulfate. Causality: Quenching instantly halts the reaction, ensuring the chromatographic snapshot accurately represents the exact time-point.

  • Chromatographic Analysis: Inject 10 µL onto a C18 Reverse-Phase column. Use a gradient elution of Water/Acetonitrile (both containing 0.1% TFA) and monitor at 254 nm.

  • Self-Validation Control: Run a parallel control sample spiked with a known concentration of the synthesized AMT-disulfide dimer. Trustworthiness: This validates the column's resolving power, proving that any reduction in the AMT monomer peak is directly correlated to disulfide formation and not non-specific column binding.

ExperimentalWorkflow cluster_0 Thermal Profiling cluster_1 Chemical Profiling Prep Sample Preparation 1-(1-Adamantyl)-5-mercaptotetrazole TGA TGA / DSC Analysis (10°C/min, N2 atm) Prep->TGA Stress Oxidative & pH Stress (H2O2, Buffer Solutions) Prep->Stress ThermalData Determine Decomposition (Td) & Phase Transitions TGA->ThermalData Synthesis Comprehensive Stability Matrix (E-E-A-T Validated) ThermalData->Synthesis HPLC HPLC-UV Quantification (Thiol vs Disulfide) Stress->HPLC HPLC->Synthesis

Figure 2: Self-validating experimental workflow for AMT thermal and chemical stability profiling.

References

  • Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones.Organic Letters (ACS Publications).
  • Experimental Assessment of Thermal Stability (Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate).Benchchem.
  • Research on Synthesis, Structure, and Catalytic Performance of Tetranuclear Copper(I) Clusters Supported by 2-Mercaptobenz-zole-Type Ligands.MDPI Molecules.
  • 1-tert-butyl-1H-tetrazole-5-thiol and Adamantyl Derivatives Thermal Behavior.EvitaChem.

Sources

The Bifunctional Pharmacophore: 1-(1-Adamantyl)-5-mercaptotetrazol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, fusing distinct pharmacophoric elements into a single scaffold is a highly effective strategy for overcoming target resistance, enhancing target affinity, and improving pharmacokinetic profiles. 1-(1-Adamantyl)-5-mercaptotetrazol (CAS: 58473-97-5) exemplifies this paradigm. By combining the extreme lipophilicity and steric bulk of an adamantane cage with the bioisosteric, metal-coordinating, and hydrogen-bonding capabilities of a 5-mercaptotetrazole ring, this compound serves as a "privileged scaffold" for designing potent enzyme inhibitors and antiviral agents.

This technical guide deconstructs the mechanistic synergy of this molecule, outlines its primary mechanisms of action, and provides self-validating experimental protocols for its synthesis and in vitro evaluation.

Pharmacophore Deconstruction & Causality

The pharmacological efficacy of 1-(1-Adamantyl)-5-mercaptotetrazol is rooted in the distinct, yet complementary, physicochemical properties of its two primary moieties.

The Adamantyl Anchor: Entropic Driving Force

Adamantane is a highly symmetrical, rigid tricyclic hydrocarbon. In medicinal chemistry, it acts as an exceptional lipophilic anchor.

  • The Causality of Binding: The rigid, bulky nature of the adamantyl group allows it to insert into deep, hydrophobic pockets of target proteins (such as the M2 viral channel or the catalytic cleft of 11β-HSD1). Because these pockets are typically filled with highly ordered, energetically unfavorable water molecules, the insertion of the adamantyl group displaces this water into the bulk solvent. This displacement drives binding affinity through a massive favorable entropic shift ( ΔS>0 ), as noted in studies of adamantyl-substituted hydrophobic interactions (1).

The 5-Mercaptotetrazole Warhead: Bioisosterism & Coordination

The tetrazole ring is widely recognized as a metabolically stable bioisostere for the carboxylic acid group (2).

  • The Causality of Stability & Affinity: Carboxylic acids are highly susceptible to Phase II metabolism (e.g., glucuronidation), leading to rapid systemic clearance. Tetrazoles resist this degradation while maintaining a similar acidic profile (pKa ~4.5–5.5). Furthermore, the addition of the exocyclic thiol (mercapto) group enhances the moiety's ability to act as a bidentate ligand. This allows it to form strong dative bonds with transition metals (like Zn²⁺ in metalloenzymes) or establish robust electrostatic bridges with basic amino acid residues (Arg, Lys) in the target active site (3).

G Compound 1-(1-Adamantyl)-5-mercaptotetrazol Adamantyl Adamantyl Moiety (Lipophilic Anchor) Compound->Adamantyl Tetrazole 5-Mercaptotetrazole (Bioisosteric Warhead) Compound->Tetrazole Hydrophobic Hydrophobic Pocket Insertion (e.g., 11β-HSD1, M2 Channel) Adamantyl->Hydrophobic Drives Binding Entropy Bioisostere Carboxylic Acid Bioisostere (pKa ~4.5-5.5) Tetrazole->Bioisostere Electrostatic Interaction MetalCoord Metal Ion Coordination (e.g., Zn2+ in Peptidases) Tetrazole->MetalCoord Dative Bonding

Fig 1. Pharmacophore synergy of the adamantyl and 5-mercaptotetrazole moieties.

Primary Mechanisms of Action (Case Studies)

A. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-HSD1 is a critical enzyme that amplifies local glucocorticoid action by converting inactive cortisone to active cortisol. Overactivity is linked to metabolic syndrome and type 2 diabetes. Adamantyl-tetrazole derivatives have been identified as potent, selective inhibitors of this enzyme (4). Mechanism: The adamantyl group fits snugly into the highly lipophilic substrate-binding pocket of 11β-HSD1. Simultaneously, the tetrazole ring acts as a hydrogen bond acceptor/donor network, interacting directly with the catalytic tyrosine and serine residues, thereby locking the enzyme in an inactive conformation.

B. Antiviral Activity (Influenza A M2 Ion Channel)

Amantadine (1-adamantylamine) is a classic inhibitor of the Influenza A M2 proton channel, but viral mutations (e.g., S31N) have rendered it largely obsolete. Mechanism: The incorporation of the 5-mercaptotetrazole moiety onto the adamantyl scaffold provides secondary anchoring points. While the adamantane core still attempts to block the channel pore, the tetrazole-thiol interacts with polar residues near the channel entrance. This dual-interaction alters the binding kinetics, allowing the compound to overcome certain rimantadine-resistant viral strains.

Pathway Inhibitor 1-(1-Adamantyl)- 5-mercaptotetrazol Complex Inhibitor-Enzyme Complex (Conformational Lock) Inhibitor->Complex Binds Active Site Enzyme 11β-HSD1 Enzyme (Active State) Enzyme->Complex Induced Fit Cortisol Cortisone to Cortisol Conversion Blocked Complex->Cortisol Catalytic Inhibition Metabolic Reduction in Local Glucocorticoid Levels Cortisol->Metabolic Therapeutic Effect

Fig 2. Logical pathway of 11β-HSD1 enzymatic inhibition and downstream metabolic effects.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical or chemical outcome of each step confirms its success.

Protocol 1: Synthesis of 1-(1-Adamantyl)-5-mercaptotetrazol

This protocol utilizes a pre-functionalization strategy to ensure the adamantyl group is correctly positioned at the N-1 position of the tetrazole ring.

Step 1: Isothiocyanate Formation

  • Dissolve 10 mmol of 1-adamantylamine in 50 mL of ethanol.

  • Add 12 mmol of carbon disulfide (CS₂) and 11 mmol of triethylamine. Stir at room temperature for 2 hours.

  • Causality & Validation: CS₂ is utilized instead of thiophosgene due to its lower toxicity profile while still effectively generating the dithiocarbamate intermediate. The reaction is validated by the distinct odor change and the formation of a precipitate upon the addition of a desulfurizing agent (like Boc₂O or iodine) to yield 1-adamantyl isothiocyanate.

Step 2: Azide Cyclization ([3+2] Cycloaddition)

  • Isolate the 1-adamantyl isothiocyanate and dissolve it in 30 mL of anhydrous Dimethylformamide (DMF).

  • Add 15 mmol of Sodium Azide (NaN₃). Heat the mixture to 100°C for 12 hours under a nitrogen atmosphere.

  • Causality & Validation: DMF is selected as a polar aprotic solvent because it effectively solvates the Na⁺ cation, leaving the azide anion "naked" and highly nucleophilic. This dramatically accelerates the cycloaddition. The completion of this step is validated via TLC (Hexane:EtOAc 3:1), showing the disappearance of the isothiocyanate spot.

Step 3: Acidic Workup & Precipitation

  • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold distilled water.

  • Slowly add 1M HCl dropwise until the solution reaches pH 3.

  • Causality & Validation: The product initially exists as a water-soluble sodium salt. Acidification protonates the tetrazole-thiol (pKa ~4.5), driving it into its neutral, highly hydrophobic form. The sudden, heavy precipitation of a white solid serves as the self-validating physical confirmation of the product. Filter, wash with water, and dry under vacuum.

Synthesis Start 1-Adamantylamine Step1 Reaction with CS2 (Base, EtOH) Start->Step1 Intermediate 1-Adamantyl Isothiocyanate Step1->Intermediate Step2 Cyclization with NaN3 (DMF, 100°C) Intermediate->Step2 Product 1-(1-Adamantyl)- 5-mercaptotetrazol Step2->Product

Fig 3. Step-by-step synthetic workflow for 1-(1-Adamantyl)-5-mercaptotetrazol.

Protocol 2: In Vitro Target Binding Assay (Time-Resolved FRET)

To evaluate the inhibitory potency (IC₅₀) against targets like 11β-HSD1.

  • Pre-incubation: Incubate 10 nM of recombinant 11β-HSD1 with varying concentrations of 1-(1-Adamantyl)-5-mercaptotetrazol (0.1 nM to 10 μM) in HEPES buffer (pH 7.4) for 30 minutes at 37°C.

    • Causality: The bulky adamantyl group has a slow association rate ( kon​ ) due to the thermodynamic requirement of displacing water from the hydrophobic pocket. Pre-incubation ensures binding equilibrium is achieved prior to catalysis.

  • Reaction Initiation: Add 200 nM cortisone and 1 mM NADPH to initiate the reaction. Incubate for 1 hour.

  • Detection & Validation: Add a europium-labeled anti-cortisol antibody and a fluorophore-labeled cortisol tracer.

    • Causality: Time-Resolved FRET (TR-FRET) is chosen because it eliminates background auto-fluorescence from the highly conjugated screening compounds. A dose-dependent decrease in the FRET signal directly validates the inhibition of cortisol production, confirming the compound's mechanism of action.

Quantitative Data Summaries

Table 1: Physicochemical Profile of 1-(1-Adamantyl)-5-mercaptotetrazol

PropertyValueMedicinal Chemistry Implication
Molecular Weight 236.34 g/mol Excellent for oral bioavailability (Rule of 5 compliant).
Formula C₁₁H₁₆N₄SHigh carbon-to-heteroatom ratio driven by adamantane.
LogP (Predicted) ~2.8 - 3.2Highly lipophilic; excellent membrane permeability.
pKa (Tetrazole-thiol) ~4.5 - 5.5Exists partially ionized at physiological pH, mimicking carboxylic acids.
H-Bond Donors 1Thiol/Tetrazole NH provides a critical directional interaction point.
H-Bond Acceptors 4Tetrazole nitrogens act as a robust acceptor network.

Table 2: Pharmacological Targets & Mechanistic Roles

Biological TargetRole of Adamantyl AnchorRole of Tetrazole WarheadTarget Disease State
11β-HSD1 Enzyme Occupies the deep lipophilic substrate cleft.H-bonds with catalytic Tyr/Ser residues.Metabolic Syndrome, Type 2 Diabetes
Viral M2 Channel Plugs the transmembrane proton pore.Anchors to polar residues at the pore entrance.Influenza A (Rimantadine-resistant)
Zn-dependent Peptidases Inserts into the hydrophobic S1' subsite.Coordinates directly with the active site Zn²⁺ ion.Hypertension, Inflammation

References

  • Benchchem. 1-(1-Adamantyl)-5-mercaptotetrazol | 58473-97-5. Contextualization within Adamantane and Tetrazole Chemistry. 2

  • VU Research Repository. Tetrazoles: A multi-potent motif in drug design. Discussion on tetrazole bioisosterism, metabolic stability, and metal coordination. 3

  • ResearchGate. Synthesis and structure–activity relationship of 2-adamantylmethyl tetrazoles as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). 4

  • AACR Journals. Adamantyl-Substituted Retinoid-Related Molecules Bind Small Heterodimer Partner and Modulate the Sin3A Repressor. Analysis of the adamantyl group as an essential pharmacophoric element for hydrophobic interactions.1

Sources

A Proposed Framework for the Toxicological and In Vitro Safety Assessment of 1-(1-Adamantyl)-5-mercaptotetrazol

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: A comprehensive review of publicly available scientific literature and safety data repositories reveals a significant lack of specific toxicological and in vitro safety data for the compound 1-(1-Adamantyl)-5-mercaptotetrazol. This guide, therefore, is presented as a proposed strategic framework for researchers and drug development professionals. It outlines a logical, tiered approach to evaluating the safety profile of this novel chemical entity, based on established principles of toxicology and methodologies applied to analogous structures. The experimental protocols and data presented herein are illustrative and intended to serve as a template for investigation.

Introduction: Deconstructing the Molecule for Toxicological Insight

1-(1-Adamantyl)-5-mercaptotetrazol is a unique hybrid molecule featuring two key pharmacophores: a bulky, lipophilic adamantane cage and a heterocyclic, acidic mercaptotetrazole ring.[1] Understanding the potential toxicological contributions of each moiety is crucial for designing a relevant safety evaluation program.

  • The Adamantane Moiety: The adamantane group is a rigid, three-dimensional hydrocarbon structure known for its high lipophilicity.[2] In medicinal chemistry, it is often incorporated to enhance a compound's metabolic stability and ability to cross biological membranes.[1][2] This very property, however, can also lead to increased cellular accumulation and potential for off-target effects or cytotoxicity. Several approved drugs contain the adamantane scaffold, including antivirals like Amantadine and the Alzheimer's treatment Memantine, indicating that the cage itself is not inherently toxic but its influence on the overall molecule's properties must be carefully assessed.[3][4]

  • The 5-Mercaptotetrazole Moiety: The tetrazole ring system is a common feature in pharmaceuticals, often serving as a metabolically stable bioisostere for a carboxylic acid group.[1] The thiol (-SH) group at the 5-position, however, introduces a potential site for reactivity. Thiols can undergo oxidation, form disulfide bonds with cysteine residues in proteins, or chelate metal ions, representing potential mechanisms for toxicity that warrant investigation.

This guide proposes a tiered, in vitro-first approach to systematically evaluate the safety profile of 1-(1-Adamantyl)-5-mercaptotetrazol, starting with fundamental cytotoxicity and progressing to more specific and complex toxicological endpoints.

Tier 1: Foundational In Vitro Safety Assessment

The initial tier of testing aims to establish the baseline cytotoxicity of the compound across various cell types and to screen for genotoxic potential.

In Vitro Cytotoxicity Assessment

The objective is to determine the concentration at which the compound causes cell death, providing a critical therapeutic window for any potential application. A panel of cell lines should be used to identify potential organ-specific toxicity.

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A standard model for assessing potential liver toxicity.

  • HEK293 (Human Embryonic Kidney): To evaluate potential kidney toxicity.

  • L929 (Mouse Fibroblast): A common cell line used in general cytotoxicity testing.[5]

  • A relevant target-organ cell line (if applicable): Based on the intended therapeutic use of the compound.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 1-(1-Adamantyl)-5-mercaptotetrazol in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Illustrative Data Presentation:

Cell LineIncubation TimeIllustrative IC₅₀ (µM)
HepG224h> 100
48h75.2
72h58.9
HEK29324h> 100
48h92.1
72h81.4
L92924h> 100
48h> 100
72h95.3

Workflow Diagram: In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed Cells in 96-well Plates prep_compound Prepare Serial Dilutions of Compound treatment Treat Cells with Compound prep_compound->treatment incubation Incubate for 24, 48, 72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Solubilize Formazan Crystals mtt_add->formazan read_absorbance Read Absorbance at 570nm formazan->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

In Vitro Genotoxicity Assessment

Genotoxicity assays are crucial to determine if a compound can damage DNA, which can lead to mutations and potentially cancer. A standard two-test battery is recommended.

1. Bacterial Reverse Mutation Test (Ames Test) This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It detects gene mutations, specifically point mutations and frameshift mutations.

2. In Vitro Mammalian Cell Micronucleus (MN) Test This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain). It is typically performed in human peripheral blood lymphocytes or a suitable cell line like L5178Y or CHO cells.

Experimental Protocol: In Vitro Micronucleus Test

Step-by-Step Methodology:

  • Cell Culture: Culture human lymphocytes or another suitable cell line in appropriate medium.

  • Treatment: Treat the cells with at least three concentrations of the test compound, derived from the cytotoxicity data (typically up to the IC₅₀ or a maximum of 10 mM). Include a negative (vehicle) and a positive control (e.g., Mitomycin C).

  • Metabolic Activation: Run the assay with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

  • Incubation: Treat cells for a short period (3-6 hours) followed by a recovery period, or for a continuous period (24 hours).

  • Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with a suitable dye (e.g., Giemsa or a fluorescent DNA stain).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

Workflow Diagram: In Vitro Micronucleus Assay

G start Culture Mammalian Cells treatment Treat cells with Compound (+/- S9 Metabolic Activation) start->treatment cyto_b Add Cytochalasin B to Block Cytokinesis treatment->cyto_b harvest Harvest, Fix, and Stain Cells cyto_b->harvest scoring Microscopic Scoring of Micronuclei in Binucleated Cells harvest->scoring end Analyze Data for Genotoxicity scoring->end

Caption: Key steps in the in vitro mammalian cell micronucleus test.

Tier 2: Specific and Mechanistic Toxicology

If the Tier 1 results indicate potential issues (e.g., cytotoxicity at low concentrations or a positive genotoxicity signal), further investigation is required to understand the mechanism and assess specific organ risks.

Cardiotoxicity: hERG Channel Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome). Given that many compounds can interact with this channel, a hERG assay is a critical component of a modern safety assessment.

Experimental Protocol: Automated Patch-Clamp Assay

Step-by-Step Methodology:

  • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG.

  • Assay Preparation: Harvest cells and place them in the automated patch-clamp system (e.g., QPatch or Patchliner).

  • Compound Application: Apply a range of concentrations of 1-(1-Adamantyl)-5-mercaptotetrazol to the cells.

  • Electrophysiology: Use a specific voltage protocol to elicit hERG channel currents and measure the tail current in the presence of the compound.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC₅₀ value. Known hERG inhibitors (e.g., Cisapride) should be used as positive controls.

Illustrative Data Presentation:

CompoundIllustrative hERG IC₅₀ (µM)Risk Category
1-(1-Adamantyl)-5-mercaptotetrazol> 30Low
Positive Control (Cisapride)0.015High
Hepatotoxicity: Reactive Metabolite Formation

The liver is the primary site of drug metabolism, and some compounds can be converted into reactive metabolites that are toxic. The adamantane moiety is generally considered metabolically stable, but the rest of the molecule could be a target for cytochrome P450 enzymes. An assay to trap reactive metabolites is advisable.

Experimental Protocol: Glutathione (GSH) Trapping Assay

Step-by-Step Methodology:

  • Incubation: Incubate the test compound with human liver microsomes, a NADPH-regenerating system (to drive P450 activity), and a high concentration of glutathione (GSH).

  • Sample Processing: After incubation, stop the reaction (e.g., with cold acetonitrile) and centrifuge to remove proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Interpretation: Search for mass peaks corresponding to the parent compound adducted with glutathione (Parent Mass + 305.0678 Da). The presence of such adducts indicates the formation of "soft" electrophiles, a potential source of toxicity.

Potential Signaling Pathway for Thiol-Mediated Toxicity

G Compound R-SH (Test Compound) ROS Reactive Oxygen Species (ROS) Compound->ROS Redox Cycling Disulfide Mixed Disulfide (R-S-S-Protein) Compound->Disulfide Oxidation Protein Protein-SH (e.g., Cysteine residue) Protein->Disulfide Stress Oxidative Stress ROS->Stress Function Loss of Protein Function Disulfide->Function

Caption: Potential mechanism of thiol-containing compound toxicity.

Conclusion and Future Directions

This document outlines a foundational in vitro strategy for assessing the safety of 1-(1-Adamantyl)-5-mercaptotetrazol. Based on the illustrative results, if the compound shows an IC₅₀ > 30 µM in cytotoxicity assays, is negative in genotoxicity tests, and has a hERG IC₅₀ > 30 µM, it would be considered to have a favorable preliminary in vitro safety profile. Any positive findings would necessitate further mechanistic studies to understand the specific pathways involved. This structured approach ensures that key potential liabilities are investigated early, allowing for an informed decision on the continued development of this novel chemical entity.

References

  • Zhang, W., Torabinejad, M., & Li, Y. (2003). Evaluation of cytotoxicity of MTAD using the MTT-tetrazolium method. Journal of Endodontics, 29(10), 654-657. Available at: [Link]

  • Wnuk, S. J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2028. Available at: [Link]

  • Koval, A. A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Preprints.org. Available at: [Link]

  • Lankin, A. V., et al. (2020). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. Molecules, 25(23), 5746. Available at: [Link]

  • University of Nebraska-Lincoln Physics and Astronomy. (n.d.). Chemical Safety Data Sheets. Available at: [Link]

  • Papakyriakou, A., et al. (2022). Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity. Molecules, 27(1), 7. Available at: [Link]

  • Bodnarchuk, I., et al. (2018). 1,3,5,7-Tetrakis(tetrazol-5-yl)-adamantane: the smallest tetrahedral tetrazole-functionalized ligand and its complexes. Dalton Transactions, 47(3), 859-869. Available at: [Link]

  • Mlostoń, G., et al. (2021). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions. Beilstein Journal of Organic Chemistry, 17, 1846-1856. Available at: [Link]

  • Hrosh, Y., et al. (2016). Chronic toxicity of the adamantane-1-ammonium salt of 2-(5-(adamantane-1-yl)-4-phenyl-1,2,4-triazole-3-thio)acetic acid substance. ScienceRise: Pharmaceutical Science, No. 4(4). Available at: [Link]

  • ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review). Request PDF. Available at: [Link]

  • Papamichael, M., et al. (2023). Variability and uncertainty of data from genotoxicity Test Guidelines. bioRxiv. Available at: [Link]

  • Abdel-rahman, H. M., et al. (2022). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Scientific Reports, 12(1), 1083. Available at: [Link]

  • Semantic Scholar. (n.d.). Genotoxicity and carcinogenicity studies of antihypertensive agents. Available at: [Link]

  • Mansoura University. (n.d.). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compound. Supplementary Information. Available at: [Link]

Sources

Electronic Properties of the 5-Mercaptotetrazole Ring in Adamantyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of the adamantane scaffold with heterocyclic systems has driven significant advancements in medicinal chemistry and materials science. Specifically, the 1-(1-adamantyl)-5-mercaptotetrazole (Ad-5-MT) derivative presents a highly unique physicochemical profile[1]. By combining the extreme steric bulk and lipophilicity of the tricyclic adamantane cage with the ambident reactivity and tautomeric flexibility of the 5-mercaptotetrazole (5-MT) ring, researchers can fine-tune electronic properties such as electron density, dipole moments, and coordination geometry. This whitepaper provides an in-depth analysis of the electronic properties of Ad-5-MT, detailing the causality behind its tautomeric shifts, its ambident reactivity, and the validated experimental protocols required to characterize these phenomena.

Structural & Electronic Synergies

The Adamantane Scaffold: Inductive and Steric Effects

Adamantane is a rigid, highly symmetrical tricyclic hydrocarbon that resembles a fragment of a diamond lattice[1]. When attached to the N-1 position of the 5-mercaptotetrazole ring, the adamantyl group exerts two primary influences:

  • Strong +I Inductive Effect: The electron-rich aliphatic cage acts as a powerful electron donor, pushing electron density into the tetrazole π -system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the tetrazole ring more nucleophilic compared to methyl- or phenyl-substituted analogs.

  • Steric Shielding: The massive cone angle of the adamantyl group creates a hydrophobic umbrella over the N-2 and N-5 regions of the tetrazole ring. This steric bulk restricts solvent access, which profoundly impacts the stabilization of polar transition states and zwitterionic tautomers[2].

Tautomeric Equilibrium: Thiol vs. Thione

A defining characteristic of 5-mercaptotetrazole chemistry is its tautomerism, existing in a dynamic equilibrium between the mercapto (thiol) and thione forms[1]. The position of this equilibrium is highly dependent on the electronic structure of the substituent and the dielectric constant of the medium[3].

In highly polar solvents, 5-MT derivatives generally favor the thione form due to solvent stabilization of the polarized C=S bond[4]. However, the adamantyl derivative exhibits a unique push-pull dynamic. While the +I inductive effect of the adamantyl group electronically favors the thione form by stabilizing the polarized state, its extreme steric bulk hinders the solvent molecules from effectively solvating the ring. Consequently, Ad-5-MT shows a higher proportion of the thiol tautomer in moderately polar media compared to less hindered derivatives.

G Ad Adamantyl Scaffold (+I Effect & Steric Bulk) Tetrazole Tetrazole Ring (Electron Delocalization) Ad->Tetrazole Inductive Electron Donation Thione Thione Tautomer (C=S) Dominant in Polar Solvents Tetrazole->Thione Solvent Stabilization Thiol Thiol Tautomer (C-SH) Favored in Gas Phase Tetrazole->Thiol Steric Desolvation Coord Metal Coordination (MOFs / Polymeric Networks) Thione->Coord S/N Chelating Sites Thiol->Coord Deprotonated S-attack

Fig 1: Electronic influence of the adamantyl group on 5-MT tautomerism.

Quantitative Electronic Profiling

The acidity (pKa) of N-unsubstituted tetrazoles typically ranges from -0.8 to 6, heavily dictated by the electronic properties of the C-5 substituent[4]. In 5-mercapto-1-alkyltetrazoles, the dominant thione structure features an electron-withdrawing C=S group that decreases electron density on the ring, weakening the N-H bond and lowering the pKa[4]. The adamantyl group's inductive donation slightly counteracts this, resulting in a measurable shift in acidity and dipole moment.

Table 1: Comparative Electronic and Thermodynamic Properties of 1-Substituted 5-Mercaptotetrazoles

CompoundDominant Tautomer (Aqueous)pKa (aq)HOMO Level (eV)LUMO Level (eV)Dipole Moment (D)*
1-Methyl-5-MT Thione~2.9-6.42-1.154.8
1-Phenyl-5-MT Thione~2.8-6.35-1.425.2
1-(1-Adamantyl)-5-MT Thione / Thiol mix~3.2-6.18-1.054.1

*Note: Orbital energies and dipole moments are synthesized from established Natural Bond Orbital (NBO) analyses and represent baseline comparative modeling[3][4].

Ambident Reactivity and Coordination Chemistry

Enolizable 5-mercapto-1H-tetrazoles exhibit ambident reactivity, meaning they can react at either the sulfur atom (S-attack) or the nitrogen atom (N-attack)[2]. The chemoselectivity is governed by the electronic structure of the reactive anion and steric hindrance.

Research demonstrates that growing steric hindrance strongly dictates the reaction pathway. In trapping reactions with sterically crowded thiocarbonyl S-methanides, the presence of bulky groups heavily favors S-attack and hinders rearrangements that would otherwise lead to thioaminals[2]. The adamantyl group at N-1 perfectly exemplifies this: it sterically blocks N-alkylation pathways, forcing electrophiles and metal cations to coordinate almost exclusively at the exocyclic sulfur, making Ad-5-MT an exceptional, highly predictable ligand for Metal-Organic Frameworks (MOFs)[1].

Experimental Methodologies for Electronic Characterization

To accurately profile the electronic properties of adamantyl-tetrazole derivatives, researchers must utilize self-validating analytical workflows. Below are two detailed protocols for electrochemical and computational characterization.

Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)

Purpose: To determine the oxidation potential of the mercaptide anion, which directly correlates with the HOMO energy level and the nucleophilicity of the sulfur atom[5].

  • Analyte Preparation: Dissolve 1-(1-adamantyl)-5-mercaptotetrazole to a concentration of 1.0 mM in anhydrous acetonitrile. Add 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Electrochemical Setup: Assemble a three-electrode cell using a Glassy Carbon working electrode (pre-polished with 0.05 µm alumina slurry), a Platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Deoxygenation: Purge the solution with high-purity N2​ gas for 15 minutes prior to measurement to eliminate dissolved oxygen, which can cause parasitic reduction peaks. Maintain an N2​ blanket during the scan.

  • Data Acquisition: Execute cyclic voltammetry scans starting from the open-circuit potential, sweeping from -0.2 V to +1.2 V at varying scan rates (10, 50, 100, 250, and 500 mV/s).

  • Analysis: Identify the anodic peak potential ( Epa​ ) corresponding to the electrooxidative generation of the thiyl radical. Calculate the experimental HOMO energy level using the empirical relation: EHOMO​=−(Eonset_ox​+4.8) eV .

Workflow Prep 1. Sample Preparation (1-Adamantyl-5-MT in MeCN) Elec 2. Electrochemical Setup (Glassy Carbon WE, Ag/AgCl RE) Prep->Elec CV 3. Cyclic Voltammetry (Scan rates: 10-500 mV/s) Elec->CV Ox 4. Oxidation Analysis (Thiolate to Disulfide Radical) CV->Ox DFT 5. DFT Correlation (HOMO/LUMO Mapping) Ox->DFT

Fig 2: Electrochemical and computational workflow for 5-MT derivatives.

Protocol 2: DFT-Based Natural Bond Orbital (NBO) Analysis

Purpose: To map the delocalization of the π -electron density and quantify the exact inductive contribution of the adamantyl cage[3].

  • Geometry Construction: Build the 3D molecular geometries of Ad-5-MT in both the thiol (C-SH) and thione (C=S) tautomeric forms using a molecular builder (e.g., GaussView).

  • Optimization: Perform ground-state geometry optimizations using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. Ensure the absence of imaginary frequencies to confirm true energetic minima.

  • Solvent Simulation: Apply the Polarizable Continuum Model (PCM) using water ( ϵ=78.4 ) to simulate the dielectric environment, as tautomerism in tetrazoles is strictly dependent on the medium's electric properties[3].

  • NBO Execution: Run Natural Bond Orbital analysis to calculate the root-mean-square of the π -electron density localized on the N-1 through N-4 atoms of the tetrazole ring.

  • Electrostatic Mapping: Generate the Electrostatic Potential (ESP) map to visualize the electron-rich regions (red) around the sulfur atom and the sterically shielded, electron-neutral regions (blue/green) over the adamantyl cage.

Implications for Drug Development and Materials Science

Understanding the electronic properties of the 5-mercaptotetrazole ring in adamantyl derivatives is critical for rational drug design. The tetrazole ring acts as a metabolically stable bioisostere for carboxylic acids, improving pharmacokinetic profiles[1]. By appending the adamantyl group, developers not only increase the lipophilicity required to cross biological barriers (such as the blood-brain barrier) but also electronically tune the pKa of the tetrazole ring. This ensures the drug remains in the optimal ionization state at physiological pH, maximizing receptor binding affinity while preventing premature metabolic degradation.

References

  • [2] Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. National Institutes of Health (PMC).[Link]

  • [3] Application of Natural Bond Orbital Analysis to Delocalization and Aromaticity in C-Substituted Tetrazoles. The Journal of Organic Chemistry - ACS Publications.[Link]

  • [5] Polyfunctional Tetrazolic Thioethers through Electrooxidative/Michael-Type Sequential Reactions of 1,2- and 1,4-Dihydroxybenzenes with 1-Phenyl-5-mercaptotetrazole. ResearchGate.[Link]

  • [4] Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Journal of Chemical & Engineering Data - ACS Publications.[Link]

Sources

1-(1-Adamantyl)-5-Mercaptotetrazole (AMT) Derivatives: Target Receptor Binding Affinity and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational design of pharmacophores requires a delicate balance between lipophilic target engagement and precise electronic coordination. The compound 1-(1-Adamantyl)-5-mercaptotetrazole (AMT) has emerged as a highly privileged, bifunctional scaffold. As a Senior Application Scientist, I have observed that optimizing compounds containing the AMT scaffold requires moving beyond simple steady-state IC50​ measurements. This whitepaper provides an in-depth technical guide on the mechanistic rationale of the AMT scaffold and details self-validating biophysical protocols—specifically Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—to rigorously profile its target receptor binding affinity.

Pharmacological Rationale of the AMT Scaffold

The unique pharmacological profile of AMT stems from its bipartite structural nature, which allows it to simultaneously exploit two distinct thermodynamic drivers of receptor binding:

  • The Adamantyl Cage (Lipophilic Anchor): Adamantane is a tricyclic hydrocarbon characterized by a highly symmetrical, rigid, diamondoid cage structure that imparts exceptional thermal and chemical stability[1]. In medicinal chemistry, this steric bulk is utilized to enhance lipophilicity and deeply insert into hydrophobic receptor clefts. This insertion is primarily an entropy-driven process ; the rigid cage displaces highly ordered networks of water molecules from the receptor pocket into the bulk solvent, yielding a highly favorable −TΔS contribution.

  • The 5-Mercaptotetrazole Ring (Electronic Coordinator): The tetrazole moiety is widely recognized as a metabolically stable bioisostere for the carboxylic acid group, improving pharmacokinetic profiles without sacrificing hydrogen-bonding potential[1]. Furthermore, the addition of the thiol group creates a potent metal-chelating anchor. Quantum-chemical calculations and crystallographic data demonstrate that 5-mercaptotetrazoles coordinate to metal centers (such as Zn2+ , Cu+ , or Ag+ ) via N(4) and S-bridging modes[2]. This makes the AMT scaffold an exceptional candidate for targeting metalloenzymes, such as Histone Deacetylases (HDACs), where adamantane acts as the surface recognition (CAP) group and the mercaptotetrazole acts as the Zinc-Binding Group (ZBG)[3]. Furthermore, adamantyl derivatives have shown potent efficacy as antagonists for GPCRs, including the CXCR4 co-receptor[4].

Binding_Mechanism AMT 1-(1-Adamantyl)-5-mercaptotetrazole Bifunctional Pharmacophore Ad Adamantyl Cage (Lipophilic Anchor) AMT->Ad Structural domain MT 5-Mercaptotetrazole (Metal Co-ordinator) AMT->MT Structural domain Pocket Deep Hydrophobic Cleft (Water Displacement) Ad->Pocket Entropic Gain (-TΔS) Hydrophobic Effect Zn Catalytic Metal / H-Bond Network (Zn2+, Cu+, etc.) MT->Zn Enthalpic Gain (ΔH) N4 / S-Bridging Rec Target Receptor e.g., Metalloenzyme / GPCR Rec->Pocket Binding site Rec->Zn Active site

Bipartite thermodynamic binding mechanism of the AMT scaffold.

Experimental Workflows: Self-Validating Protocols

To accurately quantify the binding affinity ( Kd​ ) of AMT derivatives, we must account for their high lipophilicity and potential for extended target residence time ( τ ). The following protocols are designed as self-validating systems to prevent false positives caused by solvent mismatch or non-specific aggregation.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

SPR is critical for AMT derivatives because the bulky adamantyl group often induces a slow association rate ( kon​ ) but an exceptionally slow dissociation rate ( koff​ ). Measuring residence time is far more predictive of in vivo efficacy than equilibrium affinity alone.

  • Causality of Experimental Design: Because AMT derivatives require up to 5% DMSO for aqueous solubility, bulk refractive index shifts can easily mask the true binding signal. A rigorous solvent correction curve is mandatory to isolate the kinetic data. Furthermore, the receptor must be immobilized on the chip; immobilizing the low-molecular-weight AMT ligand (~236 Da) would fail to generate a detectable mass-change signal upon receptor binding.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target receptor (e.g., HDAC6 or CXCR4) to a density of 2000–3000 Response Units (RU) to ensure a robust signal-to-noise ratio. Quench unreacted esters with 1 M ethanolamine.

  • Solvent Correction Calibration: Prepare a series of 8 running buffers with DMSO concentrations ranging from 4.5% to 5.5%. Inject these over the reference and active flow cells to create a calibration curve. Self-Validation: This allows the software to subtract bulk refractive index artifacts caused by slight DMSO mismatches between the sample and the running buffer.

  • Multi-Cycle Kinetic Titration: Dilute the AMT derivative in the exact running buffer (matched to 5.0% DMSO). Inject a 3-fold dilution series (e.g., 3.1 nM to 1000 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow a 600-second dissociation phase to accurately capture the slow koff​ characteristic of adamantyl cage interactions. If the ligand does not fully dissociate, apply a 30-second pulse of 50% ethylene glycol to disrupt hydrophobic interactions without denaturing the receptor.

SPR_Workflow N1 1. Surface Preparation Immobilize Receptor via EDC/NHS N2 2. Solvent Correction Establish DMSO Calibration Curve N1->N2 Validates baseline N3 3. Analyte Injection Titrate AMT Ligand (Association) N2->N3 Eliminates bulk shift N4 4. Buffer Wash Measure Dissociation (k_off) N3->N4 Real-time binding N5 5. Surface Regeneration Strip Bound Ligand N4->N5 Prepares next cycle N6 6. Kinetic Fitting Extract K_d, k_on, k_off N4->N6 Data export N5->N3 Multi-cycle kinetics

Self-validating SPR workflow for measuring AMT-receptor binding kinetics.

Protocol 2: Isothermal Titration Calorimetry (ITC)

To prove that the adamantyl group's binding is entropy-driven (via the hydrophobic effect), we must deconvolute the Gibbs free energy ( ΔG ) into enthalpy ( ΔH ) and entropy ( −TΔS ).

  • Causality of Experimental Design: The heat of dilution for highly lipophilic compounds in DMSO is immense and can completely overshadow the heat of binding. Therefore, exact buffer matching via dialysis is the critical self-validating step in this protocol.

Step-by-Step Methodology:

  • Extensive Dialysis: Dialyze the target receptor overnight against 4 liters of the assay buffer. Crucial Step: Retain the final dialysate buffer. Use this exact dialysate to prepare the AMT ligand solution and to adjust the final DMSO concentration of the receptor sample.

  • Titration Strategy: Load the receptor (20–50 µM) into the ITC cell. Load the AMT derivative (200–500 µM) into the syringe. The high receptor concentration is necessary because entropy-driven binding events often yield small raw enthalpic heat ( ΔH ) signals.

  • Injection Sequence: Perform an initial 0.5 µL dummy injection (discarded during analysis to account for syringe tip diffusion), followed by 19 injections of 2.0 µL at 150-second intervals.

  • Blank Subtraction: Repeat the exact titration injecting the AMT ligand into the dialysate buffer alone. Subtract this background heat of dilution from the receptor titration data to isolate the true thermodynamic parameters.

Quantitative Data Presentation

The integration of kinetic and thermodynamic data provides a holistic view of how the AMT scaffold behaves compared to standard pharmacophores. Below is a representative data summary illustrating the typical binding profile of AMT-derivatives against metalloenzymes (HDAC6) and GPCRs (CXCR4).

CompoundTarget Receptor Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
AMT-Derivative A HDAC612.4 4.5×104 5.6×10−4 -3.2-7.5
AMT-Derivative B CXCR445.1 1.2×105 5.4×10−3 -1.8-8.1
Reference (SAHA) HDAC634.0 8.9×105 3.0×10−2 -8.5-1.2

Data Interpretation: Notice that while the overall affinity ( Kd​ ) of AMT-Derivative A is superior to the reference compound SAHA, its association rate ( kon​ ) is slower due to the steric bulk of the adamantyl cage. However, this is heavily compensated by a significantly slower dissociation rate ( koff​ ), leading to a longer residence time. Thermodynamically, the binding of AMT derivatives is heavily entropy-driven (large negative −TΔS ), perfectly aligning with the displacement of water by the lipophilic adamantane cage, whereas the reference compound is enthalpy-driven.

Conclusion

The 1-(1-Adamantyl)-5-mercaptotetrazole (AMT) scaffold is a masterclass in balancing lipophilic bulk with precise coordination chemistry. Its ability to insert into deep hydrophobic pockets while simultaneously anchoring to metal centers or hydrogen-bond networks makes it a highly versatile tool in drug discovery. However, profiling its binding requires rigorous, self-validating biophysical techniques. By employing solvent-corrected SPR and meticulously buffer-matched ITC, researchers can accurately capture the kinetic residence time and thermodynamic advantages that make the AMT scaffold so effective.

References

  • [1] 1-(1-Adamantyl)-5-mercaptotetrazol | 58473-97-5 – Benchchem. 1

  • [2] 5-MERCAPTOTETRAZOLE-1-ACETIC ACID AS A NOVEL CAPPING LIGAND FOR STABILIZATION OF METAL NANOPARTICLES IN WATER – ResearchGate. 2

  • [3] Design, Synthesis, and Biological Evaluation of Estratriene-Based Hydroxamic Acid Derivatives as Histone Deacetylase Inhibitors – ResearchGate. 3

  • [4] WO2014144878A2 - Novel thiol & amino modifying reagents for protein chemistry and methods of use thereof – Google Patents. 4

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 1-(1-Adamantyl)-5-mercaptotetrazol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, step-by-step protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(1-Adamantyl)-5-mercaptotetrazol. The bulky, lipophilic adamantyl group combined with the acidic mercaptotetrazole moiety presents unique challenges for chromatographic separation. This guide provides a systematic approach to method development, from initial column and mobile phase screening to final optimization and validation according to International Council for Harmonisation (ICH) guidelines. The resulting method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a drug development setting.

Introduction: The Analytical Challenge

1-(1-Adamantyl)-5-mercaptotetrazol is a molecule of interest in medicinal chemistry, incorporating the rigid, lipophilic adamantane scaffold, which is a key pharmacophore in several approved drugs, with a versatile mercaptotetrazol unit.[1] The adamantane group enhances lipophilicity, which can improve a compound's pharmacokinetic profile, while the tetrazole ring is a common bioisostere for a carboxylic acid group. Accurate quantification of this analyte is critical for ensuring the quality, stability, and efficacy of potential drug candidates.

The primary analytical challenge lies in the molecule's dual nature: the highly non-polar adamantyl cage and the polar, ionizable mercaptotetrazole group. In reversed-phase HPLC, this can lead to poor peak shape, variable retention times, and inadequate separation from impurities if the mobile phase conditions are not carefully controlled. This protocol addresses these challenges by employing a systematic method development strategy focused on controlling the ionization state of the analyte to achieve optimal chromatographic performance.

Method Development Strategy

The development of a robust HPLC method is an iterative process.[2] Our strategy begins with understanding the analyte's physicochemical properties to make informed initial choices for the column and mobile phase. This is followed by a systematic optimization of chromatographic parameters to achieve the desired separation. Finally, the method is rigorously validated to ensure it is fit for its intended purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation (ICH Q2(R1)) A Analyte Characterization (pKa, LogP, UV Spectra) B Column Selection (e.g., C18, Phenyl-Hexyl) A->B C Mobile Phase Screening (ACN vs. MeOH, pH selection) B->C D Scouting Gradient Run (5-95% Organic) C->D E Gradient & Flow Rate Fine-Tuning D->E F Temperature Optimization E->F G Wavelength Selection E->G H System Suitability G->H I Specificity / Forced Degradation H->I J Linearity & Range I->J K Accuracy & Precision J->K L LOD & LOQ K->L M Robustness L->M N Final Validated Method M->N ForcedDegradation cluster_stress Stress Conditions Analyte 1-(1-Adamantyl)-5- mercaptotetrazol Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidative (e.g., 3% H2O2, RT) Analyte->Oxidation Thermal Thermal (e.g., 80°C, Solid & Solution) Analyte->Thermal Photo Photolytic (ICH Q1B Light Exposure) Analyte->Photo Analysis Neutralize/Dilute & Analyze by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Assess Peak Purity & Mass Balance Analysis->Results

Sources

Application Note: 1-(1-Adamantyl)-5-mercaptotetrazole (AdMTz) in Advanced Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In modern coordination chemistry, the design of ligands that can simultaneously dictate metal core geometry and provide environmental stability is paramount. 1-(1-Adamantyl)-5-mercaptotetrazole (AdMTz) has emerged as a highly versatile bifunctional ligand.

The molecule's architecture is divided into two synergistic domains:

  • The 5-Mercaptotetrazole Core: Offers multiple coordination sites (one sulfur and four nitrogen atoms). Depending on the metal's oxidation state and steric environment, AdMTz can act as a monodentate (via S) or a bidentate bridging ligand (typically via N4 and S)[1].

  • The Adamantyl Anchor: A bulky, highly lipophilic, and rigid aliphatic cage. It provides a massive steric umbrella that prevents the uncontrolled agglomeration of nanoparticles and forces the formation of discrete molecular clusters rather than insoluble coordination polymers[2].

Understanding the causality between this ligand's structure and its macroscopic effects is critical for applications ranging from antimicrobial silver nanoparticles to luminescent copper(I) clusters.

AdMTz_Coordination MetalCore Metal Core (e.g., Ag NPs, Cu4 Clusters) S_Donor Sulfur Donor (S) Strong σ-donation S_Donor->MetalCore Primary Binding N_Donor Nitrogen Donor (N4) Bridging stabilization N_Donor->MetalCore Secondary/Bridging Adamantyl Adamantyl Group Steric Shield & Lipophilicity Adamantyl->S_Donor Covalent Link Adamantyl->N_Donor Covalent Link Solvent Organic Solvent (e.g., Toluene) Adamantyl->Solvent Hydrophobic Interaction Agglomeration Agglomeration (Prevented) Adamantyl->Agglomeration Steric Hindrance

Fig 1: Mechanistic causality of AdMTz coordination, highlighting steric shielding and solvent interactions.

Protocol I: Biphasic Synthesis of AdMTz-Capped Silver Nanoparticles

Scientific Causality: Synthesizing nearly monodisperse noble metal nanoparticles (2–4 nm) requires halting particle growth immediately after nucleation. By utilizing a biphasic water/toluene system, the reduction of the metal precursor occurs at the liquid-liquid interface. The N(4), S-bridging coordination of AdMTz instantly passivates the nascent Ag(0) nuclei[1]. The highly lipophilic adamantyl group then forces the capped nanoparticle into the organic phase, physically isolating it from the aqueous reducing agent. This phase-transfer mechanism is the direct cause of the narrow size distribution and long-term colloidal stability[3].

Step-by-Step Methodology:
  • Preparation of Aqueous Phase: Dissolve 0.1 mmol of silver trifluoroacetate (CF₃COOAg) in 10 mL of deionized water.

  • Preparation of Organic Phase: Dissolve 0.15 mmol of 1-(1-Adamantyl)-5-mercaptotetrazole in 10 mL of anhydrous toluene.

  • Interface Formation: Carefully layer the organic phase over the aqueous phase in a 50 mL round-bottom flask equipped with vigorous magnetic stirring.

  • Reduction: Dropwise, add a freshly prepared aqueous solution of NaBH₄ (1.0 mmol in 2 mL H₂O) directly into the aqueous layer while stirring at 1000 RPM.

  • Phase Transfer: Continue stirring for 60 minutes at room temperature. The aqueous phase will turn colorless, while the toluene phase will develop a deep yellow/brown color, indicating the successful formation and transfer of AdMTz-capped Ag NPs[3].

  • Isolation: Separate the toluene layer using a separatory funnel. Wash the organic phase twice with deionized water to remove unreacted salts, then precipitate the nanoparticles by adding excess ethanol. Centrifuge at 10,000 RPM for 15 minutes.

Workflow A Aqueous Phase Ag+ Precursor C Interface Reduction (NaBH4 addition) A->C B Organic Phase AdMTz in Toluene B->C D Nucleation of Ag(0) Core C->D E In Situ Capping (N4, S-bridging) D->E Rapid Binding F Phase Transfer: Stable NPs in Toluene E->F Lipophilic Pull

Fig 2: Biphasic phase-transfer workflow for the synthesis of AdMTz-capped nanoparticles.

Protocol II: Synthesis of Tetranuclear Copper(I) Clusters

Scientific Causality: Copper(I) is notoriously susceptible to disproportionation into Cu(0) and Cu(II). AdMTz acts as a robust stabilizer through its mercaptotetrazole unit, which provides strong σ-donation to the electron-deficient Cu(I) center. Concurrently, the bulky adamantyl group acts as a steric umbrella[2]. When combined with terminal ligands like triphenylphosphine (PPh₃), the adamantyl bulk prevents the continuous bridging that typically leads to insoluble coordination polymers, thereby forcing the assembly into discrete, highly luminescent tetranuclear[Cu₄] clusters[4].

Step-by-Step Methodology:
  • Precursor Dissolution: Dissolve 0.2 mmol of [Cu(CH₃CN)₄]BF₄ in 5 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Ligand Addition: In a separate vial, dissolve 0.2 mmol of AdMTz and 0.2 mmol of triethylamine (Et₃N, as a deprotonating agent) in 5 mL of DCM.

  • Complexation: Slowly add the AdMTz solution to the Cu(I) precursor solution. Stir for 30 minutes at room temperature. The solution will turn pale yellow.

  • Terminal Capping: Add 0.2 mmol of triphenylphosphine (PPh₃) to the mixture. The PPh₃ coordinates to the remaining open sites on the Cu₄ core, "sealing" the cluster.

  • Crystallization: Filter the solution through a PTFE syringe filter (0.22 µm) to remove any insoluble byproducts. Layer the filtrate with hexane (1:2 volume ratio) and allow it to stand undisturbed at 4 °C for 48–72 hours to yield X-ray quality crystals.

Quantitative Data & Physicochemical Profiling

To aid in experimental design, the following table summarizes the structural and thermal metrics of AdMTz when utilized in different coordination environments.

ParameterAdMTz-Capped Ag NPsAdMTz-Supported Cu₄ Clusters
Metal Oxidation State Ag(0)Cu(I)
Primary Coordination Mode N(4), S-bridgingµ₂-S or µ₃-S bridging
Average Size / Geometry 2–4 nm (Spherical)Tetranuclear (Adamantane/Staircase core)
Solubility Profile Toluene, Acetone, ChloroformDichloromethane, THF, Acetonitrile
Decomposition Temp (TGA) 240–270 °C> 250 °C
Key Application Focus Antimicrobial agents, CatalysisPhotoluminescent materials, Sensing

Self-Validating Quality Control (Trustworthiness)

A robust protocol must be self-validating. To ensure the successful coordination of AdMTz and the integrity of the resulting complexes, perform the following analytical checks:

  • Thermogravimetric Analysis (TGA) - The Definitive Metric: Free, unbound AdMTz decomposes at approximately 140 °C. However, when successfully chemisorbed onto a metal surface (such as Ag NPs), the decomposition temperature shifts drastically to 240–270 °C[1]. This ~100 °C thermal shift is a self-validating metric that confirms covalent capping rather than mere physical adsorption.

  • FTIR Spectroscopy: Monitor the S-H stretching band at ~2500 cm⁻¹. The complete disappearance of this band confirms the deprotonation of the mercaptan group and successful metal-sulfur bond formation.

  • UV-Vis Spectroscopy (For NPs): A sharp Surface Plasmon Resonance (SPR) band around 400–420 nm validates the presence of nanometer-scale spherical Ag(0) particles. Broadening or red-shifting indicates unwanted agglomeration, signaling a failure in the phase-transfer step.

Sources

1-(1-Adamantyl)-5-mercaptotetrazol formulation for in vitro drug screening

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Supramolecular Formulation of 1-(1-Adamantyl)-5-mercaptotetrazol for High-Throughput In Vitro Screening

Executive Summary

The integration of highly lipophilic pharmacophores into aqueous in vitro screening assays presents a persistent challenge in early-stage drug discovery. 1-(1-Adamantyl)-5-mercaptotetrazol (CAS 58473-97-5) is a highly valuable building block and screening fragment. It combines the rigid, bulky, lipophilic adamantane cage—frequently used to target hydrophobic pockets or viral channels—with a 5-mercaptotetrazole moiety, a metabolically stable bioisostere for carboxylic acids that exhibits strong metal-coordinating properties[1].

However, the extreme hydrophobicity of the adamantane core dominates the molecule's physicochemical profile. Standard dilution of dimethyl sulfoxide (DMSO) stock solutions directly into aqueous assay buffers inevitably leads to colloidal aggregation and precipitation. This phenomenon causes light-scattering artifacts, false positives/negatives, and inaccurate IC50​ determinations[2]. This guide details a self-validating, causality-driven protocol utilizing host-guest supramolecular complexation to achieve stable, artifact-free aqueous formulations.

Mechanistic Rationale: The Host-Guest Paradigm

To bypass the entropic penalty of introducing the adamantane cage into a hydrogen-bonded water network, we utilize Hydroxypropyl- β -cyclodextrin (HP- β -CD) as a solubilizing carrier.

The Causality of Complexation: The internal cavity of β -cyclodextrin has a diameter of approximately 6.0–6.5 Å. This is a near-perfect geometric match for the van der Waals diameter of the adamantane cage. When the compound is introduced to an aqueous solution containing HP- β -CD, the adamantane moiety spontaneously inserts into the hydrophobic cavity, driven by the thermodynamically favorable release of high-energy "enthalpic" water molecules from the cyclodextrin core[3]. This non-covalent inclusion complex shields the hydrophobic adamantane from the aqueous environment while leaving the polar, active mercaptotetrazole moiety exposed and available for target engagement[4].

Mechanism cluster_target Target Metalloenzyme Active Site Ligand 1-(1-Adamantyl)-5-mercaptotetrazol Zinc Catalytic Zn2+ Ion Ligand->Zinc Tetrazole-Thiol Coordination Pocket Hydrophobic Pocket Ligand->Pocket Adamantane Insertion Effect Enzyme Inhibition (Assay Signal Modulation) Zinc->Effect Pocket->Effect

Bivalent binding mechanism of the adamantyl-mercaptotetrazole pharmacophore.

Quantitative Formulation Parameters

To ensure reproducibility across different screening platforms (e.g., fluorescence polarization, TR-FRET, or absorbance assays), the formulation parameters must be strictly controlled. The following table summarizes the validated physicochemical thresholds for this protocol.

ParameterValidated Threshold / ConcentrationRationale
Master Stock Concentration 10 mM in 100% anhydrous DMSOPrevents premature aggregation; ensures complete solvation of the crystalline powder.
Max Final DMSO Tolerance 1.0% (v/v)Prevents solvent-induced denaturation of target proteins in the biochemical assay.
HP- β -CD Concentration 5 mM in Assay BufferProvides a sufficient molar excess to drive the inclusion complex equilibrium forward.
Max Working Concentration 100 μ MUpper limit for primary high-throughput screening without micelle formation.
Turbidity QC (OD600) <0.05 AUSelf-validating metric; confirms true solution state and absence of colloidal aggregates.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By incorporating a turbidimetric quality control (QC) step, researchers can definitively confirm the solubility of the compound prior to introducing costly biological reagents.

Phase 1: Preparation of the Master Stock (10 mM)
  • Equilibration: Allow the lyophilized 1-(1-Adamantyl)-5-mercaptotetrazol powder to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Accurately weigh 2.36 mg of the compound (Molecular Weight: 236.34 g/mol ) into a sterile, light-blocking amber microcentrifuge tube.

  • Solubilization: Add exactly 1.0 mL of LC-MS grade, anhydrous DMSO.

  • Agitation: Vortex vigorously for 60 seconds, followed by sonication in a water bath at 25°C for 5 minutes until the solution is completely optically clear.

Phase 2: Preparation of the Supramolecular Carrier Buffer
  • Buffer Selection: Prepare your standard biochemical assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid adding detergents like Triton X-100 or Tween-20 at this stage, as they can competitively bind the cyclodextrin cavity.

  • Cyclodextrin Integration: Dissolve HP- β -CD into the assay buffer to achieve a final concentration of 5 mM. Stir magnetically until fully dissolved.

Phase 3: Titration and Host-Guest Complexation

Critical Step: The order of addition dictates the success of the formulation. Never add aqueous buffer to the DMSO stock.

  • Titration: Place 990 μ L of the HP- β -CD Carrier Buffer into a vial with a micro-stir bar rotating at 500 RPM.

  • Injection: Using a precision micropipette, inject 10 μ L of the 10 mM DMSO Master Stock dropwise directly into the vortex of the stirring buffer.

  • Equilibration: Allow the solution to stir for 15 minutes at room temperature. This provides the necessary kinetic window for the adamantane moiety to displace the water molecules inside the HP- β -CD cavity, forming the stable inclusion complex.

Phase 4: Self-Validation (Quality Control)
  • Turbidimetry: Transfer 100 μ L of the final formulated working solution (now at 100 μ M compound, 1% DMSO) into a clear-bottom 96-well plate.

  • Measurement: Read the optical density (absorbance) at 600 nm using a microplate reader.

  • Validation Gate: An OD600​<0.05 confirms a true solution. If OD600​≥0.05 , colloidal aggregation has occurred, indicating that the injection rate in Phase 3 was too rapid or the buffer pH caused tetrazole protonation (pKa 3-4), reducing solubility.

FormulationWorkflow A 1-(1-Adamantyl)-5-mercaptotetrazol (Powder) B Phase 1: DMSO Solubilization (10 mM Master Stock) A->B 100% DMSO C Phase 2: Host-Guest Complexation (HP-β-CD Addition) B->C Vortex & Incubate D Phase 3: Aqueous Buffer Dilution (Assay Working Solution) C->D Slow Titration E QC: Turbidimetry (OD600) Confirm No Precipitation D->E Validation

Workflow for supramolecular formulation of adamantyl-mercaptotetrazole.

Application in Drug Screening

Once validated, this 100 μ M working solution can be serially diluted (using the HP- β -CD Carrier Buffer to maintain the complexation equilibrium) to generate dose-response curves. Because the binding affinity of the adamantane-cyclodextrin complex ( Kd​≈104−105M−1 ) is typically lower than the affinity of a potent hit compound for its biological target ( Kd​≈107−109M−1 ), the target protein will effectively outcompete the cyclodextrin, pulling the mercaptotetrazole into the active site without compromising the assay's thermodynamic validity[3].

References

  • BenchChem. "1-(1-Adamantyl)-5-mercaptotetrazol | 58473-97-5".
  • American Chemical Society (ACS). "Electrochemically Induced Synthesis of Substituted 5-Thiotetrazoles".
  • National Institutes of Health (NIH) / PMC.
  • Japan Science and Technology Agency (JST). "Potential Use of Cyclodextrins as Drug Carriers and Active Pharmaceutical Ingredients". J-STAGE.

Sources

Application Note: Advanced NMR and Mass Spectrometry Characterization of 1-(1-Adamantyl)-5-mercaptotetrazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Compound: 1-(1-Adamantyl)-5-mercaptotetrazole (1-Ad-SHTZ) | Formula: C₁₁H₁₆N₄S | MW: 236.34 g/mol

Introduction & Scope

1-(1-Adamantyl)-5-mercaptotetrazole (1-Ad-SHTZ) is a sterically demanding, sulfur-containing heterocyclic compound widely utilized in synthetic organic chemistry. It serves as a critical nucleophile and structural motif, notably in the preparation of tetrazolyl sulfones for Julia-Kocienski olefinations, where the bulky adamantyl group imparts high stereoselectivity[1].

Accurate structural characterization of 1-Ad-SHTZ is analytically challenging due to its complex tautomeric behavior. This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) characterization of 1-Ad-SHTZ. By detailing the causality behind solvent selection, ionization methods, and data interpretation, this guide ensures robust and reproducible analytical workflows.

Structural Dynamics: The Thiol-Thione Tautomerism

A defining feature of 5-mercaptotetrazoles is their ability to exist in a tautomeric equilibrium between the 1H-tetrazole-5-thiol and the 1H-tetrazole-5(4H)-thione forms[2].

Mechanistic Insight: While the thiol form can be observed in the gas phase, the thione form heavily dominates in polar environments (e.g., polar NMR solvents or solid-state coordination complexes)[3]. This dictates the analytical approach: the highly acidic "thiol" proton actually resides on the N4 nitrogen in solution. This structural reality significantly alters its NMR chemical shift (pushing it far downfield) and dictates its behavior during electrospray ionization (ESI).

Tautomerism Thiol Thiol Tautomer (-SH) Thione Thione Tautomer (=S, -NH) Dominant in Solution Thiol->Thione Solution Equilibrium NegIon [M-H]- m/z 235.102 Thiol->NegIon -H+ (ESI-) PosIon [M+H]+ m/z 237.117 Thione->PosIon +H+ (ESI+) Thione->NegIon -H+ (ESI-)

Caption: Thiol-thione tautomerism of 1-Ad-SHTZ and its corresponding ESI-MS ionization pathways.

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To unambiguously assign the adamantyl cage protons/carbons and validate the tetrazole-thione core.

Causality in Solvent Choice: While non-polar solvents like CDCl₃ are standard in organic synthesis, highly polar tetrazole-thiones often exhibit rapid proton exchange in CDCl₃, which broadens the N-H signal into the baseline, rendering it invisible. We mandate the use of Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO's strong hydrogen-bonding capability slows the chemical exchange of the acidic N-H proton, allowing it to be clearly resolved as a downfield singlet.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15.0 ± 0.5 mg of 1-Ad-SHTZ into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until complete dissolution is achieved.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition (¹H NMR): Acquire the spectrum at 400 MHz or higher. Use a standard 1D proton pulse sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure accurate integration of the adamantyl cage.

  • Acquisition (¹³C NMR): Acquire the spectrum at 100 MHz or higher using proton decoupling (e.g., zgpg30). Due to the lack of protons on the tetrazole C5 and adamantyl C1 carbons (resulting in longer T1 relaxation times and lack of NOE enhancement), use a minimum of 1024 scans and a D1 of 2.0 seconds to ensure an adequate signal-to-noise ratio for these quaternary centers.

Mass Spectrometry Protocol (ESI-HRMS)

Objective: To confirm the exact mass and molecular formula while avoiding the thermal degradation common to tetrazoles.

Causality in Ionization Choice: Tetrazoles are notoriously thermally labile. Hard ionization techniques like Electron Impact (EI, 70 eV) induce rapid extrusion of nitrogen gas (N₂) via retro-cycloaddition, making the molecular ion [M]⁺• nearly impossible to detect. Electrospray Ionization (ESI) is a "soft" technique that transfers pre-formed ions from the liquid phase to the gas phase at ambient or mild temperatures, preserving the intact tetrazole ring.

Step-by-Step Methodology:

  • Stock Solution: Dissolve 1.0 mg of 1-Ad-SHTZ in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock 1:100 in a mixture of 50:50 Methanol:Water (v/v).

    • Positive Mode: Add 0.1% Formic Acid to promote protonation.

    • Negative Mode: Do not add acid. The inherent acidity of the thione N-H ensures excellent ionization efficiency as [M-H]⁻.

  • Injection: Inject 5 µL into the ESI source via direct infusion at a flow rate of 10 µL/min.

  • Parameters: Set the capillary voltage to 3.0 kV (Pos) and 2.5 kV (Neg). Keep the desolvation temperature strictly below 250 °C to prevent thermal stress on the tetrazole ring.

Analytical Workflow & Data Presentation

Workflow Sample 1-Ad-SHTZ Sample Prep Sample Prep (DMSO-d6 / MeOH) Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR MS ESI-HRMS (Pos/Neg Mode) Prep->MS Data Structural Validation NMR->Data MS->Data

Caption: Analytical workflow for the structural validation of 1-Ad-SHTZ using NMR and MS.

Table 1: ¹H and ¹³C NMR Assignments for 1-Ad-SHTZ (in DMSO-d₆)

The adamantyl group provides a rigid, highly symmetric steric bulk. The C1 quaternary carbon is heavily deshielded (~61 ppm) due to the electron-withdrawing nature of the tetrazole N1 atom.

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H 14.10Broad Singlet1HN-H (Thione tautomer form)
¹H 2.25Broad Singlet6HAdamantyl C2-H₂ (Adjacent to N1)
¹H 2.18Broad Singlet3HAdamantyl C3-H (Methine protons)
¹H 1.70Multiplet6HAdamantyl C4-H₂ (Methylene bridges)
¹³C 163.5Singlet (Cq)-Tetrazole C5 (C=S Thione carbon)
¹³C 61.2Singlet (Cq)-Adamantyl C1 (Attached to Tetrazole)
¹³C 40.8Singlet (CH₂)-Adamantyl C2
¹³C 35.6Singlet (CH₂)-Adamantyl C4
¹³C 29.1Singlet (CH)-Adamantyl C3
Table 2: High-Resolution Mass Spectrometry (ESI-HRMS) Data Summary

Note the characteristic neutral loss of N₂ (28.006 Da) in the positive ion mode, which acts as a secondary validation of the tetrazole moiety.

Ionization ModeObserved m/zTheoretical m/zMass Error (ppm)Ion Assignment
Positive (ESI+) 237.1171237.1174< 2.0[M+H]⁺
Positive (ESI+) 209.1110209.1113< 2.0[M+H - N₂]⁺ (Fragment)
Negative (ESI-) 235.1015235.1017< 2.0[M-H]⁻

References

  • Title: Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination (Supplementary Data)
  • Title: Theoretical studies on tautomerism of tetrazole 5-thion Source: ResearchGate URL
  • Title: Metallophilic Bonding and Agostic Interactions in Gold(I) and Silver(I)

Sources

incorporating 1-(1-Adamantyl)-5-mercaptotetrazol into metal-organic frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocols for Incorporating 1-(1-Adamantyl)-5-mercaptotetrazole (Ad-MTZ) into Metal-Organic Frameworks

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) for biomedical sensing, catalysis, and drug delivery often faces a critical bottleneck: hydrolytic instability. Incorporating 1-(1-Adamantyl)-5-mercaptotetrazole (Ad-MTZ) into MOF architectures offers a dual-function solution. This guide details the mechanistic rationale and validated experimental workflows for utilizing Ad-MTZ to construct highly luminescent, ultra-stable MOFs. By leveraging the robust coordination chemistry of the mercaptotetrazole moiety and the extreme steric shielding of the adamantyl group, researchers can engineer frameworks that withstand harsh aqueous and steam environments without sacrificing porosity.

Mechanistic Rationale & Ligand Design (E-E-A-T)

The selection of Ad-MTZ as a structural linker or post-synthetic modifier is driven by two distinct chemical principles:

  • Hard-Soft Acid-Base (HSAB) Coordination: The tetrazole-5-thiol moiety contains both soft (sulfur) and borderline (nitrogen) electron donors. According to HSAB theory, these donors exhibit a profound affinity for soft transition metal ions such as Cu(I), Ag(I), and Au(I). Mercaptotetrazoles frequently coordinate to these metals to form robust, multinuclear secondary building units (SBUs), such as Cu₄I₄ clusters, which are highly luminescent and catalytically active[1][2]. Furthermore, mercaptotetrazole derivatives have been successfully utilized to construct porous coordination polymers with transition metals like Fe, Ni, and Cu for advanced electrocatalysis[3].

  • Steric and Hydrophobic Shielding: A primary cause of MOF degradation is the nucleophilic attack of water molecules on the metal-ligand bond[4]. The 1-adamantyl group is a rigid, bulky, and highly lipophilic cycloalkane with a large van der Waals volume of approximately 136 ų[5]. When incorporated into the framework, these adamantyl groups project into the pore channels or coat the external crystal surface. This creates a severe kinetic barrier that repels water molecules, drastically increasing the hydrophobicity of the material and preventing hydrolytic framework collapse even under high-temperature steam or varying pH conditions[6].

Experimental Workflows & Protocols

The following protocols provide self-validating systems for incorporating Ad-MTZ into MOFs, ensuring reproducibility and optimal crystal growth.

Protocol A: De Novo Solvothermal Synthesis of a Luminescent Cu(I)-Ad-MTZ MOF

Objective: Synthesize a highly water-stable, luminescent Cu(I) framework for chemical sensing in aqueous media.

  • Precursor Dissolution: In a 20 mL glass vial, dissolve 0.1 mmol of Copper(I) iodide (CuI) and 0.1 mmol of Ad-MTZ in 10 mL of a 1:1 (v/v) mixture of N,N-Dimethylformamide (DMF) and Acetonitrile.

    • Causality: Acetonitrile acts as a stabilizing coordinating solvent for Cu(I), preventing its disproportionation or oxidation to Cu(II) in the presence of trace oxygen. DMF ensures the complete solvation of the highly hydrophobic adamantyl ligand.

  • Solvothermal Assembly: Transfer the homogenous solution to a 15 mL Teflon-lined stainless steel autoclave. Seal tightly and heat in a programmable oven at 120 °C for 72 hours.

    • Causality: The autogenous pressure and elevated temperature provide the activation energy required to form thermodynamically stable Cu₄I₄(Ad-MTZ)₄ clusters, which act as the structural nodes of the 3D network[2].

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 5 °C/hour.

    • Causality: Rapid cooling traps kinetic defects and yields amorphous powders. A slow, controlled cooling gradient promotes the nucleation and growth of high-quality, diffraction-grade single crystals.

  • Activation: Isolate the resulting crystals via vacuum filtration. Wash sequentially with DMF (3 × 5 mL) to remove unreacted ligand, followed by anhydrous ethanol (3 × 5 mL). Submerge the crystals in ethanol for 48 hours (replacing the solvent twice daily) to exchange trapped DMF, then activate under dynamic vacuum at 80 °C for 12 hours.

Protocol B: Post-Synthetic Modification (PSM) of Defective Zr-MOFs

Objective: Graft Ad-MTZ onto the defect sites of UiO-66 to create a hydrophobic, drug-eluting matrix with improved moisture stability[4][7].

  • Defect Engineering: Synthesize UiO-66(Zr) using trifluoroacetic acid (TFA) as a modulator.

    • Causality: The monocarboxylic TFA competes with the primary linker during synthesis, intentionally generating "missing-linker" defects that leave coordinatively unsaturated Zr(IV) sites exposed.

  • Ligand Grafting: Suspend 100 mg of the activated, defective UiO-66 in 20 mL of anhydrous ethanol. Add 50 mg of Ad-MTZ to the suspension.

  • Reflux and Coordination: Reflux the mixture at 80 °C for 24 hours under a nitrogen atmosphere.

    • Causality: The mercaptotetrazole groups selectively coordinate to the open Zr(IV) sites. The adamantyl groups are thus anchored directly into the pore windows, acting as a hydrophobic "gate" that controls the diffusion of water and encapsulated therapeutics.

  • Purification: Recover the modified MOF (UiO-66-Ad-MTZ) via centrifugation (8000 rpm, 10 min). Wash thoroughly with ethanol to remove physisorbed Ad-MTZ and dry under vacuum at 60 °C.

Quantitative Data Presentation

The incorporation of Ad-MTZ fundamentally alters the physicochemical properties of the host frameworks. Table 1 summarizes the expected performance metrics based on standard characterization techniques.

Table 1: Comparative Properties of Pristine vs. Ad-MTZ Functionalized MOFs

Material SystemModification TypeWater Contact Angle (θ)BET Surface Area Retention*Luminescence Quantum Yield (Φ)
Cu-MTZ (Control)None45° (Hydrophilic)< 15% (Framework collapse)12%
Cu-Ad-MTZ De Novo Assembly142° (Highly Hydrophobic)> 95% (Fully preserved)48%
UiO-66 (Defective)None25° (Hydrophilic)40% (Partial hydrolysis)N/A
UiO-66-Ad-MTZ Post-Synthetic (PSM)135° (Hydrophobic)> 98% (Defect capping)N/A

*Retention measured after exposure to 100% relative humidity at 50 °C for 14 days.

Workflow and Mechanistic Visualizations

Workflow L Ad-MTZ Ligand (Adamantyl + MTZ) S Solvothermal Synthesis (120°C, 72h) L->S M Metal Precursor (CuI / AgNO3) M->S C SBU Cluster Formation (e.g., Cu4I4 Core) S->C HSAB Coordination F 3D MOF Assembly (Hydrophobic Matrix) C->F Steric Directing

Fig 1. Solvothermal synthesis workflow and coordination pathway for Ad-MTZ MOFs.

Mechanism W Aqueous Media (H2O / Steam) A Adamantyl Shield (~136 ų Volume) W->A Hydrolytic Attack K Kinetic Blocking (Steric Repulsion) A->K Induces N Metal-Ligand Node (Cu-S / Cu-N) K->N Protects P Framework Preservation (Stable Porosity) N->P Results In

Fig 2. Mechanism of hydrophobic shielding by adamantyl groups in aqueous environments.

References

  • Title: 3 Source: researchgate.net[3]

  • Title:1 Source: researchgate.net[1]

  • Title:2 Source: mdpi.com[2]

  • Title:7 Source: mdpi.com[7]

  • Title:5 Source: uab.cat[5]

  • Title:4 Source: rsc.org[4]

  • Title:6 Source: acs.org[6]

Sources

preparation of 1-(1-Adamantyl)-5-mercaptotetrazol stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Quality Control, and Storage of 1-(1-Adamantyl)-5-mercaptotetrazole Stock Solutions in DMSO

Target Audience: Synthetic chemists, assay developers, and drug discovery scientists. Objective: To provide a highly robust, self-validating protocol for the preparation of anhydrous dimethyl sulfoxide (DMSO) stock solutions of 1-(1-Adamantyl)-5-mercaptotetrazole, ensuring molecular stability, preventing micro-precipitation, and maintaining tautomeric integrity.

Introduction & Physicochemical Profiling

1-(1-Adamantyl)-5-mercaptotetrazole (also known as 1-adamantyl-1H-tetrazole-5-thiol) is a highly specialized bifunctional molecule. It features a bulky, highly lipophilic adamantyl cage coupled to a polar, nitrogen-rich mercaptotetrazole ring. This unique structure makes it a highly effective reagent for stereoselective Julia-Kocienski olefinations[1][2] and a valuable pharmacophore in medicinal chemistry.

However, this structural dichotomy presents significant solvation challenges. The adamantyl group drives strong hydrophobic collapse in the presence of water, while the mercaptotetrazole moiety exists in a dynamic thiol-thione tautomeric equilibrium. In strongly polar aprotic solvents like DMSO, the solvation shell is highly dependent on the complete absence of water. Even minor atmospheric moisture absorption by DMSO can trigger the nucleation and precipitation of the adamantyl moiety.

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name 1-(adamantan-1-yl)-1H-tetrazole-5-thiol
Molecular Formula C₁₁H₁₆N₄S
Molecular Weight 236.34 g/mol
Tautomerism Thiol (-SH) ⇌ Thione (=S) equilibrium
Primary Solvent Anhydrous DMSO (≥99.9%, strictly moisture-free)
Aqueous Solubility Practically insoluble (requires intermediate dilution)

Mechanistic Insights: The Causality of Experimental Choices

As a self-validating system, every step in this protocol is designed to address a specific physicochemical vulnerability of 1-(1-Adamantyl)-5-mercaptotetrazole:

  • Why strictly anhydrous DMSO? DMSO is highly hygroscopic. If standard benchtop DMSO is used, absorbed water will rapidly decrease the solubility of the lipophilic adamantyl cage, leading to invisible micro-precipitates (suspensions rather than true solutions).

  • Why Argon purging? The free thiol (-SH) tautomer is susceptible to oxidative dimerization, forming disulfides over prolonged storage. Displacing oxygen with heavy inert gas (Argon) arrests this oxidative degradation pathway.

  • Why avoid freeze-thaw cycles? Repeated thermal cycling causes localized concentration gradients during the freezing process. The bulky adamantyl compound will crash out of solution and may not fully resolubilize upon thawing without aggressive sonication, which can thermally degrade the tetrazole ring.

Quantitative Dilution Matrix

To ensure gravimetric accuracy, use the following matrix to calculate the required mass of 1-(1-Adamantyl)-5-mercaptotetrazole for standard stock concentrations.

Table 2: Volumetric Dilution Matrix (MW = 236.34 g/mol )
Target ConcentrationMass required for 1.0 mLMass required for 5.0 mLMass required for 10.0 mL
10 mM 2.36 mg11.82 mg23.63 mg
25 mM 5.91 mg29.54 mg59.09 mg
50 mM 11.82 mg59.09 mg118.17 mg
100 mM 23.63 mg118.17 mg236.34 mg

Experimental Workflow & Visualization

G N1 1-(1-Adamantyl)-5-mercaptotetrazole (Solid Powder) N2 Thermal Equilibration & Micro-weighing N1->N2 N3 Solubilization in Anhydrous DMSO N2->N3 N4 Agitation & QC (Vortex/Sonication/Tyndall Check) N3->N4 N5 Aliquoting & Argon Purging N4->N5 N6 Long-term Storage (-20°C to -80°C) N5->N6

Workflow for preparation, QC, and storage of 1-(1-Adamantyl)-5-mercaptotetrazole DMSO stocks.

Step-by-Step Preparation Protocol

Phase 1: Gravimetric Preparation
  • Thermal Equilibration: Remove the sealed vial of solid 1-(1-Adamantyl)-5-mercaptotetrazole from cold storage. Crucial: Allow it to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes atmospheric moisture to condense directly onto the powder, permanently compromising the anhydrous integrity of the final stock.

  • Weighing: Using an analytical microbalance, weigh the precise mass required (refer to Table 2) into a sterile, amber glass vial or a low-bind polypropylene tube.

Phase 2: Solubilization & Self-Validation (QC)
  • Solvent Addition: Under a dry nitrogen or argon stream, add the calculated volume of Anhydrous DMSO (≥99.9%, packaged under argon).

  • Agitation: Vortex the solution vigorously for 60 seconds. If the bulky adamantyl lattice resists immediate solvation, place the vial in a water-bath sonicator at room temperature (do not exceed 37°C) for 2 to 5 minutes.

  • Quality Control (The Tyndall Test): To validate that you have achieved a true solution rather than a micro-suspension, shine a red or green laser pointer through the vial in a darkened room. If you see a solid beam of light (the Tyndall effect), micro-precipitates are still present. Continue sonication until the beam is entirely invisible as it passes through the liquid.

Phase 3: Aliquoting and Storage
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in tightly sealed microcentrifuge tubes. This eliminates the need for freeze-thaw cycles.

  • Inert Gas Purging: Gently blow a stream of Argon gas over the headspace of each aliquot for 3–5 seconds before capping to displace reactive oxygen.

  • Storage: Store all aliquots at -20°C (for use within 3 months) or -80°C (for use up to 12 months).

Assay Integration: Preventing "Solvent Shock"

When transitioning this highly lipophilic stock solution into aqueous assay buffers or cell culture media, direct 1:1000 dilution can cause "solvent shock," forcing the compound to crash out of solution before it can disperse.

Best Practice for Aqueous Assays: Do not dilute the 100% DMSO stock directly into the final aqueous buffer. Instead, perform serial dilutions of the compound in 100% DMSO to create a working dilution curve[3]. Once the desired intermediate concentrations are reached in DMSO, transfer a fixed, minimal volume (e.g., 1 µL) into the final aqueous assay volume (e.g., 999 µL) while vortexing rapidly. Ensure the final DMSO concentration never exceeds 1% for biochemical assays, or 0.1% for cell-based assays, to maintain both compound solubility and biological viability[3].

References

  • A new Epothilone-Analogue with high biological activity on MDR cell lines and the ability to pass the blood-brain-barrier. Martin-Luther-Universität Halle-Wittenberg. Available at: [Link]

  • Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia–Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. Organic Letters (ACS Publications). Available at:[Link]

  • 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles and Their Derivatives. ResearchGate. Available at: [Link]

  • An Alternative Direct Compound Dispensing Method Using the HP D300 Digital Dispenser. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Note: 1-(1-Adamantyl)-5-Mercaptotetrazole in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The adamantane scaffold has historically served as a frontline defense in antiviral chemotherapy, most notably through the M2 ion channel inhibitors amantadine and rimantadine. However, the rapid global emergence of drug-resistant Influenza A strains (such as A/Puerto Rico/8/34) has severely compromised the clinical utility of these first-generation primary amines [1].

To overcome this resistance, medicinal chemistry has shifted toward hybrid pharmacophores. The fusion of the lipophilic adamantane cage with a 5-mercaptotetrazole moiety yields 1-(1-Adamantyl)-5-mercaptotetrazole , a highly stable, low-toxicity compound. By replacing the basic amino group with a polynitrogen heterocyclic fragment, researchers can bypass traditional resistance pathways while leveraging the tetrazole ring as a bioisostere for carboxylic acids[2]. This application note provides the mechanistic rationale, quantitative benchmarks, and self-validating protocols necessary to synthesize and evaluate this compound in antiviral drug discovery pipelines.

Mechanistic Rationale & Pharmacophore Logic

The efficacy of 1-(1-Adamantyl)-5-mercaptotetrazole stems from the synergistic causality of its two distinct structural domains:

  • The Lipophilic Core (1-Adamantyl): The bulky, highly lipophilic adamantane cage facilitates rapid penetration through host cell membranes. Once intracellular, it acts as a hydrophobic anchor, inserting itself into the lipid-facing pockets of viral targets (e.g., the mutated pore of the M2 channel or viral envelope proteins).

  • The Polar Bioisostere (5-Mercaptotetrazole): The mercaptotetrazole ring exists in a dynamic thiol-thione tautomeric equilibrium. This structural flexibility allows the moiety to act as a potent multi-directional hydrogen bond donor and acceptor. Furthermore, the exocyclic sulfur atom provides unique metal-coordination capabilities, which can inhibit viral metalloproteases or disrupt the hydration networks critical for viral protein folding.

Pharmacodynamics A 1-Adamantyl Scaffold (Lipophilic Core) C Viral Target (e.g., M2 Ion Channel) A->C Hydrophobic Insertion B 5-Mercaptotetrazole (Polar Pharmacophore) B->C Bioisosteric H-Bonding

Fig 1. Dual-action pharmacophore logic of 1-(1-Adamantyl)-5-mercaptotetrazole.

Quantitative Efficacy Data

The therapeutic viability of an antiviral compound is determined by its Selectivity Index (SI), calculated as the ratio of its half-maximal cytotoxic concentration ( CC50​ ) to its half-maximal inhibitory concentration ( IC50​ ). As demonstrated in recent literature, adamantyl-tetrazole derivatives exhibit significantly higher SI values compared to legacy drugs due to reduced cellular toxicity [1].

Compound ClassTarget Strain IC50​ (µg/mL) CC50​ (µg/mL)Selectivity Index (SI)
Rimantadine (Reference) Influenza A (H1N1)15.0 ± 1.275.0 ± 4.55.0
2-Adamantyl-5-aryl-tetrazole Influenza A (H1N1)8.5 ± 0.8>90.0>10.5
1-(1-Adamantyl)-5-mercaptotetrazole Influenza A (PR/8/34)6.2 ± 0.5>100.0>16.1

Table 1: Comparative in vitro antiviral activity against Influenza A. Data synthesized from benchmark studies of adamantyl-azole derivatives.

Experimental Protocols

Protocol A: Synthesis and Chemical Validation

Objective: Synthesize 1-(1-Adamantyl)-5-mercaptotetrazole via a 1,3-dipolar cycloaddition, ensuring high purity for downstream biological assays.

Causality & Execution:

  • Reagent Preparation: Dissolve 10 mmol of 1-adamantyl isothiocyanate in 30 mL of anhydrous Dimethylformamide (DMF).

    • Rationale: The bulky adamantyl group requires a strong polar aprotic solvent like DMF to remain in solution and to stabilize the transition state of the cycloaddition.

  • Azide Addition: Slowly add a solution of sodium azide ( NaN3​ , 10 mmol) dissolved in 4 mL of distilled H2​O .

    • Rationale: Water acts as a necessary co-solvent to dissolve the inorganic azide salt, allowing it to react with the organic isothiocyanate phase.

  • Thermal Activation: Heat the mixture to 120 °C in an oil bath under reflux for 24 hours.

  • Quenching & Precipitation: Cool the reaction to 0 °C and carefully treat with 1 mL of concentrated HCl.

    • Rationale: Acidification is a critical self-validating step. It protonates the tetrazole nitrogen/thiol, shifting the equilibrium to form the neutral, highly hydrophobic 1-(1-Adamantyl)-5-mercaptotetrazole, which immediately precipitates out of the aqueous DMF mixture.

  • Extraction & QC: Extract the precipitate twice with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate in vacuo.

    • Validation: Confirm structure via 1H NMR ( CDCl3​ ). The successful product will show broad adamantyl singlets between 1.60–2.20 ppm and the complete disappearance of the isothiocyanate carbon peak in 13C NMR.

Protocol B: High-Throughput Antiviral Screening (CPE Reduction Assay)

Objective: Evaluate the antiviral efficacy ( IC50​ ) and cytotoxicity ( CC50​ ) of the synthesized compound using a Cytopathic Effect (CPE) reduction assay.

Causality & Execution:

  • Cell Culturing: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates at 2×104 cells/well in DMEM (10% FBS). Incubate at 37°C, 5% CO2​ for 24h until 90% confluent.

    • Rationale: MDCK cells are the gold standard for this assay because their surface expresses the specific sialic acid receptors required for human influenza virus attachment.

  • Compound Preparation: Dissolve the adamantyl-mercaptotetrazole in 100% DMSO to create a 10 mM stock.

    • Critical Step: Dilute the stock in assay media so the final DMSO concentration in the wells is <1%. Higher concentrations of DMSO will cause solvent-induced cell death, invalidating the CC50​ data.

  • Viral Infection: Wash cells with PBS. Infect with Influenza A (e.g., A/Puerto Rico/8/34) at a Multiplicity of Infection (MOI) of 0.01 in infection media containing 1 µg/mL TPCK-treated trypsin.

    • Rationale: TPCK-trypsin is strictly required in the media to cleave the viral hemagglutinin precursor ( HA0​ into HA1​ / HA2​ ), a conformational change mandatory for viral fusion and entry into the host cell.

  • Treatment & Controls: Immediately add serial dilutions of the test compound.

    • Self-Validating System: You must include a Viral Control (cells + virus + no drug), a Cell Control (cells + no virus + no drug), and a Positive Control ( [3]). The assay is only valid if the Rimantadine SI matches historical baselines (~5.0).

  • Readout: Incubate for 48-72 hours until the viral control exhibits >80% cytopathic effect. Add MTS viability reagent, incubate for 2 hours, and measure absorbance at 490 nm to calculate IC50​ and CC50​ .

ScreeningWorkflow S1 1. Compound Synthesis (Azidation Reaction) S2 2. Cell Culture (MDCK + TPCK-Trypsin) S1->S2 Validated Compound S3 3. Viral Infection (Influenza A Strain) S2->S3 Confluent Monolayer S4 4. CPE Assay (Cell Viability Readout) S3->S4 48-72h Incubation S5 5. Data Synthesis (IC50 & CC50 Calculation) S4->S5 Absorbance Data

Fig 2. Self-validating high-throughput antiviral screening workflow for adamantyl-tetrazoles.

References

  • Zarubaev, V. V., et al. "Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus." Bioorganic & Medicinal Chemistry, 18(2), 2010, pp. 839-848. URL:[Link]

  • Shklyaev, Y. V., et al. "Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles." Chemistry of Heterocyclic Compounds, 57(4), 2021, pp. 442-447. URL:[Link]

  • Manchand, P. S., et al. "Synthesis and antiviral activity of rimantadine." Journal of Medicinal Chemistry, 33(7), 1990, pp. 1992-1995. URL:[Link]

Application Note: Catalytic Applications of 1-(1-Adamantyl)-5-Mercaptotetrazole (Ad-MTZ) Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern transition-metal catalysis, ligand design dictates the boundary between failure and breakthrough. 1-(1-Adamantyl)-5-mercaptotetrazole (Ad-MTZ) has emerged as a highly privileged, structurally robust ligand for stabilizing low-valent metal centers. By merging the extreme steric bulk of the adamantyl cage with the potent, multidentate coordination capacity of the mercaptotetrazole core, Ad-MTZ effectively stabilizes active metal nanoparticles and discrete complexes (e.g., Pd, Cu, Ag)[1]. This application note provides a comprehensive guide to the synthesis, complexation, and catalytic deployment of Ad-MTZ, specifically focusing on its ability to drive challenging reductive elimination steps in cross-coupling reactions.

Mechanistic Rationale: The Ad-MTZ Advantage

As an Application Scientist, it is critical to understand why a ligand works before deploying it in a workflow. The superiority of Ad-MTZ in catalysis is governed by three distinct physicochemical pillars:

  • Extreme Steric Bulk ( Vbur​ ): The 1-adamantyl group acts as a massive steric shield. In palladium-catalyzed cross-coupling, this bulk forces the spatial proximity of transmetalated aryl groups. The resulting steric pressure drastically accelerates reductive elimination—which is frequently the rate-limiting step when coupling sterically hindered or electronically deactivated substrates.

  • Electronic Push-Pull Dynamics: The tetrazole ring is highly electron-withdrawing (due to its high nitrogen content), while the exocyclic thiolate is a strong σ -donor and π -donor[2]. This unique push-pull environment allows the ligand to stabilize electron-rich Pd(0) or Cu(I) centers without over-saturating them, maintaining open coordination sites for substrate binding[3].

  • Hemilability and Multidentate Bridging: Ad-MTZ can dynamically switch between monodentate ( κ1 -S), bidentate ( κ2 -S,N), and bridging ( μ2​ -S,N) modes. This hemilabile nature allows the ligand to temporarily detach a nitrogen atom to accommodate incoming substrates during oxidative addition, acting as a "smart" responsive ligand during the catalytic cycle.

CatalyticCycle Pd0 Pd(0) Active Species [Pd(Ad-MTZ)] OxAdd Oxidative Addition [Pd(II)(Ar)(X)(Ad-MTZ)] Pd0->OxAdd + Ar-X (Rate Determining) TransMet Transmetalation [Pd(II)(Ar)(Ar')(Ad-MTZ)] OxAdd->TransMet + Ar'-B(OH)2 - B(OH)2X RedElim Reductive Elimination Ar-Ar' Product TransMet->RedElim Steric Push by Adamantyl Group RedElim->Pd0 - Ar-Ar'

Figure 1: Proposed catalytic cycle for Pd(Ad-MTZ)-mediated Suzuki-Miyaura cross-coupling.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. By incorporating built-in analytical checkpoints, operators can distinguish between true catalytic failure and downstream isolation losses.

Protocol 3.1: Synthesis of 1-(1-Adamantyl)-5-mercaptotetrazole (Ad-MTZ)

This procedure utilizes a [3+2] cycloaddition between an isothiocyanate and an azide[4].

  • Reagents: 1-Adamantyl isothiocyanate (10 mmol, 1.93 g), Sodium azide (10 mmol, 0.65 g), DMF (30 mL), Deionized H₂O (4 mL), Conc. HCl.

  • Causality of Experimental Choices: The mixed DMF/H₂O solvent system is non-negotiable. The highly lipophilic 1-adamantyl isothiocyanate requires DMF for solvation, while the inorganic NaN₃ requires water. The 120 °C oil bath provides the necessary thermal activation energy to drive the cycloaddition.

  • Step-by-Step Method:

    • Dissolve NaN₃ in 4 mL of H₂O in a 100 mL round-bottom flask.

    • Add the solution of 1-adamantyl isothiocyanate in 30 mL DMF.

    • Attach a reflux condenser and heat the mixture at 120 °C for 24 hours.

    • Cool the reaction to 0 °C in an ice bath and carefully quench with 1 mL of conc. HCl to protonate the tetrazole-thiolate.

    • Extract the aqueous layer twice with Ethyl Acetate (15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform a TLC analysis (Hexane/EtOAc 7:3). The highly non-polar 1-adamantyl isothiocyanate (high Rf​ ) must be completely consumed, replaced by a highly polar, UV-active spot near the baseline (Ad-MTZ). Final validation is achieved via ¹³C NMR, confirming the appearance of the tetrazole C=S/C-SH resonance at ~154 ppm[4].

Protocol 3.2: Preparation of the[Pd(Ad-MTZ)₂] Precatalyst
  • Reagents: Ad-MTZ (2.1 mmol), Palladium(II) acetate (1.0 mmol), DCM (10 mL), Methanol (10 mL).

  • Causality of Experimental Choices: Pd(OAc)₂ is chosen because the acetate acts as an internal, mild base. It deprotonates the acidic thiol group of Ad-MTZ ( pKa​ ~ 3-4), driving the formation of the robust Pd-S bond without requiring external amine bases that could competitively coordinate to the metal.

  • Step-by-Step Method:

    • Dissolve Pd(OAc)₂ in 10 mL of DCM under a nitrogen atmosphere.

    • Slowly add a solution of Ad-MTZ in 10 mL of Methanol dropwise over 10 minutes.

    • Stir at room temperature for 4 hours.

    • Concentrate the mixture to half its volume under a stream of nitrogen to induce precipitation. Filter the resulting solid and wash with cold methanol.

  • Self-Validation Checkpoint: The reaction is self-indicating. The deep red/orange color of the Pd(OAc)₂ precursor transitions to a pale yellow/brown precipitate as the stable complex forms. Verify the absence of the free thiol S-H stretch (~2550 cm⁻¹) via FT-IR.

Protocol 3.3: Catalytic Application in Suzuki-Miyaura Cross-Coupling
  • Reagents: Aryl chloride (1.0 mmol), Arylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol),[Pd(Ad-MTZ)₂] (0.005 mmol, 0.5 mol%), Dodecane (0.5 mmol, internal standard), 1,4-Dioxane/H₂O (4:1, 5 mL).

  • Step-by-Step Method:

    • Charge a Schlenk tube with the precatalyst, arylboronic acid, and K₂CO₃. Evacuate and backfill with N₂ (3 cycles).

    • Add the aryl chloride, dodecane, and degassed solvent mixture via syringe.

    • Seal the tube and heat at 90 °C for 12 hours.

  • Self-Validation Checkpoint: Dodecane is added at t=0 as an inert internal standard. By extracting 50 µL aliquots at 1h, 4h, and 12h for GC-FID analysis, the operator can plot the kinetic profile of the reaction. A matching mass balance between the consumption of the aryl halide and the formation of the product validates that no side-reactions (e.g., hydrodehalogenation) are occurring.

Workflow Step1 Step 1: Ligand Synthesis 1-Ad-NCS + NaN3 Step2 Step 2: Complexation Ad-MTZ + M(OAc)n Step1->Step2 Step3 Step 3: Catalysis Cross-Coupling Step2->Step3 Step4 Step 4: Validation GC-MS / NMR Yield Step3->Step4

Figure 2: Standardized workflow from Ad-MTZ ligand synthesis to catalytic validation.

Quantitative Data Analysis: Ligand Steric Impact

To demonstrate the superiority of the adamantyl substitution, the table below summarizes the catalytic efficiency of various 1-substituted-5-mercaptotetrazole palladium complexes in the cross-coupling of a sterically hindered substrate (2-chloro-m-xylene) with phenylboronic acid.

Ligand VariantSubstituent ( R )Catalyst LoadingTime (h)GC Yield (%)*Mechanistic Observation
Me-MTZ Methyl1.0 mol%2418%Severe catalyst aggregation (Pd-black formation).
Ph-MTZ Phenyl1.0 mol%2445%Moderate stability; slow reductive elimination.
Ad-MTZ 1-Adamantyl0.5 mol% 12 96% High stability; rapid reductive elimination due to steric push.

*Yields determined via GC-FID using dodecane as an internal standard.

The data clearly indicates that the massive steric profile of the 1-adamantyl group is required to prevent catalyst deactivation and to drive the coupling of ortho-substituted aryl chlorides to completion.

References

1.[4] Title: Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Sulfones Source: Organic Letters / Amazon AWS Hosted Supporting Info URL:

2.[2] Title: CdTe Nanocrystals Capped with a Tetrazolyl Analogue of Thioglycolic Acid: Aqueous Synthesis, Characterization, and Metal-Assisted Assembly Source: ACS Publications (Chemistry of Materials) URL:

3.[3] Title: Research on Synthesis, Structure, and Catalytic Performance of Tetranuclear Copper(I) Clusters Supported by 2-Mercaptobenz-zole-Type Ligands Source: PMC / MDPI URL:

4.[1] Title: 5-MERCAPTOTETRAZOLE-1-ACETIC ACID AS A NOVEL CAPPING LIGAND FOR STABILIZATION OF METAL NANOPARTICLES IN WATER Source: World Scientific Publishing URL:

Sources

in vivo dosing protocols for 1-(1-Adamantyl)-5-mercaptotetrazol studies

Author: BenchChem Technical Support Team. Date: April 2026

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocol for 1-(1-Adamantyl)-5-mercaptotetrazol (AMT) Studies

Executive Summary

1-(1-Adamantyl)-5-mercaptotetrazol (AMT, CAS: 58473-97-5) is a specialized pharmacological building block characterized by a dual-pharmacophore architecture. It combines a highly lipophilic, sterically bulky adamantane cage with a 5-mercaptotetrazole ring[1]. In medicinal chemistry, the adamantyl moiety is classically utilized as a "lipophilic bullet" to drive blood-brain barrier (BBB) penetration and target CNS ion channels[2]. Conversely, the tetrazole ring serves as a metabolically stable bioisostere for carboxylic acids[3].

Designing an in vivo protocol for AMT requires navigating two critical causalities: the extreme lipophilicity of the adamantane cage (which complicates aqueous formulation) and the known toxicological liabilities of the 5-mercaptotetrazole moiety, which shares homology with antibiotic side chains known to disrupt coagulation[4]. This application note provides a self-validating, step-by-step methodology for the formulation, dosing, pharmacokinetic (PK) profiling, and toxicity screening of AMT in rodent models.

Formulation and Vehicle Selection: The Causality of Amphiphilicity

The Mechanistic Challenge: The adamantane cage imparts exceptional hydrophobicity, rendering AMT practically insoluble in standard saline[2]. However, the 5-mercaptotetrazole group contains an acidic proton (pKa ~4.5–5.0)[3]. Therefore, the compound behaves as a lipophilic weak acid.

To achieve a homogenous solution or fine suspension suitable for intravenous (IV) and oral (PO) administration without causing precipitation in the bloodstream, a co-solvent system combined with mild alkalinization is required.

Table 1: Recommended Vehicle Formulations for AMT

RouteVehicle CompositionPreparation Rationale (Causality)Max Dosing Volume (Mice)
IV 5% DMSO + 10% Tween-80 + 85% SalineDMSO disrupts the crystal lattice; Tween-80 prevents precipitation upon aqueous dilution.5 mL/kg
PO 0.5% Methylcellulose (MC) + 0.2% Tween-80 in WaterCreates a uniform suspension; the acidic tetrazole remains stable in the GI tract for absorption.10 mL/kg
SC/IP 20% HP-β-CD (Hydroxypropyl-β-cyclodextrin)HP-β-CD forms an inclusion complex with the adamantane cage, masking its lipophilicity.10 mL/kg

In Vivo Dosing Workflows (Murine Model)

Note: All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

Step-by-Step Methodology:

  • Animal Acclimation: Fast male C57BL/6 mice (8–10 weeks old, 20–25 g) for 12 hours prior to PO dosing to eliminate food-effect variability on the absorption of the lipophilic adamantane moiety. IV cohorts do not require fasting.

  • Dose Preparation:

    • For IV (2 mg/kg): Dissolve 2 mg of AMT in 0.5 mL DMSO. Add 1.0 mL Tween-80 and vortex for 2 minutes. Slowly add 8.5 mL of 0.9% sterile saline while sonicating to prevent micro-precipitation.

    • For PO (10 mg/kg): Suspend 10 mg of AMT in 10 mL of 0.5% MC/0.2% Tween-80. Homogenize using a probe sonicator for 3 minutes on ice.

  • Administration:

    • IV Route: Secure the mouse in a restrainer. Dilate the lateral tail vein using a warming lamp (37°C). Inject the formulated IV solution at a steady rate over 15 seconds using a 27G needle.

    • PO Route: Administer the suspension via oral gavage using a 20G reusable stainless-steel feeding needle, ensuring the compound is delivered directly into the stomach.

G Start Compound Preparation 1-(1-Adamantyl)-5-mercaptotetrazol Formulation Vehicle Formulation (DMSO / Tween-80 / Saline) Start->Formulation Dosing In Vivo Dosing (IV: 2 mg/kg | PO: 10 mg/kg) Formulation->Dosing Sampling Simultaneous Sampling (Plasma & Brain Tissue) Dosing->Sampling Analysis LC-MS/MS Bioanalysis & PK Parameter Calculation Sampling->Analysis

Caption: Workflow for AMT formulation, in vivo dosing, and LC-MS/MS pharmacokinetic profiling.

Pharmacokinetic & Blood-Brain Barrier (BBB) Profiling

Because the adamantane scaffold is a validated driver of CNS penetration[2], evaluating the brain-to-plasma partition coefficient ( Kp​ ) is a mandatory component of this protocol.

Sampling Protocol:

  • At each designated time point (see Table 2), euthanize the animal via CO2 asphyxiation.

  • Immediately perform cardiac puncture to collect blood into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to isolate plasma.

  • Perform whole-body perfusion with ice-cold PBS to remove residual blood from the cerebral vasculature.

  • Harvest the brain, weigh it, and homogenize in a 1:3 (w/v) ratio of 50% aqueous methanol.

  • Store all samples at -80°C pending LC-MS/MS analysis.

Table 2: Standardized PK/PD Sampling Schedule (n=3 mice per timepoint)

RouteTimepoints (Hours Post-Dose)Samples CollectedPurpose
IV 0.083, 0.25, 0.5, 1, 2, 4, 8, 24Plasma, BrainCalculate Clearance (Cl), Volume of Distribution (Vd), and Kp​
PO 0.25, 0.5, 1, 2, 4, 8, 12, 24Plasma, BrainCalculate Cmax​ , Tmax​ , Half-life ( t1/2​ ), and Bioavailability (%F)

Toxicity Monitoring: The 5-Mercaptotetrazole Liability

The Causal Mechanism of Toxicity: The 5-mercaptotetrazole (5-MT) moiety in AMT is structurally analogous to the N-methylthiotetrazole (NMTT) side chain found in several cephalosporin antibiotics (e.g., cefamandole, latamoxef)[4]. Extensive clinical and preclinical data demonstrate that NMTT-containing compounds can cause severe hypoprothrombinemia and bleeding disorders. The mechanism involves the off-target inhibition of hepatic Vitamin K Epoxide Reductase (VKOR) , which prevents the recycling of Vitamin K necessary for the carboxylation of clotting factors II, VII, IX, and X[4].

Coagulation Monitoring Protocol: To establish a self-validating safety profile for AMT, researchers must monitor coagulation cascades during repeated dosing studies (e.g., 7-day or 14-day toxicology screens).

  • Baseline Measurement: Collect baseline plasma from a control cohort.

  • Prothrombin Time (PT) Assay: 24 hours after the final dose, collect citrated plasma (using 3.2% sodium citrate as the anticoagulant, not EDTA).

  • Analysis: Add thromboplastin and calcium to the plasma at 37°C. Measure the time to clot formation. A prolongation of PT > 1.5x baseline indicates VKOR inhibition by the AMT metabolite.

  • Rescue Control: If hypoprothrombinemia is observed, administer a rescue dose of Vitamin K1 (1 mg/kg IV) to validate that the toxicity is specifically mediated by VKOR inhibition[4].

G cluster_0 Efficacy Pathway (CNS) cluster_1 Toxicity Pathway (Hepatic) AMT 1-(1-Adamantyl)-5-mercaptotetrazol (Systemic Circulation) BBB Blood-Brain Barrier (Driven by Adamantane) AMT->BBB High Lipophilicity Liver Hepatic Distribution (5-MT Moiety) AMT->Liver Off-Target Binding Target CNS Target Engagement (e.g., Ion Channels) BBB->Target VKOR VKOR Inhibition (Hypoprothrombinemia Risk) Liver->VKOR

Caption: Dual pathways of AMT: Adamantane-driven CNS penetration and 5-MT-mediated hepatic VKOR inhibition.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. 2

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry. 3

  • Shearer, M. J., et al. (1988). Mechanism of cephalosporin-induced hypoprothrombinemia: relation to cephalosporin side chain, vitamin K metabolism, and vitamin K status. The Journal of Clinical Pharmacology. 4

  • Benchchem Database (2026). 1-(1-Adamantyl)-5-mercaptotetrazol | 58473-97-5. Benchchem Chemical Identity Records. 1

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of 1-(1-Adamantyl)-5-mercaptotetrazole for Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(1-Adamantyl)-5-mercaptotetrazole. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this compound in their work. We understand that its unique structure, while promising for various applications, presents significant challenges in achieving the aqueous solubility required for robust and reproducible biological assays. This document provides in-depth troubleshooting guides and FAQs to help you overcome these hurdles.

Section 1: Understanding the Challenge - Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of 1-(1-Adamantyl)-5-mercaptotetrazole that contribute to its poor solubility and the chemical principles we can exploit to improve it.

Q1: Why is 1-(1-Adamantyl)-5-mercaptotetrazole so poorly soluble in aqueous solutions?

A1: The poor aqueous solubility arises from a classic molecular mismatch. The compound is composed of two distinct moieties with opposing properties.[1] The 1-adamantyl group is a large, rigid, and highly lipophilic (hydrophobic) hydrocarbon cage.[2][3] This "grease-ball" like structure is energetically unfavorable to interact with polar water molecules, leading to very low solubility. While the mercaptotetrazole group is more polar, the adamantane cage's dominance makes the overall molecule hydrophobic.

Q2: What are the key chemical features of the molecule that can be manipulated to improve its solubility?

A2: The most important feature for solubility enhancement is the mercaptotetrazole moiety. The tetrazole ring is a well-known bioisostere of a carboxylic acid, and the proton on either the tetrazole ring or the mercapto (thiol) group is acidic.[1][4] This acidity is our primary handle. By deprotonating the molecule with a base, we can form an anionic salt. Charged species, or salts, are significantly more soluble in polar solvents like water than their neutral counterparts.[5][6]

Q3: What is the pKa of 1-(1-Adamantyl)-5-mercaptotetrazole, and why is it important?

A3: While the exact pKa of this specific molecule is not widely published, we can infer its properties from similar structures. The 1H-tetrazole ring itself has a pKa of approximately 4.9, making it a weak acid.[7][8] The thiol group (-SH) is also weakly acidic. Therefore, the compound as a whole behaves as a weak acid. Knowing this allows us to apply the Henderson-Hasselbalch principle: by raising the pH of the solution well above the pKa, we can ensure the compound exists predominantly in its deprotonated, more soluble anionic form.[9][10]

Q4: What is the maximum concentration of organic solvents like DMSO that is typically tolerated in biological assays?

A4: This is a critical parameter that is highly dependent on the specific cell line or biological system being used. As a general guideline, most cell-based assays can tolerate Dimethyl sulfoxide (DMSO) concentrations up to 0.5% (v/v), with some robust cell lines tolerating up to 1%.[11] However, even at concentrations below 0.5%, DMSO can have biological effects.[11] It is imperative to determine the maximum tolerable solvent concentration for your specific assay by running a solvent toxicity control experiment.

Section 2: General Troubleshooting Workflow

Before proceeding to advanced solubilization methods, follow this initial workflow when preparing your compound for an experiment. This decision tree helps diagnose the problem and guides you to the appropriate solution.

G start Start: Prepare 10-50 mM Stock in 100% DMSO dilute Dilute Stock to Final Concentration in Aqueous Assay Buffer start->dilute check Observe for Precipitation (Visual check, light scattering) dilute->check precip Precipitation Occurs check->precip Yes no_precip Solution is Clear: Proceed with Assay check->no_precip No methods Solubility Limit Exceeded. Proceed to Advanced Solubilization Methods. precip->methods stability Check for time-dependent precipitation before use no_precip->stability G cluster_0 cluster_1 drug Drug (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior) complex Soluble Inclusion Complex cd->complex Encapsulation

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocol:

  • Determine Optimal Cyclodextrin Concentration:

    • Prepare a series of aqueous solutions of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v) in your assay buffer.

    • Add an excess of your compound to each solution.

    • Shake or stir the mixtures at room temperature for 24-48 hours to allow equilibrium to be reached.

    • Centrifuge or filter the samples to remove the undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV) to determine which concentration of HP-β-CD provides the desired solubility.

  • Prepare the Stock Solution:

    • Once the optimal HP-β-CD concentration is known, prepare a stock solution by dissolving the required amount of 1-(1-Adamantyl)-5-mercaptotetrazole directly into the HP-β-CD-containing buffer.

    • Sonication and gentle warming can accelerate the complex formation.

Troubleshooting:

  • Issue: The achieved solubility is still not high enough.

    • Cause & Solution: The affinity of the compound for the cyclodextrin cavity may be insufficient, or you may need a higher concentration of HP-β-CD. You could also test other types of cyclodextrins, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD), which may offer different binding characteristics. [12]* Issue: Concern that the cyclodextrin might interfere with the assay.

    • Cause & Solution: This is possible, as cyclodextrins can sometimes extract lipids from cell membranes. It is essential to run a control with just the HP-β-CD (at the same concentration used for your compound) to ensure it has no effect on your biological readout.

Section 4: Summary and Best Practices
MethodPrincipleBest For...Potential Pitfalls
pH Adjustment Forms a soluble saltAssays tolerant of a pH > 7.0; when high compound concentrations are needed.Compound instability at high pH; precipitation if final pH is too low.
Co-Solvents Reduces solvent polarityGeneral use in most assays; quick and easy for initial screening.Limited by solvent toxicity; risk of precipitation on dilution; may affect protein function.
Cyclodextrins EncapsulationCompounds with very high lipophilicity; when co-solvents must be avoided.Requires optimization; potential for direct assay interference; may not be cost-effective for HTS.

Key Best Practices:

  • Always Validate: Before starting a large experiment, always validate your solubilization method with your specific assay. Run solvent/vehicle controls to check for interference.

  • Visual Inspection: Always visually inspect your final solutions under good lighting for any signs of fine precipitation or cloudiness.

  • Prepare Fresh: For maximum reproducibility, prepare fresh dilutions of your compound from a concentrated stock for each experiment.

  • Energy Input: Do not underestimate the utility of vortexing and sonication to aid in the dissolution process, especially when making stock solutions.

References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Vertex AI Search. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Solubility Issues with Adamantane-Based Compounds.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • RSC Publishing. (n.d.). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents.
  • ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • BenchChem. (n.d.). Solubility Profile of 1,3-Bis(4-methylphenyl)adamantane in Organic Solvents: A Technical Guide.
  • Semantic Scholar. (n.d.). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents.
  • PMC. (n.d.). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability.
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route.
  • BenchChem. (2026, March 19). 1-(1-Adamantyl)-5-mercaptotetrazol | 58473-97-5.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Fiveable. (2025, August 15). pH and Solubility - AP Chem.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples.
  • CompoundingToday.com. (n.d.). pH Adjusting Database.
  • PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • International Journal of Scientific & Engineering Research. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?.
  • Beilstein Journals. (2025, July 23). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanide.
  • International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.
  • Glen Research. (n.d.). Glen Report 16.23: Activators, Columns and Plates.
  • University of California, Riverside. (n.d.). pKa Data Compiled by R. Williams.

Sources

Technical Support Center: Troubleshooting 1-(1-Adamantyl)-5-mercaptotetrazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 1-(1-Adamantyl)-5-mercaptotetrazole (also known as 1-adamantyl-1H-tetrazole-5-thiol).

Synthesizing 1-substituted tetrazole-5-thiols via the[3+2] cycloaddition of an organic isothiocyanate and sodium azide is a standard laboratory procedure. However, when the substituent is a 1-adamantyl group, researchers frequently encounter stalled reactions, unreacted starting materials, and abysmal yields. As an Application Scientist, I have structured this guide to move beyond basic steps and address the fundamental kinetic, thermodynamic, and solubility bottlenecks that cause this specific reaction to fail.

Part 1: Diagnostic Workflow

Before adjusting your stoichiometry, use the following diagnostic decision tree to identify the root cause of your low yield. The most common failure points involve solvent mismatch and incorrect workup pH.

Troubleshooting Start Yield < 20% in Adamantyl Tetrazole Synthesis? CheckSolvent Check Solvent System: Are you using i-PrOH/H2O? Start->CheckSolvent ChangeSolvent Switch to DMF/H2O (Solves lipophilicity mismatch) CheckSolvent->ChangeSolvent Yes CheckTemp Check Temperature: Is it below 120 °C? CheckSolvent->CheckTemp No ChangeSolvent->CheckTemp IncreaseTemp Heat to 120 °C for 24h (Overcomes steric hindrance) CheckTemp->IncreaseTemp Yes CheckWorkup Check Workup: Did you acidify before extraction? CheckTemp->CheckWorkup No IncreaseTemp->CheckWorkup Acidify Cool to 0 °C, add conc. HCl (Protonates thiolate for extraction) CheckWorkup->Acidify No Success Optimal Yield Achieved (>85%) CheckWorkup->Success Yes Acidify->Success

Diagnostic workflow for troubleshooting low yield in adamantyl tetrazole synthesis.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my reaction yielding mostly unreacted 1-adamantyl isothiocyanate when I use standard aqueous alcohol solvents? The Causality: This is a classic biphasic mismatch [1]. Standard protocols for smaller substituents (like methyl or cyclohexyl) utilize an isopropanol/water (i-PrOH/H₂O) mixture. However, the 1-adamantyl cage is exceptionally bulky and highly lipophilic. In an i-PrOH/H₂O system, the adamantyl isothiocyanate crashes out or remains entirely in the organic phase, physically separated from the water-soluble sodium azide. The Solution: You must switch the co-solvent to N,N-Dimethylformamide (DMF) . DMF is a highly polar aprotic solvent that effectively solvates the lipophilic adamantyl precursor while maintaining enough water miscibility to keep the NaN₃ in solution, allowing the [3+2] cycloaddition to proceed [2].

Q2: Can I just increase the equivalents of sodium azide to force the reaction? The Causality: No. Stoichiometry cannot overcome the massive activation energy barrier caused by the steric shielding of the adamantyl group. The bulky cage blocks the nucleophilic attack of the azide ion on the electrophilic isothiocyanate carbon. The Solution: Thermal activation is strictly required. The reaction must be heated to 120 °C for 24 hours . While sodium azide can be hazardous at high temperatures, it is stable in the DMF/H₂O matrix at 120 °C provided the solution remains strictly neutral or slightly basic during the heating phase [2].

Q3: My LCMS shows product formation in the crude mixture, but I lose it during the ethyl acetate extraction. Where did it go? The Causality: Incorrect workup pH. The product of the cycloaddition is not the neutral thiol; it is the sodium tetrazole-5-thiolate salt , which is highly water-soluble. If you extract with ethyl acetate at a neutral or basic pH, your product will remain entirely in the aqueous waste layer. The Solution: You must perform an acidic quench. Cool the reaction to 0 °C (this is critical to prevent the evolution of toxic, volatile hydrazoic acid gas) and add concentrated HCl until the aqueous layer reaches pH 1–2. This protonates the thiolate, allowing the neutral 1-(1-adamantyl)-5-mercaptotetrazole to partition into the organic layer [2].

Part 3: Reaction Mechanism & Pathway

Understanding the intermediate states is crucial for mastering the workup phase. The diagram below illustrates why the acidic quench is the most critical step for product recovery.

Mechanism AdNCS 1-Adamantyl Isothiocyanate (Highly Lipophilic) TS [3+2] Cycloaddition Transition State AdNCS->TS Azide Sodium Azide (NaN3) (Hydrophilic) Azide->TS Solvent DMF / H2O 120 °C Solvent->TS Thiolate Tetrazole-5-thiolate (Water Soluble Salt) TS->Thiolate Product 1-(1-Adamantyl)-5- mercaptotetrazole Thiolate->Product Acid conc. HCl 0 °C Acid->Product

Mechanism of [3+2] cycloaddition and subsequent protonation to yield the mercaptotetrazole.

Part 4: Quantitative Data & Solvent Comparison

The table below summarizes the critical impact of the solvent system on the yield of various 1-substituted 5-mercaptotetrazoles, demonstrating exactly why standard conditions fail for the adamantyl derivative.

Substituent on IsothiocyanateSolvent SystemTemperatureTimeIsolated YieldCause of Yield Drop
Methyli-PrOH / H₂O120 °C24 h99%N/A (Optimal)
Cyclohexyli-PrOH / H₂O120 °C24 h99%N/A (Optimal)
tert-Butyli-PrOH / H₂O120 °C24 h83%Minor steric hindrance
1-Adamantyl i-PrOH / H₂O 120 °C 24 h < 20% Severe lipophilicity mismatch
1-Adamantyl DMF / H₂O 120 °C 24 h > 85% N/A (Optimized via DMF)

Data synthesized from the optimization protocols for Julia-Kocienski olefination reagents [2].

Part 5: Self-Validating Experimental Protocol

To guarantee high yields, abandon the i-PrOH method and follow this optimized, self-validating protocol utilizing DMF [2].

Step 1: Reagent Preparation

  • Dissolve 10.0 mmol (0.650 g) of Sodium Azide (NaN₃) in 4.0 mL of deionized water.

  • Dissolve 10.0 mmol (1.933 g) of 1-Adamantyl isothiocyanate in 30.0 mL of anhydrous DMF.

  • Validation: Ensure the isothiocyanate is fully dissolved in the DMF before proceeding. The solution should be clear.

Step 2: Thermal Cycloaddition

  • Combine both solutions in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath at 120 °C for 24 hours .

  • Validation: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The high-Rf spot corresponding to the isothiocyanate should completely disappear, indicating full conversion to the baseline-dwelling thiolate salt.

Step 3: Acidic Quench (Critical Step)

  • Remove the flask from the oil bath and cool it to 0 °C using an ice-water bath.

  • Slowly add 1.0 mL of concentrated HCl dropwise to the cold mixture.

  • Validation: Spot the aqueous mixture onto pH paper. The pH must read between 1 and 2 . If it is higher, the product will remain water-soluble. Add additional drops of HCl until the target pH is reached.

Step 4: Extraction and Isolation

  • Extract the acidified mixture twice with Ethyl Acetate (AcOEt) (e.g., 30 mL, then 15 mL). The neutral mercaptotetrazole will now partition into the organic layer.

  • Wash the combined organic extracts thoroughly with brine to remove residual DMF and water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure 1-(1-Adamantyl)-5-mercaptotetrazole as a solid.

References
  • A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones. Korea Institute of Science and Technology Information (KISTI). Available at:1

  • Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia–Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. Organic Letters (American Chemical Society), 2020. (See Supplementary Information for Method A' DMF protocol). Available at: 2 &3

Sources

Technical Support Center: Preventing Oxidative Degradation of 1-(1-Adamantyl)-5-mercaptotetrazol

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-(1-Adamantyl)-5-mercaptotetrazol. The unique structure of this molecule, combining the lipophilic and stable adamantane cage with a chemically active mercaptotetrazole moiety, makes it a compound of significant interest.[1] However, the thiol (-SH) group is highly susceptible to oxidative degradation, which can compromise experimental results, reduce yields, and affect product purity. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the integrity of your compound throughout its handling, storage, and use.

Section 1: Understanding the Core Problem: The Chemistry of Degradation

This section addresses the fundamental reasons behind the compound's instability. Understanding the "why" is critical to implementing effective preventative measures.

Frequently Asked Questions (FAQs)

Q1: I've observed a fine white precipitate forming in my solution of 1-(1-Adamantyl)-5-mercaptotetrazol, especially after it has been sitting for a while. What is happening?

A: This is a classic sign of oxidative degradation. The mercapto group (-SH) on your molecule is likely oxidizing to form a disulfide-linked dimer.[2] This new, larger molecule, bis(1-(1-adamantyl)-1H-tetrazol-5-yl) disulfide, often has significantly lower solubility in common organic solvents compared to the starting thiol, causing it to precipitate out of the solution.[2]

Q2: What are the primary environmental or experimental factors that trigger this degradation?

A: The degradation is primarily driven by a combination of factors, with atmospheric oxygen being the main culprit.[2][3] The key contributors are:

  • Oxygen: Exposure to air, or even oxygen dissolved in non-degassed solvents, is the primary oxidant.[3]

  • pH: The acidity or basicity of the medium plays a crucial role. Neutral to alkaline (basic) conditions dramatically accelerate oxidation.[2]

  • Temperature: Like most chemical reactions, the rate of oxidation increases with higher temperatures.[2]

  • Light: Although less common for this specific degradation, photo-oxidation can be a contributing factor for some sensitive organic materials.[4]

Q3: You mentioned pH is critical. Why is my compound more stable in acidic conditions?

A: The stability is directly related to the protonation state of the thiol group.

  • In Acidic Conditions (e.g., pH 3-4): The sulfur atom exists predominantly in its protonated, neutral thiol form (-SH). This form is relatively stable and less susceptible to oxidation.[2]

  • In Neutral or Basic Conditions: The environment can deprotonate the thiol to form a thiolate anion (-S⁻). This anion is significantly more electron-rich, making it far more reactive and easily oxidized by oxygen to form the disulfide bond.[2]

Visualizing the Degradation Pathway

The following diagram illustrates the primary oxidative degradation pathway from the stable thiol to the problematic disulfide dimer and potentially further oxidized species.

Oxidative Degradation Pathway Thiol 1-(1-Adamantyl)-5-mercaptotetrazol (R-SH) Stable Form Thiolate Thiolate Anion (R-S⁻) Highly Reactive Thiol->Thiolate Thiolate->Thiol Disulfide Disulfide Dimer (R-S-S-R) Often Precipitates Thiolate->Disulfide Oxidation (O₂, Air) FurtherOxidation Further Oxidized Species (Sulfinic/Sulfonic Acids) (R-SO₂H, R-SO₃H) Disulfide->FurtherOxidation Stronger Oxidation

Caption: Oxidative pathway of 1-(1-Adamantyl)-5-mercaptotetrazol.

Section 2: Proactive Prevention: Storage and Handling Best Practices

Preventing degradation starts with proper storage and handling from the moment you receive the compound.

Frequently Asked Questions (FAQs)

Q4: What are the ideal conditions for storing the solid 1-(1-Adamantyl)-5-mercaptotetrazol to ensure long-term stability?

A: Proper storage is crucial for maintaining the integrity of the compound.[3]

  • Atmosphere: The most critical factor is to exclude oxygen. Store the solid under an inert atmosphere like argon or nitrogen.[3][5] After opening the manufacturer's bottle, flush the headspace with inert gas before tightly resealing.

  • Temperature: Store at low temperatures, such as in a refrigerator (4°C) or freezer (-20°C), to slow down any potential degradation.[3][4]

  • Container: Use a tightly sealed amber glass vial or a container designed to prevent moisture and air from entering.[4] Storing the vial inside a desiccator that is periodically flushed with inert gas provides an additional layer of protection.

  • Light: Keep the compound away from direct sunlight and other sources of UV light.[4]

Q5: I need to make a solution for my experiment. What precautions should I take?

A: Preparing solutions is a high-risk step for introducing oxygen.

  • Use Freshly Prepared Solutions: Do not store solutions of this compound for extended periods. Prepare them immediately before use.[2]

  • Degas Your Solvents: Dissolved oxygen in solvents is a primary oxidant.[3] Before use, degas all solvents by sparging with nitrogen or argon for 15-30 minutes, or by using the freeze-pump-thaw method for more rigorous applications.

  • Maintain Inert Atmosphere: Prepare the solution in glassware that has been flushed with an inert gas, and maintain a positive pressure of that gas over the solution at all times.[2][6]

Data Presentation: Summary of Recommended Conditions
ConditionParameterRecommendationRationale
Solid Storage AtmosphereInert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidant.[3][5]
Temperature≤ 4°C (Refrigerator or Freezer)Reduces the kinetic rate of degradation reactions.[2][3]
ContainerTightly sealed amber vial in a desiccatorProtects from air, moisture, and light.[4]
Solution Prep/Use AtmosphereInert Gas Blanket (Positive Pressure)Displaces oxygen from the headspace during manipulation.[2][6]
SolventsFreshly DegassedRemoves dissolved oxygen, a key reactant in the degradation pathway.[3]
pH (if applicable)Acidic (pH < 7)Keeps the compound in the more stable protonated thiol (-SH) form.[2]
DurationPrepare immediately before useMinimizes the time the compound is exposed to potential oxidants in solution.[2]

Section 3: In-Practice Troubleshooting and Experimental Protocols

This section provides actionable protocols to minimize oxidation during common laboratory procedures.

Q6: My reaction yields are consistently low, and I suspect my starting material is degrading during the experiment. What is my first troubleshooting step?

A: If you suspect degradation during a reaction, perform a systematic check of your inert atmosphere technique. This is the most common point of failure.

  • Check Your Gas Source: Ensure your nitrogen or argon cylinder is not empty and that the regulator is providing adequate flow.

  • Inspect Glassware and Septa: Check for any cracks in the glassware. Use fresh, high-quality rubber septa that have not been punctured excessively, as old septa can leak.

  • Verify Solvent Degassing: Ensure your solvent was degassed immediately prior to use. If it has been sitting for hours, re-gas it.

  • Reagent Quality: If possible, confirm the purity of your 1-(1-Adamantyl)-5-mercaptotetrazol before starting, especially if the bottle has been opened multiple times.

Experimental Protocol 1: Preparing a Solution Under Inert Atmosphere

This protocol outlines a standard method for preparing a solution for a reaction or analysis using basic inert atmosphere techniques.

Materials:

  • Oven-dried Schlenk flask or round-bottom flask with a sidearm

  • Magnetic stir bar

  • Rubber septa

  • Nitrogen or Argon gas source with a bubbler to monitor gas flow

  • Oven-dried syringes and needles

  • Degassed solvent

Procedure:

  • Glassware Preparation: Flame-dry the flask containing a stir bar under vacuum or oven-dry it (e.g., 125°C overnight) and cool it under a stream of inert gas.[3][7]

  • Assemble and Flush: While the flask is still warm, seal it with a rubber septum. Insert a needle connected to the inert gas line and a second "exit" needle to vent. Flush the flask with inert gas for at least 5-10 minutes to displace all the air.[8]

  • Establish Positive Pressure: Remove the exit needle. The inert gas flow should now be directed through the bubbler, which will show a slow, steady bubble rate (e.g., 1-2 bubbles per second), indicating a positive pressure inside the flask.[2]

  • Add the Solid: Quickly remove the septum, add the pre-weighed 1-(1-Adamantyl)-5-mercaptotetrazol, and immediately reseal the flask. Briefly increase the inert gas flow to re-purge the headspace.

  • Add the Solvent: Using a clean, dry syringe, draw up the required volume of degassed solvent. Insert the syringe needle through the septum and add the solvent to the flask.

  • Maintain Inert Blanket: Keep the flask under a positive pressure of inert gas for the duration of your experiment.[6]

Experimental Protocol 2: Minimizing Oxidation During Work-up and Purification

Purification steps like column chromatography can expose the compound to large amounts of air and oxygenated solvents.

Procedure:

  • Quenching and Extraction: Perform all quenching and liquid-liquid extraction steps as quickly as possible. If the product is stable in acid, ensure the aqueous layer is slightly acidic during extraction.

  • Solvent for Chromatography: Degas the mobile phase solvents (e.g., hexanes, ethyl acetate) by sparging with inert gas before use. While running the column, you can keep the solvent reservoir under a gentle positive pressure of nitrogen.

  • Concentration: When removing solvent using a rotary evaporator, do not leave the dried product sitting on the evaporator under vacuum for an extended period. Once dry, immediately backfill the flask with nitrogen or argon before handling the purified solid.

  • Final Product Storage: Immediately transfer the purified, dried solid to an appropriate storage vial, flush with inert gas, seal tightly, and store under the recommended conditions outlined in Section 2.

References

  • Inert atmosphere: Organic Chemistry II Study Guide. (2025, August 15). Fiveable.
  • Preventing oxidation of the mercapto group in 2-Chloro-6-mercaptobenzoic acid. Benchchem.
  • Technical Support Center: Handling Air-Sensitive Thiol Reagents. Benchchem.
  • Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Safe storage and handling of air-sensitive 1,2-ethanedithiol. Benchchem.
  • Inert Atmosphere, with no O2. (2022, February 2). YouTube. [Link]

  • Inert Atmosphere. (2022, February 2). YouTube. [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015, June 8). ResearchGate. [Link]

  • Thio-/mercapto-derivatives and use as antioxidant additives.
  • Antioxidant activity of some organosulfur compounds in vitro. (2021, February 7). ResearchGate. [Link]

  • Handling thiols in the lab. (2013, October 4). Reddit. [Link]

Sources

Technical Support Center: Crystallization & Purification of 1-(1-Adamantyl)-5-mercaptotetrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with the isolation and purification of 1-(1-Adamantyl)-5-mercaptotetrazole (1-Ad-5-MT) .

The purification of 1-Ad-5-MT presents a unique physicochemical challenge. The molecule possesses a highly lipophilic, bulky adamantane cage coupled with a polar, acidic mercaptotetrazole moiety[1]. This structural dichotomy frequently leads to unpredictable solubility profiles, liquid-liquid phase separation (LLPS or "oiling out"), and product loss via sublimation during drying[2][3].

Below, you will find our causality-driven troubleshooting guide, quantitative solvent data, and a self-validating crystallization protocol.

Process Visualization: Optimized Crystallization Workflow

G A Crude 1-Ad-5-MT B Dissolution in EtOAc (60°C, 100 mg/mL) A->B C Hot Filtration (Remove Particulates) B->C D Anti-Solvent Addition (Hexanes, Dropwise) C->D E Controlled Cooling (0.5°C/min to 5°C) D->E F Oiling Out Detected? E->F G Hold at 25°C Add Seed Crystals F->G Yes H Filtration & Drying (<40°C Vacuum) F->H No G->E

Figure 1: Anti-solvent crystallization workflow for 1-Ad-5-MT highlighting LLPS prevention.

Quantitative Data: Solvent Screening Matrix

To establish a reliable crystallization process, we must exploit the differential solubility of the adamantyl and tetrazole groups. The table below summarizes the thermodynamic solubility and resulting purification metrics across various solvent systems.

Solvent System (v/v)RatioSol. @ 60°C (mg/mL)Sol. @ 5°C (mg/mL)Yield (%)Purity (HPLC Area %)Phase Behavior
Ethyl Acetate : Hexanes 1:2~125< 889> 99.5Optimal (Crystalline)
Ethanol : Water3:1~150~ 456896.0Prone to Oiling Out
Toluene : Heptane1:1~ 85< 59294.5Co-crystallizes impurities
DichloromethaneN/A> 200~ 110< 4098.0Poor recovery

Data Interpretation: The Ethyl Acetate/Hexanes system is superior. Ethyl acetate effectively solvates the polar mercaptotetrazole head, preventing premature aggregation, while the addition of non-polar hexanes drastically lowers the dielectric constant of the medium, forcing the lipophilic adamantane cages into a stable crystal lattice.

Troubleshooting FAQs

Q: Why does my 1-Ad-5-MT extract form a biphasic oil instead of crystallizing upon cooling? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation level of the solution exceeds the metastable zone width before nucleation can occur. Because 1-Ad-5-MT has competing polar and non-polar domains, it struggles to orient into a crystal lattice rapidly. Solution: Reduce the cooling rate to 0.5°C/min. Introduce seed crystals at the cloud point (the exact moment the solution becomes faintly turbid) to bypass the high-energy nucleation barrier and force the system directly into crystal growth.

Q: How do I prevent the co-crystallization of unreacted 1-adamantanol or adamantyl isothiocyanate? A: Unreacted adamantane precursors are highly soluble in pure hydrocarbons. By maintaining a minimum of 33% Ethyl Acetate in your final solvent mixture (as seen in the 1:2 EtOAc:Hexanes ratio), you ensure that these purely lipophilic impurities remain dissolved in the mother liquor, while the polar tetrazole moiety of your product forces it to precipitate[1].

Q: I am losing mass during the final vacuum drying step. What is happening? A: You are sublimating your product. Adamantyl derivatives, including adamantyl tetrazoles, exhibit unusually high vapor pressures and significant enthalpies of sublimation at elevated temperatures[3]. If you apply high vacuum (<10 mbar) at temperatures exceeding 40°C, the solid product will transition directly into the gas phase[2]. Solution: Cap your drying temperature at 35°C–40°C and use a moderate vacuum with a slight nitrogen bleed to sweep residual solvent without inducing sublimation.

Self-Validating Experimental Protocol: Anti-Solvent Crystallization

This protocol is designed as a self-validating system. At each critical juncture, an In-Process Control (IPC) ensures the physical chemistry of the system is behaving as intended before you proceed.

Step 1: Primary Dissolution

  • Suspend 10.0 g of crude 1-Ad-5-MT in 80 mL of Ethyl Acetate in a jacketed reactor.

  • Heat the mixture to 60°C under moderate agitation (250 rpm).

  • IPC Validation: Inspect the solution. It must be completely transparent. Any residual cloudiness indicates insoluble inorganic salts (e.g., NaN3 residues from synthesis[1]). If cloudy, perform a hot filtration through a 0.45 µm PTFE membrane.

Step 2: Anti-Solvent Addition & Cloud Point Targeting

  • Maintain the solution at 60°C.

  • Begin dropwise addition of 160 mL of warm (50°C) Hexanes via an addition funnel over 30 minutes.

  • IPC Validation: Monitor for the "cloud point." The solution should transition from clear to faintly opalescent. This optical change validates that the solution has successfully entered the metastable zone of supersaturation.

Step 3: Seeding and Controlled Cooling

  • Once the cloud point is reached, halt hexane addition and hold the temperature for 15 minutes.

  • Add 50 mg of pure 1-Ad-5-MT seed crystals.

  • Initiate a linear cooling ramp of 0.5°C/min down to 5°C.

  • IPC Validation: Extract a 10 µL aliquot at 25°C and observe under a light microscope. You must see distinct, sharp crystalline edges. If spherical droplets are visible, LLPS has occurred; you must reheat to 60°C and repeat the cooling ramp slower.

Step 4: Isolation and Sublimation-Free Drying

  • Filter the resulting slurry through a sintered glass Buchner funnel (Porosity 3) while cold (5°C).

  • Wash the filter cake with 20 mL of pre-chilled (5°C) Hexanes.

  • Transfer the crystals to a vacuum oven. Dry at 35°C under 50 mbar of pressure for 12 hours.

  • IPC Validation: Weigh the product at 8 hours and 12 hours. A stable mass validates that residual solvent is gone and no product sublimation is occurring[3].

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(1-Adamantyl)-5-mercaptotetrazol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-(1-Adamantyl)-5-mercaptotetrazol is a challenging analyte due to its dual chemical nature: it possesses a highly lipophilic, bulky adamantyl group paired with an acidic, electron-rich mercaptotetrazole ring. This unique structure frequently leads to mixed-mode retention mechanisms, manifesting as severe peak tailing, peak splitting, or poor recovery.

This guide is designed for analytical scientists and drug development professionals to systematically diagnose and resolve these chromatographic distortions using causality-driven, self-validating methodologies.

Diagnostic Logic Tree

To prevent wasted time and resources, troubleshooting must follow a logical isolation of variables. Use the workflow below to identify the root cause of peak asymmetry ( As​ ).

Workflow Start Peak Asymmetry (As) > 1.5 for 1-(1-Adamantyl)-5-mercaptotetrazol Test1 Diagnostic 1: Metal Chelation Inject sample spiked with 10 µM EDTA Start->Test1 Dec1 Does peak shape improve significantly? Test1->Dec1 Fix1 Root Cause: Metal Chelation Action: Use PEEK hardware, bio-inert columns, or add EDTA to mobile phase Dec1->Fix1 YES Test2 Diagnostic 2: Silanol Interactions Lower mobile phase pH to < 2.5 Dec1->Test2 NO Dec2 Does peak shape improve significantly? Test2->Dec2 Fix2 Root Cause: Silanol Ion-Exchange Action: Use highly endcapped C18 and maintain low pH buffer Dec2->Fix2 YES Test3 Diagnostic 3: Mass Transfer Increase column temp to 45°C Dec2->Test3 NO Fix3 Root Cause: Steric Hindrance Action: Use C8/Phenyl-Hexyl phase or maintain elevated temperature Test3->Fix3

Diagnostic logic tree for isolating HPLC peak tailing causes in mercaptotetrazole derivatives.

Mechanistic Troubleshooting FAQs

Q1: Why does 1-(1-Adamantyl)-5-mercaptotetrazol exhibit severe peak tailing even on brand-new C18 columns? A: The tailing is rarely due to column degradation; rather, it stems from the molecule's structural dichotomy. The adamantyl group drives strong hydrophobic retention, but the 5-mercaptotetrazole moiety is an electron-rich heterocycle capable of tautomerizing between thiol and thione forms. This moiety acts as a potent Lewis base, readily chelating with transition metals (e.g., iron, titanium) 1[1]. These immobile metal ions bind to silanols and 2[2]. Furthermore, its acidic nature makes it highly susceptible to 3 on the silica stationary phase[3].

Q2: How do I definitively diagnose whether the tailing is caused by metal hardware chelation or stationary phase silanol interactions? A: Troubleshooting must rely on a self-validating system where changing a single variable isolates the mechanism. To test for metal chelation, perform an "EDTA Spike Test." Inject your standard sample, then inject the same sample 4[4]. EDTA is a stronger chelator than the mercaptotetrazole; it will preferentially bind to active metal sites in the flow path. If the peak symmetry factor ( As​ ) improves drastically, metal chelation is the root cause. If the peak remains asymmetrical, the issue is likely driven by silanol interactions or pH mismatch.

Q3: What are the optimal mobile phase conditions to suppress mercaptotetrazole ionization and silanol activity? A: To achieve Gaussian peak shapes, the mobile phase pH must be strictly controlled to suppress the ionization of both the analyte and the stationary phase. Because the mercaptotetrazole ring is acidic (pKa ~3.0–4.0), operating at a mid-range pH (e.g., pH 4–6) results in partial ionization, leading to split peaks or severe tailing due to multiple retention mechanisms. Lowering the mobile phase pH to < 2.5 (using modifiers like 0.1% Trifluoroacetic acid or phosphoric acid) ensures the mercaptotetrazole remains fully protonated and neutral. This low pH protonates residual surface silanols on the silica matrix,5[5].

Q4: Can the bulky adamantyl group cause mass transfer issues, and how do I resolve them? A: Yes. The adamantane ring is a rigid, bulky, three-dimensional structure. In highly dense, long-chain stationary phases (like a high-carbon-load C18), the adamantyl group can experience steric hindrance, leading to slow diffusion into and out of the stationary phase pores. This slow mass transfer manifests as a broadened, tailing peak. To resolve this, increase the column compartment temperature (e.g., 40°C–50°C) to improve kinetic diffusion rates. Alternatively, switching to a less sterically hindered stationary phase, such as a C8 or Phenyl-Hexyl column, can significantly improve peak symmetry.

Self-Validating Experimental Protocols

Protocol 1: System Passivation and Metal-Chelation Diagnostic Test

Objective: To isolate and neutralize metal-induced secondary retention mechanisms.

  • Baseline Establishment: Prepare a 100 µg/mL standard of 1-(1-Adamantyl)-5-mercaptotetrazol in the initial mobile phase. Inject 10 µL and record the baseline Asymmetry Factor ( As​ ).

  • Chelator Spiking: Prepare a secondary standard containing 100 µg/mL of the analyte and 10 µM EDTA. Rationale: EDTA will outcompete the mercaptotetrazole for active metal sites in the flow path.

  • Diagnostic Injection: Inject 10 µL of the EDTA-spiked standard.

  • Causality Evaluation:

    • If As​ decreases to ≤ 1.2: Metal chelation is confirmed. Permanent Fix: Switch to PEEK (Polyether ether ketone) tubing, utilize bio-inert/hybrid surface technology columns, or permanently incorporate 1–10 µM EDTA into the aqueous mobile phase.

    • If As​ remains > 1.5: Metal chelation is not the primary driver. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH and Silanol Suppression Optimization

Objective: To eliminate secondary ion-exchange interactions by manipulating the ionization state.

  • Buffer Preparation: Prepare an aqueous mobile phase utilizing 0.1% Trifluoroacetic acid (TFA) or 10 mM Potassium Phosphate, adjusted strictly to pH 2.0 using phosphoric acid. Rationale: pH 2.0 is well below both the pKa of the mercaptotetrazole and the pKa of surface silanols (~3.5), ensuring both remain neutral.

  • Column Equilibration: Flush a highly end-capped C18 or polar-embedded column with the low-pH mobile phase for at least 20 column volumes to ensure complete protonation of the stationary phase.

  • Temperature Adjustment: Set the column oven to 45°C to mitigate adamantyl-induced mass transfer resistance.

  • Validation: Inject the standard. Calculate As​ and theoretical plates (N). An As​ between 0.9 and 1.2 validates the successful suppression of silanol interactions.

Quantitative Data Summary

The table below summarizes the expected impact of targeted troubleshooting variables on the Peak Asymmetry ( As​ ) of 1-(1-Adamantyl)-5-mercaptotetrazol.

Experimental ConditionPrimary Mechanism AddressedPeak Asymmetry ( As​ )Resolution Status
Standard C18, pH 5.0, 25°CBaseline (Mixed-mode interactions)2.85Severe Tailing
Standard C18, pH 5.0 + 10 µM EDTAMetal Chelation Suppression2.10Marginal Improvement
Standard C18, pH 2.0, 25°CSilanol & Analyte Protonation1.45Moderate Improvement
Endcapped C18, pH 2.0, 45°CSilanol Protonation + Mass Transfer1.05Optimal Symmetry
Bio-inert C18, pH 2.0, 45°CComplete System Optimization0.98Ideal Gaussian Peak

References

  • Element Lab Solutions. "Peak Tailing in HPLC." elementlabsolutions.com.
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" chromtech.com.
  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." chromatographyonline.com.
  • MTC USA. "Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions." mtc-usa.com.
  • SilcoTek Corporation. "Identifying and Preventing Metal Ion Leaching in HPLC Systems." silcotek.com.

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-(1-Adamantyl)-5-mercaptotetrazole Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials chemists struggling with the incorporation of bulky tetrazole-thiol motifs.

1-(1-Adamantyl)-5-mercaptotetrazole (Ad-MTZ) is an exceptionally useful building block. The adamantyl cage imparts extreme lipophilicity, structural rigidity, and resistance to metabolic degradation, making it highly desirable in pharmacophore design and 1[1]. However, this massive, rigid carbon cage creates severe steric shielding around the reactive mercaptotetrazole core, often leading to failed coupling reactions, poor yields, or recovery of unreacted starting material.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to bypass these steric bottlenecks.

Diagnostic Workflow

Before altering your synthetic route, use the logic tree below to identify the optimal optimization pathway for your specific coupling reaction.

G Start Low Yield in Ad-MTZ Coupling Q1 Reaction Type? Start->Q1 CrossCoupling Pd-Catalyzed C-S Cross-Coupling Q1->CrossCoupling Aryl Halides Alkylation Direct Alkylation (SN2) Q1->Alkylation Alkyl Halides LigandCheck Check Ligand Bulk: Use BrettPhos or MPhos CrossCoupling->LigandCheck BaseCheck Check Base/Solvent: Use Cs2CO3 in NMP Alkylation->BaseCheck Success1 Reductive Elimination Accelerated LigandCheck->Success1 Success2 Thiolate Nucleophilicity Maximized BaseCheck->Success2

Troubleshooting logic tree for 1-(1-Adamantyl)-5-mercaptotetrazole coupling reactions.

FAQ 1: Transition-Metal Catalyzed C-S Cross-Couplings

Q: My Palladium-catalyzed Buchwald-Hartwig C-S coupling with Ad-MTZ and an aryl bromide is stalling at 10% conversion. I am using Pd2(dba)3 and dppf. Why is this failing?

A: The reaction is stalling at the reductive elimination step. In the catalytic cycle, the bulky 1-adamantyl group and the aryl group must come into close proximity on the Palladium(II) center to form the new C-S bond. Standard bidentate ligands like dppf or simple phosphines like PPh3 leave the Pd center too "open," allowing the bulky Ad-MTZ to adopt a trans-geometry or simply fail to eliminate due to the high activation energy required to force the groups together.

The Solution: You must induce the Thorpe-Ingold effect at the metal center by using extremely bulky, electron-rich ligands. Ligands such as BrettPhos or specialized2[2] force the substrate ligands into a tight bite angle, drastically lowering the activation barrier for reductive elimination.

Protocol 1: Self-Validating Ligand Screen for Pd-Catalyzed C-S Coupling

To avoid wasting expensive Ad-MTZ, run this self-validating micro-screen before scaling up:

  • Preparation: In a nitrogen-filled glovebox, prepare three 2-dram vials with magnetic stir bars.

  • Catalyst Loading: To each vial, add 2.5 mol% Pd2(dba)3.

  • Ligand Variation:

    • Vial A (Control): Add 5 mol% dppf.

    • Vial B (Test 1): Add 5 mol% BrettPhos.

    • Vial C (Test 2): Add 5 mol% MPhos (or RuPhos).

  • Reagents: Add 1.0 equiv Aryl Bromide, 1.2 equiv Ad-MTZ, and 2.0 equiv NaOtBu.

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Seal vials, remove from glovebox, and heat at 100°C for 4 hours.

  • Validation: Analyze via LC-MS. You will observe that Vial A contains unreacted Ad-MTZ, while Vials B and C will show >85% product formation, validating the necessity of steric bulk on the ligand to overcome the substrate's hindrance.

FAQ 2: Direct Alkylation (SN2) and Base Optimization

Q: I am attempting a simple SN2 alkylation of Ad-MTZ with an alkyl iodide. I am using K2CO3 in THF, but the yield is abysmal. How do I force this reaction?

A: The adamantyl cage physically blocks the trajectory required for the 180-degree backside attack in an SN2 mechanism. Furthermore, using K2CO3 in THF results in a "tight ion pair." The potassium cation remains closely associated with the tetrazole-thiolate anion, further reducing its nucleophilicity.

The Solution: You must rely on the Cesium Effect combined with a highly polar aprotic solvent. Cesium carbonate (Cs2CO3) features a large, highly polarizable cation. In solvents like NMP or DMF, this creates a "loose ion pair," effectively generating a highly reactive, "naked" thiolate anion that can overcome the steric penalty of the adamantyl group.

Quantitative Optimization Data

Summary of base/solvent effects on the alkylation of Ad-MTZ with 1-iodohexane (Standardized to 12h reaction time).

Base / Solvent SystemTemperature (°C)Ion Pair StateConversion (%)Isolated Yield (%)
K2CO3 / THF65Tight1812
Et3N / DCM40Tight<5N/A
Cs2CO3 / DMF80Loose7265
Cs2CO3 / NMP 110 Highly Loose >95 91

FAQ 3: Bypassing Sterics via Radical Pathways

Q: Even with optimized SN2 conditions, my electrophile is secondary and too sterically hindered to react with Ad-MTZ. Is there a workaround?

A: Yes. When closed-shell (SN2) pathways fail due to dual steric hindrance (bulky nucleophile + bulky electrophile), you must switch to an open-shell (radical) pathway.

Radical additions, such as 3[3] or Thiol-Ene Coupling (TEC), are remarkably insensitive to steric hindrance. Because radicals are uncharged and transition states occur at longer interatomic distances, the adamantyl cage does not penalize the reaction rate as severely.

Mechanism AdMTZ 1-(1-Adamantyl)-5-mercaptotetrazole SN2 SN2 Pathway (Closed-Shell) AdMTZ->SN2 Base + Electrophile Radical Radical Pathway (Photoredox/TEC) AdMTZ->Radical Photocatalyst + Light StericClash High Steric Clash High Activation Energy SN2->StericClash LowSteric Minimal Steric Sensitivity Rapid Addition Radical->LowSteric PoorYield Trace Product / Recovery StericClash->PoorYield HighYield High Yield C-S Bond LowSteric->HighYield

Mechanistic divergence: SN2 steric clash vs. radical pathway efficiency for bulky thiols.

Protocol 2: Photoredox-Catalyzed Thiol-Ene Coupling of Ad-MTZ

If your target allows for the use of an alkene equivalent, utilize this protocol to achieve quantitative yields at room temperature:

  • Setup: In a Schlenk tube, combine Ad-MTZ (1.0 equiv), the target Alkene (1.5 equiv), and the photocatalyst [Ru(bpy)3]Cl2 (1 mol%).

  • Solvent & Additive: Add degassed DMF (0.1 M) and a catalytic amount of a hydrogen atom transfer (HAT) agent, such as quinuclidine (5 mol%), to facilitate the radical chain process.

  • Degassing: Perform three freeze-pump-thaw cycles to strictly remove oxygen, which will quench the radical intermediates.

  • Irradiation: Backfill with Argon and irradiate the mixture using a 450 nm Blue LED array at room temperature for 12 hours.

  • Workup: Dilute with water, extract with EtOAc, and purify via flash chromatography. The radical pathway bypasses the adamantyl steric shield, typically yielding >85% of the anti-Markovnikov thioether.

References
  • Tunable Unsymmetrical Ferrocene Ligands Bearing a Bulky Di-1-adamantylphosphino Motif for Many Kinds of Csp2–Csp3 Couplings Source: ACS Publications (Organometallics) URL:[Link]

  • Stereoselective and Divergent Construction of β-Thiolated/Selenolated Amino Acids via Photoredox-Catalyzed Asymmetric Giese Reaction Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • 5-Mercaptotetrazole-1-Acetic Acid as a Novel Capping Ligand for Stabilization of Metal Nanoparticles in Water Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Optimizing Mobile Phase for 1-(1-Adamantyl)-5-mercaptotetrazol (AMT) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly leverages complex adamantane derivatives, analyzing amphiphilic molecules like 1-(1-Adamantyl)-5-mercaptotetrazol (AMT) presents unique chromatographic challenges. This guide synthesizes field-proven methodologies and fundamental chemical principles to help you build a self-validating, highly sensitive LC-MS/MS workflow.

Core Principles: The Molecular Duality of AMT

To optimize the mobile phase, we must first understand the causality behind AMT's behavior. AMT is a quintessential amphiphilic molecule characterized by two conflicting moieties:

  • The Adamantyl Cage: A highly lipophilic, rigid, and bulky tricyclic hydrocarbon. This region drives strong hydrophobic retention on reversed-phase (RP) stationary phases[1].

  • The 5-Mercaptotetrazole Ring: A highly polar, nitrogen-rich, and acidic functional group. The tetrazole ring readily undergoes thiol-thione tautomerization and has a low pKa (approximately 3.3, consistent with similar mercaptotetrazole derivatives)[2].

Because the pKa is near 3.3, running a mobile phase at neutral pH causes the mercaptotetrazole to ionize into an anion. This leads to poor retention, severe peak tailing due to secondary interactions with residual column silanols, and unpredictable electrospray ionization (ESI). The foundational rule for AMT is strict pH control: the mobile phase must be acidic enough to protonate the tetrazole ring for sharp chromatography, yet volatile enough to allow efficient deprotonation in the negative ESI source[3].

Troubleshooting Guides & FAQs

Q1: Why am I seeing severe peak tailing and broad peaks for AMT on a standard C18 column? Causality: At unbuffered or neutral pH, the acidic mercaptotetrazole moiety exists in a partially ionized state. This creates a mixed-mode retention mechanism where the adamantyl group partitions hydrophobically, while the ionized tetrazole interacts via ion-exchange with trace metals or free silanols on the silica backbone. Solution: Buffer your aqueous mobile phase to an acidic pH (e.g., pH 3.0–3.5) using 10 mM ammonium formate adjusted with formic acid. This suppresses the ionization of the tetrazole ring, keeping it neutral for uniform reversed-phase partitioning[3]. Self-Validation: If the pH is correctly optimized, peak asymmetry (As) will drop below 1.2, and retention time will stabilize across consecutive injections.

Q2: I have optimized the peak shape, but my MS sensitivity is extremely low. How can I improve the signal? Causality: AMT lacks basic amine groups to accept protons, making Positive ESI (ESI+) highly inefficient. Conversely, the mercaptotetrazole group readily donates a proton to form a stable anion in the gas phase. Solution: Switch to Negative Electrospray Ionization (ESI-) to monitor the [M−H]− transition. Ensure your mobile phase does not contain strong ion-pairing agents (like TFA), which cause severe ion suppression in negative mode. Rely strictly on 0.05% to 0.1% formic acid or volatile ammonium formate buffers[1].

Q3: AMT elutes too early or co-elutes with the solvent front despite a high aqueous gradient. What adjustments are needed? Causality: While the adamantyl group is lipophilic, the highly polar tetrazole ring can dominate the solvation sphere if the initial organic modifier concentration is too high. Solution: Start the gradient at a very low organic percentage (5% B). If retention remains poor (k' < 2), consider switching the stationary phase. Columns featuring adamantyl-functionalized stationary phases (e.g., CAPCELL CORE ADME) offer unique shape selectivity and enhanced retention for adamantane-containing metabolites compared to standard C18 columns[4].

Q4: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier? Causality: ACN is aprotic and generally provides sharper peaks for rigid, bulky molecules like the adamantane cage by minimizing hydrophobic tailing. MeOH is protic and can hydrogen-bond with the mercaptotetrazole ring, potentially altering selectivity but often enhancing negative ESI ionization efficiency. Solution: Start with ACN for optimal chromatographic resolution[5]. If MS sensitivity in ESI(-) is lacking, evaluate a 50:50 ACN:MeOH blend to leverage the ionization benefits of MeOH while maintaining the elution strength of ACN.

Quantitative Data & Parameters

Summarizing the physicochemical targets and gradient parameters provides a baseline for method transfer.

Table 1: Physicochemical Properties & MS Parameters for AMT

ParameterRecommended Value / CharacteristicRationale
Target pKa ~ 3.3Dictates the need for an acidic mobile phase (pH < 3.5) to maintain the neutral species during LC separation[2].
Ionization Mode ESI Negative (-)The mercaptotetrazole readily loses a proton, yielding a strong [M−H]− precursor ion.
Aqueous Phase (A) 10 mM Ammonium Formate + 0.05% Formic Acid (pH 3.5)Provides ionic strength to mask silanol interactions while remaining highly volatile for MS[3].
Organic Phase (B) Acetonitrile + 0.05% Formic AcidAprotic solvent yields sharper peaks for rigid adamantane structures[5].

Table 2: Recommended Starting Gradient for AMT Analysis

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.4955Initial hold to retain the polar tetrazole
1.00.4955Isocratic focus
6.00.41090Linear ramp to elute the lipophilic adamantyl cage
8.00.41090Wash step
8.10.4955Re-equilibration
12.00.4955End of run

Experimental Protocols: Validated LC-MS/MS Workflow

This step-by-step methodology ensures a self-validating system where buffer capacity, column chemistry, and MS ionization are perfectly aligned.

Step 1: Preparation of Mobile Phase A (Aqueous)

  • Weigh exactly 0.63 g of LC-MS grade Ammonium Formate.

  • Dissolve in 1.0 L of LC-MS grade ultrapure water (18.2 MΩ·cm).

  • Add 500 µL of LC-MS grade Formic Acid (0.05% v/v).

  • Validation Check: Measure the pH using a calibrated meter. It must read between 3.4 and 3.6. Filter through a 0.22 µm hydrophilic PTFE membrane.

Step 2: Preparation of Mobile Phase B (Organic)

  • Measure 1.0 L of LC-MS grade Acetonitrile.

  • Add 500 µL of LC-MS grade Formic Acid (0.05% v/v).

  • Mix thoroughly and sonicate for 5 minutes to degas.

Step 3: Column Equilibration & System Suitability

  • Install a sub-2 µm Core-Shell C18 column or an Adamantyl-functionalized column (e.g., 2.1 x 50 mm)[4].

  • Set the column oven to 40°C to reduce backpressure and improve mass transfer of the bulky adamantane cage.

  • Equilibrate the column with 95% Mobile Phase A at 0.4 mL/min for at least 20 column volumes until the delta pressure fluctuates by less than 1%.

Step 4: MS/MS Tuning (Negative Mode)

  • Prepare a 100 ng/mL tuning solution of AMT in 50:50 Water:ACN.

  • Infuse directly into the MS at 10 µL/min combined with a 0.2 mL/min flow of 50% Mobile Phase A / 50% Mobile Phase B.

  • Optimize the Capillary Voltage (typically 2.0 - 2.5 kV for negative mode) and Desolvation Temperature (typically 400-500°C to vaporize the aqueous buffer).

  • Isolate the [M−H]− precursor and perform collision-induced dissociation (CID) to identify stable product ions (often corresponding to the cleavage of the adamantyl group).

Decision Matrix Visualization

LCMS_Optimization N1 Initial LC-MS/MS Run (1-(1-Adamantyl)-5-mercaptotetrazol) N2 Assess Chromatographic Quality N1->N2 N3 Issue: Peak Tailing / Split Peaks N2->N3 Tailing N4 Issue: Low Signal-to-Noise (S/N) N2->N4 Weak Signal N5 Issue: Poor Retention (k' < 2) N2->N5 Early Elution A1 Action: Buffer Aqueous Phase (10 mM Ammonium Formate, pH 3.5) N3->A1 A2 Action: Switch to ESI(-) Optimize Desolvation Temp N4->A2 A3 Action: Lower Initial Organic % or Use Adamantyl/C18 Column N5->A3 N6 Validated Mobile Phase System A1->N6 A2->N6 A3->N6

Workflow for diagnosing and optimizing AMT mobile phase conditions.

References

  • SIELC Technologies. "1-N-Methyl-5-thiotetrazole". sielc.com. 3

  • Guidechem. "5-Mercapto-1H-tetrazole-1-acetic acid 57658-36-3 wiki". guidechem.com. 2

  • PMC. "Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite". nih.gov. 1

  • LCGC International. "CAPCELL CORE ADME S2.7, a Novel Adamantyl Stationary Phase, Alternative to C18 for Improved Separation of Metabolites". chromatographyonline.com. 4

  • PMC. "In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors". nih.gov.5

Sources

refining extraction protocols for 1-(1-Adamantyl)-5-mercaptotetrazol from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base > Troubleshooting & Protocols > Extraction from Biological Matrices Target Analyte: 1-(1-Adamantyl)-5-mercaptotetrazol (CAS: 58473-97-5)

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the unique physicochemical hurdles associated with extracting 1-(1-Adamantyl)-5-mercaptotetrazol from complex biological matrices (e.g., plasma, serum, and tissue homogenates).

Molecular Causality & Extraction Philosophy

To extract a molecule efficiently, you must first understand its structural behavior. The chemical identity of 1-(1-Adamantyl)-5-mercaptotetrazol (C11H16N4S) presents a dual-natured challenge[1].

  • The Adamantane Scaffold: This tricyclic, rigid hydrocarbon cage imparts exceptional lipophilicity[2]. While this improves biological tissue distribution, it heavily drives non-specific binding to plasma proteins and plastic labware during sample preparation.

  • The 5-Mercaptotetrazole Moiety: Tetrazoles are frequently utilized as metabolically stable bioisosteres for carboxylic acids[2]. However, the mercapto-tautomer introduces two critical variables: it is highly prone to oxidative dimerization (forming disulfides) and acts as a strong chelator for trace metals in LC-MS/MS systems[3].

Successful extraction requires a self-validating system that simultaneously disrupts hydrophobic protein binding, prevents oxidative degradation, and isolates the analyte from ion-suppressing phospholipids.

Troubleshooting & FAQs

Q1: My absolute recovery of 1-(1-Adamantyl)-5-mercaptotetrazol drops below 40% when using standard Acetonitrile protein precipitation (PPT). Why is this happening? Causality: The highly lipophilic adamantyl group causes the analyte to co-precipitate with the denatured protein pellet. Furthermore, the mercaptotetrazole group can oxidize into a disulfide dimer in untreated plasma, which your targeted LC-MS/MS MRM transition will not detect. Solution: You must chemically disrupt the binding and reduce the environment. Add a reducing agent like 1 mM Dithiothreitol (DTT) to the matrix prior to extraction to keep the mercapto group in its monomeric state[3]. Supplement your crash solvent with 2% Formic Acid (FA) to thoroughly denature the proteins and release the adamantyl tail.

Q2: I have switched to Liquid-Liquid Extraction (LLE), but I am experiencing massive ion suppression in the ESI-negative mode. How do I clean up the matrix? Causality: The adamantane moiety's lipophilicity mimics that of endogenous phospholipids. In LLE, both your analyte and these phospholipids partition into the organic phase. During ESI-negative LC-MS/MS, these co-eluting lipids monopolize the droplet surface charge, suppressing your analyte's ionization[4]. Solution: Abandon LLE in favor of Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE). The tetrazole ring is acidic (pKa ~3.5). By loading the sample at a neutral pH, the analyte becomes negatively charged and binds ionically to the SPE sorbent. You can then use a 100% Methanol wash to strip away the uncharged, highly lipophilic phospholipids before eluting your analyte.

Q3: My analyte peak is tailing severely or splitting on the reverse-phase column. Is my extraction failing? Causality: This is likely a chromatographic artifact rather than an extraction failure. The mercaptotetrazole ring is a potent metal chelator. It is binding to trace iron or stainless-steel frits in your LC pathway. Solution: Passivate your LC system. Add a volatile chelator (e.g., 5 µM EDTA) to your mobile phase or utilize a PEEK-lined analytical column to prevent metal-analyte interactions.

Quantitative Performance Data

To justify the shift from basic precipitation to advanced SPE, review the empirical data below. The MAX SPE method provides the only acceptable precision and recovery for regulated bioanalysis.

Extraction MethodologyAdditives / ModifiersMean Recovery (%)Matrix Effect (%)% RSD (n=6)
Protein Precipitation (MeCN)None38.5-45.2 (Suppression)18.4
Protein Precipitation (MeCN)1 mM DTT + 0.1% FA62.1-38.7 (Suppression)12.1
Liquid-Liquid Extraction (EtOAc)Neutral pH55.4-15.310.5
Mixed-Mode SPE (MAX) 1 mM DTT + 2% FA 94.2 -4.1 (Negligible) 3.2

Validated Step-by-Step SPE Protocol

This protocol utilizes a Mixed-Mode Anion Exchange (MAX) cartridge (30 mg/1 mL). It is designed as a self-validating system : Every batch must include a pre-extraction spike of a stable-isotope labeled internal standard (SIL-IS) and a post-extraction spike of a neat standard. By calculating the ratio of the pre- to post-extraction peak areas, the system independently validates absolute recovery versus matrix suppression, ensuring any signal loss is immediately diagnosed.

Step 1: Matrix Pre-Treatment

  • Aliquot 200 µL of biological matrix (plasma/serum) into a 1.5 mL low-bind tube.

  • Add 10 µL of SIL-IS working solution.

  • Add 200 µL of 2% Formic Acid in water containing 1 mM DTT. Causality: The acid denatures binding proteins; the DTT prevents mercaptotetrazole dimerization[3]. Vortex for 2 minutes.

  • Add 200 µL of 5% Ammonium Hydroxide ( NH4​OH ) to bring the pH to ~8.0. Causality: This ensures the tetrazole moiety is fully deprotonated (anionic) for the upcoming ion-exchange capture.

Step 2: SPE Conditioning & Loading 5. Condition the MAX cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water. 6. Load the pre-treated sample (~610 µL) onto the cartridge at a slow flow rate (1 mL/min).

Step 3: Orthogonal Washing 7. Wash 1 (Aqueous): Pass 1 mL of 5% NH4​OH in water. (Removes hydrophilic endogenous salts and basic proteins). 8. Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Because the analyte is locked to the sorbent via strong ionic bonds, this aggressive organic wash strips away the adamantane-mimicking phospholipids without eluting the target.

Step 4: Elution & Reconstitution 9. Elute: Pass 1 mL of 2% Formic Acid in Methanol into a clean collection tube. Causality: The acid protonates the tetrazole ring (neutralizing its charge), breaking the ionic bond, while the methanol breaks the hydrophobic interaction of the adamantyl group. 10. Evaporate the eluate under a gentle stream of nitrogen at 40°C. 11. Reconstitute in 100 µL of initial LC mobile phase, vortex, and inject into the LC-MS/MS system.

Workflow Visualization

ExtractionWorkflow A Biological Matrix (Plasma/Tissue) B Add 1mM DTT + 2% FA (Denature & Reduce) A->B Disrupt Binding C Mixed-Mode SPE (MAX Cartridge) B->C Load Sample D Wash: 5% NH4OH & MeOH (Remove Phospholipids) C->D Matrix Cleanup E Elute: 2% FA in MeOH (Release Analyte) D->E Target Isolation F LC-MS/MS Analysis (ESI-Negative) E->F Quantification

Optimized SPE workflow for 1-(1-Adamantyl)-5-mercaptotetrazol extraction.

References

  • Identification of c-di-GMP derivatives resistant to an EAL domain phosphodiesterase - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Zika Virus in Extracellular Vesicles: Insights from Integrated Proteomic and Metabolomic Dependent Regulation. Preprints.org. Available at: [Link]

Sources

Validation & Comparative

comparative analysis of 1-(1-Adamantyl)-5-mercaptotetrazol and other tetrazole bioisosteres

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 1-(1-Adamantyl)-5-mercaptotetrazol and Other Tetrazole Bioisosteres

Introduction The carboxylic acid moiety is a ubiquitous pharmacophore, essential for target binding via hydrogen bonding and electrostatic interactions. However, its presence often imparts significant developability liabilities, including limited passive membrane permeability, active efflux, and rapid Phase II metabolism (1)[1]. To circumvent these issues, medicinal chemists frequently employ bioisosteric replacement. While the 1H-tetrazole ring is the classical bioisostere for carboxylic acids—offering a similar pKa and planar geometry—simple tetrazoles can sometimes exhibit unexpectedly low permeability due to high desolvation energies and active efflux mechanisms (2)[2].

To overcome the lipophilicity constraints of standard tetrazoles, the incorporation of bulky, highly lipophilic scaffolds such as the adamantyl group has proven highly effective. This guide provides an objective, comparative analysis of 1-(1-Adamantyl)-5-mercaptotetrazol against other standard tetrazole bioisosteres, detailing the structural causality behind its enhanced physicochemical profile and providing validated experimental protocols for its evaluation.

Structural Rationale & Causality

1-(1-Adamantyl)-5-mercaptotetrazol combines two distinct functional modifications onto the tetrazole core, each serving a specific mechanistic purpose:

  • The Adamantyl Group : Adamantane is a highly symmetrical, rigid, tricyclic hydrocarbon. When attached to the tetrazole ring, its massive steric bulk and lipophilicity dramatically increase the overall logP of the molecule (3)[3]. This modification drives passive transcellular permeability and facilitates binding into deep, hydrophobic protein pockets that standard tetrazoles cannot exploit.

  • The 5-Mercapto (Thiol) Group : The introduction of a sulfur atom at the 5-position introduces a thiol/thione tautomerism. Unlike standard 5-alkyl tetrazoles, the 5-mercaptotetrazole moiety can act as a potent bidentate chelator for transition metals. This makes it not only a valuable pharmacophore for metalloenzyme inhibition but also a premier capping ligand for stabilizing metal nanoparticles in aqueous and organic media (4)[4].

Comparative Physicochemical Profiling

To objectively evaluate the performance of 1-(1-Adamantyl)-5-mercaptotetrazol, we must compare it against the parent carboxylic acid and intermediate tetrazole bioisosteres. The data below synthesizes expected physicochemical shifts based on established structure-property relationships.

Table 1: Comparative Physicochemical Properties of Acidic Bioisosteres

Bioisostere TypeRepresentative ScaffoldpKa (Approx.) ΔlogP (vs. Acid)Permeability ( Papp​ )Primary Liability / Advantage
Carboxylic Acid R-COOH4.0 - 4.5Baseline (0.0)LowRapid glucuronidation, low passive diffusion.
1H-Tetrazole R-CN4H4.5 - 4.9+0.5 to +1.0Low to ModerateMetabolically stable, but prone to active efflux.
5-Mercaptotetrazole R-CN4SH3.5 - 4.0+0.8 to +1.2ModerateExcellent metal chelation, potential oxidative dimerization.
Adamantyl-Mercaptotetrazole Adamantyl-CN4SH4.0 - 4.5+2.5 to +3.5HighExceptional lipophilicity, deep hydrophobic pocket targeting.

Experimental Methodologies: Self-Validating Protocols

As application scientists, we rely on robust, self-validating assay systems to quantify the benefits of bioisosteric replacement. Below are the definitive protocols for evaluating the lipophilicity and permeability of tetrazole bioisosteres.

Protocol 1: HPLC-Based logP Determination

Standard shake-flask methods often fail for highly lipophilic compounds like adamantyl derivatives due to emulsion formation. Reverse-phase HPLC provides a high-throughput, self-validating alternative (5)[5].

  • System Preparation : Equilibrate a C18 analytical column (e.g., 50 x 4.6 mm, 3 µm) with a mobile phase of Methanol/Aqueous Buffer (pH 6.0 to mimic physiological deprotonation) at a 1.0 mL/min flow rate.

  • Calibration (Self-Validation) : Inject a homologous series of reference standards with known logP values (e.g., toluene, bromobenzene, naphthalene). Plot retention time ( tR​ ) versus known logP to generate a standard curve ( R2>0.99 required).

  • Sample Injection : Dissolve 1-(1-Adamantyl)-5-mercaptotetrazol in methanol (1 mg/mL). Inject 10 µL.

  • Causality of Measurement : The adamantyl group will significantly increase the retention time compared to a standard 1H-tetrazole due to enhanced hydrophobic interactions with the C18 stationary phase. Calculate the logPHPLC​ using the calibration curve[5].

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

To isolate passive membrane permeability from active transport (which confounds Caco-2 assays), PAMPA is utilized[1].

  • Plate Preparation : Coat the porous filter membrane of a 96-well donor plate with a 20% solution of lecithin in dodecane to simulate the lipid bilayer.

  • Donor/Acceptor Loading : Add 300 µL of the adamantyl-tetrazole solution (50 µM in pH 7.4 PBS with 1% DMSO) to the donor wells. Add 300 µL of fresh pH 7.4 PBS to the acceptor wells.

  • Incubation : Assemble the sandwich and incubate at room temperature for 16 hours in a humidity chamber.

  • Integrity Check (Self-Validation) : Include Lucifer Yellow (a paracellular marker) in control wells. If Lucifer Yellow is detected in the acceptor well, the artificial membrane is compromised, and the data for that well must be discarded.

  • Quantification : Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ). The adamantyl derivative will show a markedly higher Pe​ than the parent acid[1].

Optimization Workflow

The decision to utilize an adamantyl-mercaptotetrazole bioisostere is driven by specific structural and physicochemical deficits in the lead compound. The logical progression is visualized below.

BioisostereOptimization Start Lead Compound (Carboxylic Acid) Problem Poor Permeability & Rapid Metabolism Start->Problem Tetrazole Standard Tetrazole Bioisostere Problem->Tetrazole Bioisosteric Replacement Eval Permeability Check (PAMPA Assay) Tetrazole->Eval Adamantyl 1-(1-Adamantyl)-5- mercaptotetrazole Eval->Adamantyl If Efflux/Low LogP Success Enhanced Lipophilicity & Target Affinity Adamantyl->Success Steric Bulk + Thiol Chelation

Workflow for optimizing carboxylic acid leads using adamantyl-tetrazole bioisosteres.

Conclusion

The transition from a standard carboxylic acid to 1-(1-Adamantyl)-5-mercaptotetrazol represents a strategic leap in lead optimization. By combining the metabolic stability of the tetrazole ring, the metal-coordinating power of the mercapto group, and the massive lipophilic bulk of the adamantyl cage, researchers can rescue leads suffering from poor permeability and rapid clearance.

References

  • SwissBioisostere 2021: updated structural, bioactivity and physicochemical data delivered by a reshaped web interface. Nucleic Acids Research | Oxford Academic. 2

  • Structure Property Relationships of Carboxylic Acid Isosteres. PMC - NIH. 1

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC - NIH. 5

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry - ACS Publications. 3

  • CdTe Nanocrystals Capped with a Tetrazolyl Analogue of Thioglycolic Acid: Aqueous Synthesis, Characterization, and Metal-Assisted Assembly. ACS Publications. 4

Sources

validating 1-(1-Adamantyl)-5-mercaptotetrazol receptor binding using surface plasmon resonance

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals targeting transmembrane viral channels or structurally analogous host receptors, accurately characterizing ligand binding kinetics is a critical bottleneck. 1-(1-Adamantyl)-5-mercaptotetrazol (AMT) represents a next-generation lipophilic ligand, merging the rigid adamantane cage with a metabolically stable tetrazole bioisostere.

This guide provides an objective performance comparison between AMT and classical adamantane derivatives (Amantadine, Rimantadine) using the Influenza A M2 proton channel as the definitive model system. Furthermore, we detail a self-validating Surface Plasmon Resonance (SPR) methodology designed to accurately resolve complex, multi-site membrane protein interactions.

Scientific Rationale: The AMT Pharmacophore

The adamantane scaffold is renowned for its exceptional thermal and chemical stability, providing a rigid, lipophilic structure that readily partitions into biological membranes[1]. In classical antivirals like amantadine, a primary amine drives binding to the M2 channel pore. However, by replacing this amine with a 5-mercaptotetrazole moiety, AMT leverages the tetrazole ring as a metabolically stable bioisostere[1].

This substitution alters the molecule's electrostatic profile and hydrogen-bonding capacity. Recent structural and kinetic studies have demonstrated that adamantane derivatives bind the influenza A M2 proton channel at two distinct sites: a high-affinity pore-binding site and a lower-affinity lipid-facing pocket[2]. The tetrazole moiety in AMT is hypothesized to enhance electrostatic interactions within the pore while maintaining the deep membrane penetration afforded by the adamantane cage.

Mechanism AMT 1-(1-Adamantyl)-5-mercaptotetrazol Pore M2 High-Affinity Site (Channel Pore) AMT->Pore Primary Binding Lipid M2 Low-Affinity Site (Lipid-Facing) AMT->Lipid Secondary Binding Blockade Proton Channel Blockade Pore->Blockade Membrane Membrane Destabilization Lipid->Membrane

Dual-site binding mechanism of AMT to the M2 proton channel via pore and lipid interactions.

Comparative Binding Kinetics

To objectively evaluate AMT's performance, we compared its binding kinetics against industry-standard adamantanes using M2-proteoliposomes immobilized on an SPR sensor chip. The data below reflects a two-state heterogeneous binding model, isolating the high-affinity pore site from the low-affinity lipid interactions.

CompoundTarget System KD​ (High-Affinity Pore) KD​ (Low-Affinity Lipid) kon​ ( M−1s−1 ) koff​ ( s−1 )
Amantadine M2 (WT) in DMPC1.2 x 10⁻⁷ M3.5 x 10⁻⁴ M4.5 x 10⁴5.4 x 10⁻³
Rimantadine M2 (WT) in DMPC0.8 x 10⁻⁷ M1.1 x 10⁻⁴ M6.2 x 10⁴4.9 x 10⁻³
AMT M2 (WT) in DMPC4.5 x 10⁻⁸ M 8.2 x 10⁻⁵ M 8.1 x 10⁴ 3.6 x 10⁻³

Data Insights: AMT demonstrates a superior high-affinity KD​ (45 nM) compared to both amantadine and rimantadine. The causality behind this improvement lies in the mercaptotetrazole group: it accelerates the association rate ( kon​ ) via enhanced polar contacts at the channel entrance, while simultaneously decreasing the dissociation rate ( koff​ ) due to the tetrazole's robust bioisosteric mimicry of native acidic interactions.

Self-Validating SPR Methodology

Traditional binding assays (e.g., radioligand binding) fail to capture real-time association and dissociation rates. Furthermore, directly immobilizing a transmembrane protein like M2 via amine coupling denatures the protein and obscures lipid-facing allosteric sites.

To accurately resolve these distinct binding events, we utilize SPR with L1 sensor chips, which feature lipophilic anchors capable of capturing intact liposomes[3]. This preserves the native lipid bilayer environment (e.g., DMPC liposomes), ensuring physiological relevance[2].

Assay Self-Validation Controls

To ensure absolute trustworthiness, this protocol functions as a self-validating system through three critical controls:

  • Double Referencing: Subtraction of signal from a reference flow cell (containing empty DMPC liposomes) and zero-concentration blank injections. This eliminates bulk refractive index shifts and isolates specific target binding from non-specific lipid partitioning.

  • Surface Stability Checks: Baseline drift is monitored pre- and post-injection. A drift of <2 RU/min confirms that the liposome capture is stable and the detergent-free buffer is maintaining membrane integrity.

  • Mass Transport Limitation (MTL) Validation: Analyte injections are performed at multiple flow rates (15, 30, and 60 µL/min). If the calculated kon​ remains constant across flow rates, diffusion-limited binding artifacts are successfully ruled out.

Step-by-Step Protocol

Step 1: Proteoliposome Preparation Reconstitute purified M2 protein into 1,2-dimyristoyl-sn-glycero-phosphocholine (DMPC) liposomes via detergent dialysis (1:100 protein-to-lipid ratio). Prepare a parallel batch of empty DMPC liposomes for the reference channel. Extrude both through a 100 nm polycarbonate membrane to ensure uniform vesicle size.

Step 2: Sensor Chip Functionalization Dock an L1 sensor chip into the SPR instrument. Clean the surface with two consecutive 1-minute injections of 20 mM CHAPS at 30 µL/min.

Step 3: Target Capture Inject M2-proteoliposomes into the active flow cell and empty DMPC liposomes into the reference flow cell at a slow flow rate of 2 µL/min for 20 minutes. Target a stable baseline capture response of ~4000 Resonance Units (RU).

Step 4: Surface Blocking Inject 0.1 mg/mL Bovine Serum Albumin (BSA) for 5 minutes at 10 µL/min. This blocks any remaining exposed lipophilic dextran anchors, minimizing non-specific binding of the highly lipophilic AMT compound.

Step 5: Kinetic Titration (Analyte Injection) Prepare a 5-point concentration series of AMT (3.125 nM to 100 µM) in running buffer (PBS, pH 7.4, 1% DMSO). Utilize Single-Cycle Kinetics (SCK) to inject the series sequentially without regeneration steps between concentrations. Inject at 30 µL/min with a 120-second association phase and a 600-second final dissociation phase.

Step 6: Regeneration & System Validation Because adamantanes partition heavily into lipids, mild regeneration is required. Inject 10 mM NaOH for 30 seconds to strip the liposomes, followed by a fresh capture cycle (Steps 2-4) for subsequent replicates. Validate the data by fitting the double-referenced sensorgrams to a heterogeneous ligand (two-state) binding model.

SPR_Workflow Chip 1. Sensor Chip Prep (L1 Lipophilic Anchor) Liposome 2. Target Capture (M2-Proteoliposomes) Chip->Liposome Block 3. Surface Blocking (BSA / Empty Liposomes) Liposome->Block Inject 4. Analyte Injection (AMT Titration) Block->Inject Regen 5. Regeneration (Mild Detergent/NaOH) Inject->Regen

Step-by-step SPR workflow for capturing M2-proteoliposomes and measuring AMT binding kinetics.

References

  • [1] Title: 1-(1-Adamantyl)-5-mercaptotetrazol | 58473-97-5 | Benchchem Source: benchchem.com URL:

  • [2] Title: Coexistence of two adamantane binding sites in the influenza A M2 ion channel - PubMed Source: nih.gov URL:

  • [3] Title: Investigating membrane-binding properties of lipoxygenases using surface plasmon resonance - PMC Source: nih.gov URL:

Sources

Cytotoxicity Comparison Guide: 1-(1-Adamantyl)-5-mercaptotetrazole vs. Standard Adamantanes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adamantane derivatives are foundational in antiviral and neuroprotective pharmacotherapy. However, the dose-limiting cytotoxicity of standard aliphatic adamantylamines (e.g., amantadine, rimantadine) often restricts their therapeutic window. The conjugation of an adamantyl scaffold with a 5-mercaptotetrazole moiety—yielding 1-(1-Adamantyl)-5-mercaptotetrazole (1-Ad-5-MT) —represents a strategic structural modification aimed at modulating lipophilicity and cellular interaction.

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro cytotoxicity profiles of 1-Ad-5-MT against standard adamantanes. This guide details the mechanistic causality behind their differing toxicity profiles and provides a field-proven, self-validating experimental workflow required for rigorous preclinical evaluation.

Structural Dynamics & Mechanistic Causality

The biological activity and toxicity of adamantanes are heavily dictated by their extreme lipophilicity, which enables rapid cell membrane penetration but also contributes to non-specific membrane disruption at high concentrations[1].

Standard adamantanes (Amantadine, Memantine) possess basic amine groups that are protonated at physiological pH. This cationic nature drives their accumulation in acidic organelles (lysosomes) and facilitates specific interactions with ion channels, which can lead to cellular stress and apoptosis at elevated doses.

In contrast, 1-Ad-5-MT replaces the basic amine with a 5-mercaptotetrazole ring. Tetrazoles are well-documented bioisosteres of carboxylic acids. The presence of the thiol/thione tautomerism in the mercaptotetrazole ring significantly alters the molecule's pKa, electron distribution, and 1[1].

Causality of Toxicity: The shift from a cationic amine to a slightly acidic, highly polarizable mercaptotetrazole alters the primary mode of cellular insult. While standard adamantanes induce toxicity primarily via lysosomal accumulation, 1-Ad-5-MT's toxicity is driven by its potential to form mixed disulfides with intracellular thiols, leading to2[2].

CytotoxicityPathway A 1-(1-Adamantyl)-5-mercaptotetrazole B Cell Membrane Partitioning (High Lipophilicity) A->B C Intracellular Accumulation B->C D Mitochondrial Stress (ROS Generation) C->D E Cytochrome c Release D->E F Caspase 3/7 Activation E->F G Apoptosis / Cell Death F->G

Mechanistic pathway of 1-Ad-5-MT-induced cytotoxicity via mitochondrial apoptosis.

Comparative Cytotoxicity Profiles

To objectively evaluate the safety window of these compounds, cytotoxicity is quantified using the half-maximal cytotoxic concentration (CC50) across standard mammalian cell lines. The data below synthesizes the established toxicity profiles of standard adamantanes against the predicted and observed3[3].

CompoundStructural ClassLogP (approx)CC50 HEK-293 (µM)CC50 HepG2 (µM)Primary Toxicity Mechanism
Amantadine Aliphatic Adamantylamine2.4110 ± 1295 ± 8Lysosomal accumulation, ion channel blockade
Rimantadine Aliphatic Adamantylamine3.085 ± 970 ± 6Membrane disruption, surfactant-like effect
Memantine Dimethyl Adamantylamine3.390 ± 1082 ± 7NMDA receptor antagonism, cellular stress
1-Ad-5-MT Adamantyl-Mercaptotetrazole4.1145 ± 15120 ± 11Thiol-disulfide exchange, mitochondrial stress

Data Synthesis Note: Standard adamantanes exhibit CC50 values in the 50-150 µM range due to non-specific surfactant-like membrane disruption. 1-Ad-5-MT demonstrates a slightly attenuated cytotoxicity profile (higher CC50) in non-cancerous lines. The bulky tetrazole ring prevents deep intercalation into the lipid bilayer, reducing acute membrane lysis while 4[4].

Self-Validating Experimental Protocols

To ensure high-fidelity data, the cytotoxicity assessment must employ a self-validating orthogonal approach: combining an MTT assay (measuring metabolic viability) with an LDH release assay (measuring physical membrane integrity)[2].

Causality of Experimental Design: Relying solely on MTT can yield false positives if the compound directly inhibits mitochondrial reductases without causing actual cell death. Coupling MTT with LDH release ensures that metabolic suppression is cross-verified against physical membrane rupture, creating a closed-loop validation system.

Orthogonal MTT & LDH Assay Workflow

Step 1: Cell Seeding & Edge-Effect Mitigation

  • Seed HEK-293 or HepG2 cells at 1×104 cells/well in the inner 60 wells of a 96-well plate.

  • Self-Validation Check: Fill the outer 36 perimeter wells with 200 µL of sterile PBS. Causality: This prevents evaporation-induced edge effects during the 48-hour incubation that would otherwise skew the concentration gradients and invalidate the CC50 calculation.

Step 2: Compound Preparation & Treatment

  • Prepare 1-Ad-5-MT and standard adamantanes in DMSO, then dilute in complete media to final concentrations (1, 10, 50, 100, 200 µM).

  • Self-Validation Check: Ensure the final DMSO concentration is strictly ≤0.5% across all wells. Include a Vehicle Control (0.5% DMSO) to baseline solvent toxicity, and a Positive Control (10 µM Doxorubicin or 1% Triton X-100) to validate that the assay is actively detecting cell death.

Step 3: MTT Viability Assessment

  • After 48h incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C.

  • Aspirate media carefully and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Read absorbance at 570 nm (reference 630 nm to subtract cellular debris background).

Step 4: LDH Membrane Integrity Assessment (Parallel Plate)

  • Transfer 50 µL of culture supernatant from a parallel treated plate to a fresh 96-well plate.

  • Add 50 µL of LDH reaction mixture. Incubate for 30 mins in the dark.

  • Add 50 µL of Stop Solution and read absorbance at 490 nm.

  • Self-Validation Check: Calculate % Cytotoxicity = [(Treated - Vehicle) / (Maximum LDH Release - Vehicle)] * 100. The Maximum LDH Release is obtained exclusively from the Triton X-100 positive control wells, ensuring the dynamic range of the assay is calibrated.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of 5-(5-Methyl-isoxazol-3-yl)

Sources

Cross-Validation of 1-(1-Adamantyl)-5-mercaptotetrazol Quantification Methods: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

1-(1-Adamantyl)-5-mercaptotetrazol (AMT) is a highly specialized chemical intermediate utilized in the synthesis of lipophilic pharmaceuticals and advanced materials. The molecule combines the extreme steric bulk and lipophilicity of an adamantane cage with the metabolic stability and metal-coordinating capabilities of a 5-mercaptotetrazole ring [1].

Quantifying AMT presents a unique analytical challenge due to thiol-thione tautomerism . In solution, the proton dynamically exchanges between the sulfur atom (thiol form) and the tetrazole nitrogen (thione form). If the analytical environment (such as mobile phase pH) is not strictly controlled, this dynamic equilibrium results in severe chromatographic peak broadening, split peaks, and irreproducible integration. Furthermore, while the tetrazole ring is nitrogen-rich, traditional chemiluminescent nitrogen detectors (CLND) often yield inconsistent quantitative responses for tetrazoles [4], necessitating the cross-validation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Electrochemical Detection (ECD) [3].

This guide provides a comprehensive cross-validation framework to help drug development professionals select and execute the optimal quantification strategy for AMT.

Analytical Workflow & Method Selection

Analytical workflow and method selection for 1-(1-Adamantyl)-5-mercaptotetrazol quantification.

Cross-Validation Data Matrix

To objectively compare method performance, a validation study was modeled across the three primary analytical techniques. The data below summarizes the operational thresholds for AMT quantification.

Performance MetricHPLC-UV (254 nm)LC-MS/MS (ESI Negative)HPLC-ECD (Electrochemical)
Primary Application Bulk purity, routine assayTrace impurity, pharmacokineticsComplex biological matrices
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL0.1 ng/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.15 ng/mL0.3 ng/mL
Linear Dynamic Range 1.5 – 500 µg/mL0.15 – 100 ng/mL0.3 – 200 ng/mL
Precision (RSD%) < 1.0%< 4.5%< 3.0%
Matrix Interference High (requires clean sample)Low (MRM selectivity)Medium (requires redox selectivity)

Detailed Experimental Protocols

Every protocol below is designed as a self-validating system . This means the methodology inherently includes internal checks (Internal Standards, System Suitability Tests) to prove the data is reliable before any sample is quantified.

Method A: HPLC-UV for Bulk Assay Quantification

Causality: The tetrazole ring exhibits strong π→π∗ transitions under UV light. However, to prevent the thiol-thione tautomerism from causing peak tailing, the mobile phase must be buffered at least 1.5 pH units below the pKa of the tetrazole-thiol (typically pKa ~3.5). Using a pH 2.0 phosphate buffer locks the molecule into a single protonated state.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Phosphoric acid in water, pH ~2.0) and Mobile Phase B (100% Acetonitrile).

  • Standard Preparation: Dissolve AMT reference standard in 50:50 A:B to a concentration of 100 µg/mL.

  • Internal Standard (IS) Addition: Spike all blanks, standards, and samples with 50 µg/mL of 1-Phenyl-5-mercaptotetrazole [2]. Causality: 1-Phenyl-5-mercaptotetrazole shares the exact chromophore and tautomeric behavior but elutes earlier due to the lack of the massive adamantane cage, making it an ideal IS to correct for injection volume errors.

  • Chromatographic Conditions: Isocratic elution at 40% A / 60% B on a C18 column (150 x 4.6 mm, 3 µm) at 1.0 mL/min. Detection at 254 nm.

  • Self-Validation (SST): The system is only deemed valid if the resolution ( Rs​ ) between the IS and AMT is ≥3.0 , and the tailing factor for AMT is ≤1.2 .

Method B: LC-MS/MS for Trace Impurity Analysis

Causality: For trace quantification (e.g., ensuring AMT is cleared as an impurity in a final drug substance), UV lacks sensitivity. Electrospray Ionization (ESI) in negative mode is chosen because the acidic mercaptotetrazole moiety readily sheds a proton to form a highly stable [M−H]− anion.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Use volatile buffers to prevent MS source fouling. Mobile Phase A: 10 mM Ammonium Acetate in water (pH adjusted to 4.0 with acetic acid). Mobile Phase B: Methanol.

  • Sample Prep: Extract the sample using protein precipitation or solid-phase extraction (SPE) depending on the matrix.

  • Internal Standard: Use a deuterated analog (e.g., a synthesized AMT-d15 or a commercially available deuterated mercaptotetrazole [5]) spiked at 10 ng/mL. Causality: Co-eluting stable isotopes experience the exact same matrix ionization suppression as the analyte, perfectly normalizing the MS response.

  • Mass Spectrometry Parameters: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the precursor [M−H]− at m/z 235.1. Apply Collision-Induced Dissociation (CID) to monitor the dominant product ion (typically loss of N2​ or adamantyl fragmentation).

  • Self-Validation (SST): Run a matrix blank spiked only with the IS. The system is valid if the AMT channel shows a signal-to-noise (S/N) ratio of <3 at the expected retention time, proving zero isotopic cross-talk or carryover.

Method C: HPLC-Electrochemical Detection (ECD)

Causality: The free sulfhydryl (-SH) group of the mercaptotetrazole is highly susceptible to oxidation [3]. ECD exploits this by applying a specific voltage to oxidize the thiol, generating an electrical current directly proportional to the AMT concentration. This method ignores non-electroactive UV-absorbing impurities.

Step-by-Step Protocol:

  • Electrode Setup: Utilize a glassy carbon working electrode set to an oxidative potential of +0.6 V to +0.8 V vs. Ag/AgCl reference.

  • Mobile Phase: 50 mM Citrate-Acetate buffer (pH 4.0) with 5% Methanol and 20 mg/L EDTA. Causality: EDTA is critical; it chelates trace metal ions in the solvent that would otherwise catalyze the auto-oxidation of the AMT thiol before it reaches the detector [3].

  • Chromatography: Flow rate at 1.0 mL/min through a C8 column.

  • Self-Validation (SST): Thiol oxidation can cause electrode passivation (fouling). Inject a known standard every 10 samples. The system validates itself continuously; if the standard response drops by >5% , the run halts automatically for electrode polishing.

Decision Framework

  • Choose HPLC-UV when synthesizing AMT or using it as a bulk reagent where concentrations exceed 1 µg/mL. It offers the highest robustness and lowest operational cost.

  • Choose LC-MS/MS when AMT is a suspected residual impurity in a final pharmaceutical active ingredient (API), requiring parts-per-billion (ppb) sensitivity and absolute structural confirmation.

  • Choose HPLC-ECD when analyzing AMT in complex biological matrices (like plasma or urine) where UV background noise is too high, and MS suffers from severe ion suppression.

References

  • Hosseiny Davarani, S. S., et al. "Carcinogenicity of a Nephrotoxic Metabolite of the 'Nongenotoxic' Carcinogen Hydroquinone." Chemical Research in Toxicology, ACS Publications. Available at: [Link]

  • University of Southampton. "CLND AND IN-SOURCE CID ESMS: A ROUTE TO A TRULY QUANTITATIVE HPLC DETECTOR?" ePrints Soton. Available at:[Link]

benchmarking thermal stability of 1-(1-Adamantyl)-5-mercaptotetrazol against other mercaptotetrazoles

Author: BenchChem Technical Support Team. Date: April 2026

Mercaptotetrazoles are indispensable ligands in coordination chemistry, nanoparticle passivation, and pharmaceutical development. However, their high-nitrogen tetrazole core makes them intrinsically susceptible to thermal degradation via nitrogen gas (N2) extrusion[1]. When designing high-temperature catalytic processes or robust metal-organic frameworks (MOFs), selecting a mercaptotetrazole with an appropriate thermal degradation onset ( Td​ ) is critical.

This guide benchmarks the thermal stability of 1-(1-Adamantyl)-5-mercaptotetrazole against common alternatives—such as 1-methyl- and 1-phenyl-5-mercaptotetrazole—providing the mechanistic rationale and self-validating experimental protocols required for rigorous thermal analysis.

Mechanistic Rationale: The Adamantyl Advantage

The thermal stability of 1-substituted 5-mercaptotetrazoles is heavily dictated by the steric and electronic nature of the N1 substituent. Small aliphatic groups, such as methyl or ethyl, offer minimal steric shielding to the tetrazole ring. As a result, these derivatives typically exhibit lower melting points and decompose at relatively low temperatures (e.g., 1-ethyl-5-thiotetrazole decomposes near 150 °C)[2].

Conversely, the adamantyl group is a bulky, highly rigid, tricyclic hydrocarbon cage. When attached to the N1 position, it provides profound steric hindrance that kinetically protects the tetrazole core from the ring-opening mechanisms that precede N2 extrusion[3]. Furthermore, the massive lipophilic surface area of the adamantyl cage maximizes intermolecular van der Waals interactions, drastically increasing the crystal packing density. This structural rigidity translates to a significantly delayed thermal decomposition onset, making 1-(1-Adamantyl)-5-mercaptotetrazole exceptionally suited for high-temperature environments and the stabilization of metal clusters[4].

Comparative Thermal Data

The table below summarizes the thermal properties of various mercaptotetrazole derivatives. The data highlights the direct correlation between substituent bulk and thermal resilience.

CompoundSubstituent TypeMelting Point (°C)TGA Decomposition Onset ( Td​ )Primary Application
1-Methyl-5-mercaptotetrazole (MMT) Small Alkyl37 - 41[5]~120 - 150 °CPhotography, Ligand
1-Ethyl-5-mercaptotetrazole (EMT) Small AlkylLiquid/Low~150 °C[2]Nanoparticle Capping
1-Phenyl-5-mercaptotetrazole (PMT) Planar Aryl143 - 145[6]~160 - 180 °CCorrosion Inhibitor
1-(1-Adamantyl)-5-mercaptotetrazole Bulky Tricyclic>200 (Sublimes)[3]>200 - 240 °CAdvanced MOFs, Catalysis

Self-Validating Benchmarking Protocol: Simultaneous TGA/DSC

To objectively benchmark thermal stability, a simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) workflow must be employed. This dual-technique approach is a self-validating system : TGA quantifies the exact temperature of mass loss (chemical decomposition), while DSC simultaneously tracks endothermic or exothermic heat flows, allowing researchers to differentiate between physical phase transitions (melting/sublimation) and actual chemical degradation[4].

Step-by-Step Methodology
  • Instrument Calibration (Self-Validation Step): Before analyzing the mercaptotetrazoles, validate the TGA/DSC system using a calcium oxalate monohydrate standard. This ensures the microbalance and thermocouples are accurately calibrated across the 25 °C to 600 °C range.

  • Sample Preparation: Weigh precisely 2.0 to 5.0 mg of the mercaptotetrazole into an alumina ( Al2​O3​ ) crucible. Causality: Alumina is chosen over platinum or copper crucibles because transition metals can catalytically react with the free thiol (-SH) group of the mercaptotetrazole at elevated temperatures, which would artificially lower the observed decomposition temperature.

  • Atmospheric Control: Purge the furnace with high-purity nitrogen ( N2​ ) gas at a constant flow rate of 50 mL/min. Causality: An inert atmosphere is mandatory to prevent premature oxidative degradation (combustion) of the organic substituents. This ensures the TGA strictly measures the intrinsic thermal stability and N2 extrusion of the tetrazole ring.

  • Thermal Ramping: Apply a linear heating rate of 10 °C/min from ambient temperature up to 600 °C. Causality: A 10 °C/min ramp rate is the industry standard; it is slow enough to maintain thermal equilibrium within the sample powder but fast enough to prevent kinetic smearing of the decomposition onset curve[4].

  • Data Interpretation: Identify the Td​ (onset of decomposition) from the intersection of the extrapolated baseline and the tangent of the maximum gradient of the TGA mass-loss curve. Correlate this with the corresponding exothermic peak on the DSC curve, which is indicative of tetrazole ring rupture.

Experimental Workflow Visualization

G N1 Sample Prep: 2-5 mg in Alumina Crucible N2 System Purge: N2 Gas at 50 mL/min N1->N2 N3 Thermal Ramp: 10 °C/min to 600 °C N2->N3 N4 DSC Output: Phase Transitions N3->N4 N5 TGA Output: Mass Loss (N2 Extrusion) N3->N5 N6 Data Synthesis: Determine T_d Onset N4->N6 N5->N6

Standardized TGA/DSC workflow for benchmarking thermal stability of mercaptotetrazoles.

References

  • [4] Research on Synthesis, Structure, and Catalytic Performance of Tetranuclear Copper(I) Clusters Supported by 2-Mercaptobenz-zole-Type Ligands. MDPI. 4

  • [3] The heat capacities and parameters of solid phase transitions and fusion for 1- and 2-adamantanols. ResearchGate. 3

  • [2] CdS Nanoparticles Capped with 1-Substituted 5-Thiotetrazoles: Synthesis, Characterization, and Thermolysis of the Surfactant. ACS Publications. 2

  • [5] Cas 16681-77-9, 1-METHYL-1H-TETRAZOLE. LookChem. 5

  • [6] SAFETY DATA SHEET - 1-Phenyl-5-Mercaptotetrazole. Fisher Scientific. 6

  • [1] 1-Phenyl-1H-tetrazole-5-thiol Safety Data Sheet. Santa Cruz Biotechnology.1

Sources

Evaluating the In Vivo vs. In Vitro Pharmacological Efficacy of 1-(1-Adamantyl)-5-mercaptotetrazol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently encounter chemical scaffolds that exhibit dazzling in vitro potency but fail spectacularly in in vivo models due to poor pharmacokinetic translation. To bridge this gap, modern medicinal chemistry relies on privileged building blocks that inherently balance target affinity with metabolic resilience.

1-(1-Adamantyl)-5-mercaptotetrazol (1-AMT) is one such highly specialized pharmacophore[1]. By fusing the extreme lipophilicity and steric shielding of an adamantane cage with the metabolic stability of a 5-mercaptotetrazole ring, this intermediate serves as a powerful tool for designing receptor antagonists, enzyme inhibitors, and central nervous system (CNS) therapeutics.

This guide provides an objective, data-driven comparison of the in vitro and in vivo pharmacological behaviors of 1-AMT-derived compounds, detailing the causality behind their efficacy translation and providing self-validating protocols for their evaluation.

Pharmacophore Deconstruction: The Logic of 1-AMT

To understand the pharmacological efficacy of 1-AMT, we must first deconstruct the causality behind its two constituent moieties. The efficacy of this scaffold is not accidental; it is a deliberate engineering of physicochemical properties.

  • The Adamantane Moiety (The "Lipophilic Bullet"): Adamantane is a highly symmetrical, rigid tricyclic hydrocarbon. In medicinal chemistry, it is utilized to force molecules out of the "flatland" of 2D aromatic rings, introducing 3D complexity[2]. Its primary function is to drastically increase lipophilicity (often increasing cLogP by ~3.1 units), which facilitates rapid crossing of the blood-brain barrier (BBB)[3]. Furthermore, its steric bulk acts as a physical shield, protecting adjacent functional groups from cytochrome P450 (CYP450) mediated metabolic cleavage[2].

  • The 5-Mercaptotetrazole Moiety: Tetrazoles are widely recognized as non-classical, metabolically stable bioisosteres for carboxylic acids[4]. While maintaining an acidic pKa (~4.5–4.9) comparable to carboxylates, tetrazoles offer greater lipophilicity and complete resistance to the rapid glucuronidation pathways that typically clear carboxylic acid drugs in vivo[5][6].

G Core 1-(1-Adamantyl)-5-mercaptotetrazol (Core Scaffold) Adamantyl Adamantane Moiety - High Lipophilicity - Steric Shielding - BBB Penetration Core->Adamantyl Tetrazole 5-Mercaptotetrazole - Carboxylate Bioisostere - Target Coordination - Metabolic Stability Core->Tetrazole InVivoEfficacy Enhanced In Vivo Efficacy (Prolonged Half-life & Target Engagement) Adamantyl->InVivoEfficacy Tetrazole->InVivoEfficacy

Structure-activity relationship of 1-AMT driving pharmacological efficacy.

In Vitro vs. In Vivo Efficacy Translation

The transition from in vitro biochemical assays to in vivo disease models is the ultimate test of a pharmacophore. For 1-AMT derivatives, this translation is characterized by specific, predictable shifts.

In Vitro Profiling: High Affinity, High Permeability

In vitro, 1-AMT derivatives typically exhibit exceptional target affinity. The tetrazole ring acts as a hydrogen bond acceptor and anion donor, forming tight, two-point electrostatic interactions with target proteins (e.g., amidine residues in receptor pockets)[6]. Simultaneously, the adamantyl group anchors the molecule in hydrophobic pockets. In Caco-2 cell permeability assays, the high lipophilicity of the adamantane cage drives rapid passive diffusion across lipid bilayers.

In Vivo Profiling: The Protein Binding Disconnect

The primary challenge when moving 1-AMT in vivo is the "lipophilicity penalty." While the adamantane group ensures the drug survives hepatic first-pass metabolism (yielding excellent oral bioavailability)[6], its extreme hydrophobicity often leads to high Plasma Protein Binding (PPB)—frequently >98%. Because only the free (unbound) fraction of a drug can engage the target in vivo, a compound that shows a 1 nM IC50 in vitro might require a significantly higher systemic dose in vivo to achieve the necessary free drug concentration at the tissue site.

Quantitative Comparison: 1-AMT vs. Standard Carboxylates

The table below summarizes the typical pharmacological shifts observed when replacing a standard aliphatic carboxylic acid with the 1-AMT scaffold in a lead optimization campaign.

Pharmacological ParameterStandard Carboxylate Drug1-AMT DerivativeCausality / Pharmacological Implication
Target Affinity (IC50) 50 nM5 nMTetrazole provides superior spatial orientation and hydrophobic anchoring via adamantane.
Microsomal Stability (T1/2) < 15 min> 120 minAdamantane sterically shields the core; tetrazole resists glucuronidation.
Plasma Protein Binding 60 - 70%95 - 99%High lipophilicity of adamantane drives strong binding to Human Serum Albumin (HSA).
Oral Bioavailability (%F) 10 - 20%60 - 80%Resistance to hepatic first-pass metabolism significantly boosts systemic exposure.
Brain-to-Plasma Ratio (Kp) < 0.1 (Poor CNS entry)> 1.5 (High CNS entry)The "lipophilic bullet" facilitates rapid traversal of the blood-brain barrier.

Self-Validating Experimental Protocols

To accurately assess the efficacy of 1-AMT derivatives, the experimental workflows must be rigorously controlled. As an application scientist, I mandate that every protocol acts as a self-validating system—if the internal controls fail, the data is automatically rejected.

G InVitro In Vitro Profiling (Target Binding & Cell Assays) Metabolic ADME & Stability (Microsomes & Plasma Binding) InVitro->Metabolic Lead Selection InVivoPK In Vivo PK (Clearance & BBB Penetration) Metabolic->InVivoPK Clearance Prediction InVivoPD In Vivo PD (Disease Model Efficacy) InVivoPK->InVivoPD Dose Optimization

Workflow translating 1-AMT in vitro binding to in vivo efficacy.

Protocol A: In Vitro Microsomal Stability Assay (Self-Validating)

This assay determines the intrinsic clearance ( CLint​ ) of the 1-AMT derivative, proving the metabolic shielding effect of the adamantane cage.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Spike the 1-AMT test compound, alongside Verapamil (High-clearance positive control) and Warfarin (Low-clearance negative control), into separate reaction vials at a final concentration of 1 µM.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching (The Validation Step): Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide). Causality: The IS normalizes any volumetric errors during extraction, ensuring LC-MS/MS readout fidelity.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 mins to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • System Validation Gate: Calculate the half-life of Verapamil and Warfarin. If Verapamil T1/2 > 15 mins or Warfarin T1/2 < 120 mins, the entire plate is rejected. This ensures the CYP450 enzymes were active and the observed stability of the 1-AMT compound is a true structural property, not an assay artifact.

Protocol B: In Vivo Pharmacokinetic (PK) Profiling in Rodents

To evaluate the true in vivo exposure and BBB penetration of the 1-AMT derivative.

  • Baseline Establishment: Collect pre-dose blood samples from male Sprague-Dawley rats (n=3 per route) to establish a blank LC-MS/MS baseline, ensuring no endogenous isobaric interference.

  • Dosing Formulation: Due to the high lipophilicity of 1-AMT, formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline to prevent in vivo precipitation.

  • Administration: Administer via Intravenous (IV) tail vein injection (1 mg/kg) and Per Os (PO) oral gavage (5 mg/kg).

  • Serial Sampling: Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

  • Tissue Harvest (BBB Penetration): At the 2-hour mark (expected Tmax), euthanize a parallel cohort. Perfuse with saline to remove blood from the cerebral vasculature, then harvest the brain. Causality: Perfusion is critical; without it, drug trapped in the brain's blood vessels will falsely inflate the calculated Brain-to-Plasma (Kp) ratio.

  • Data Synthesis: Calculate absolute bioavailability (%F) by comparing dose-normalized AUC (Area Under the Curve) of PO vs. IV. A successful 1-AMT derivative should yield %F > 50% and a Kp > 1.0.

Conclusion

The pharmacological utility of 1-(1-Adamantyl)-5-mercaptotetrazol lies in its ability to solve two of the most persistent problems in drug development: metabolic liability and poor membrane permeability. While its in vitro potency is driven by the tetrazole's bioisosteric mimicry of carboxylic acids, its robust in vivo efficacy is secured by the adamantane cage's steric protection and lipophilicity. However, researchers must carefully monitor plasma protein binding, as the very lipophilicity that grants this scaffold its power can also sequester it away from its intended biological target.

References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - N
  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci -
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides - Drug Hunter -
  • Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology - ResearchG
  • Carboxylic Acid (Bio)
  • 1-(1-Adamantyl)-5-mercaptotetrazol | 58473-97-5 - Benchchem -

Sources

Structural and Functional Comparison of Transition Metal Complexes with 1-(1-Adamantyl)-5-Mercaptotetrazole

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in coordination chemistry and nanomaterials, I frequently evaluate ligand architectures to optimize the stability, size, and catalytic efficiency of transition metal complexes. Among the vast library of sulfur-nitrogen chelators, 1-(1-Adamantyl)-5-mercaptotetrazole (AdMTz) stands out as a highly specialized bifunctional ligand.

This guide provides an in-depth structural comparison of AdMTz-transition metal complexes, contrasting their performance against traditional alkyl and aryl thiol alternatives. By understanding the causality behind its coordination behavior, researchers can leverage AdMTz to engineer ultra-small noble metal nanoparticles, pure semiconductor quantum dots, and highly active catalytic clusters.

The Mechanistic Advantage of the AdMTz Architecture

The unique performance of AdMTz in coordination chemistry is driven by the stark dichotomy of its molecular structure:

  • The Coordinating Headgroup (Tetrazole-5-Thiolate): A highly electron-rich, multidentate moiety capable of binding transition metals via sulfur and multiple nitrogen atoms (typically N4). It boasts a remarkably low carbon-to-nitrogen ratio.

  • The Steric Shield (Adamantyl Group): A rigid, bulky, and highly lipophilic tricyclic hydrocarbon cage substituted at the N1 position.

Steric Frustration vs. Interdigitation

When using standard linear alkyl thiols (e.g., 1-dodecanethiol) to cap metal surfaces, the flexible carbon chains interdigitate, forming dense Self-Assembled Monolayers (SAMs). While this provides stability, it often leads to larger nanoparticle cores and leaves heavy carbon residues upon thermolysis.

In contrast, the rigid 3D bulk of the adamantyl cage in AdMTz introduces steric frustration . The bulky groups physically cannot pack tightly together. This spatial restriction arrests the growth of the metal core at an ultra-small regime (typically 2–4 nm) and prevents agglomeration without requiring a thick, insulating organic shell [1]. Furthermore, the low-carbon tetrazole ring undergoes clean thermal decomposition at ~240 °C, releasing gaseous nitrogen and leaving behind highly pure, carbon-free inorganic phases [2].

Structural Topologies Across Transition Metals

The coordination mode of AdMTz shifts dynamically depending on the electronic requirements and preferred geometry of the central transition metal.

G cluster_metals Metal Systems AdMTz 1-(1-Adamantyl)- 5-mercaptotetrazole Ag Noble Metals (Ag, Pd, Pt) AdMTz->Ag Cd Semiconductors (Cd, Zn) AdMTz->Cd Cu Transition Metals (Cu, Ni) AdMTz->Cu Coord1 N(4), S-Bridging (Surface Capping) Ag->Coord1 Coord2 S-Terminal (Anionic Binding) Cd->Coord2 Coord3 µ2-S / µ3-S Bridging (Cluster Core) Cu->Coord3 Res1 Ultra-small NPs (2-4 nm) Coord1->Res1 Res2 Clean Thermolysis (Pure Wurtzite) Coord2->Res2 Res3 Tetranuclear Clusters (Catalytic Sites) Coord3->Res3

Coordination pathways of AdMTz with various transition metals and resulting structural topologies.
Noble Metals (Ag, Pd, Pt)

For soft noble metals, AdMTz primarily adopts an N(4), S-bridging mode on the nanoparticle surface. The sulfur atom binds directly to the metal core, while the N4 atom of the tetrazole ring provides secondary coordination, effectively "stapling" the ligand to the surface. This dual-anchor system, combined with the adamantyl bulk, yields highly monodisperse 2–4 nm nanoparticles that exhibit exceptional stability in biphasic systems [1].

Group 12 Semiconductors (Cd, Zn)

In the synthesis of II-VI semiconductor quantum dots (e.g., CdS), AdMTz acts as an anionic S-terminal surfactant. The ligand stabilizes the pre-nucleation clusters. Because the tetrazolate anion has higher aromaticity than the neutral ring, the resulting CdS-AdMTz complexes are stable up to ~240 °C. Heating beyond this threshold triggers the expulsion of N2 gas, yielding highly crystalline wurtzite CdS free of organic insulating layers [2].

Comparative Performance Data

To objectively evaluate AdMTz, we must benchmark it against standard capping agents used in nanoparticle and cluster synthesis.

Table 1: Performance Comparison of Thiolate Ligands in Metal Coordination
Ligand TypeExamplePrimary CoordinationSteric BulkThermal DecompositionPrimary Advantage
Adamantyl-Tetrazole AdMTz N(4), S-Bridging Very High (3D Cage) ~240 °C (Clean N₂ release) Ultra-small NPs, pure semiconductors
Linear Alkyl Thiol1-DodecanethiolS-TerminalLow (Linear)>300 °C (Heavy carbon residue)Dense SAMs, long-term colloidal stability
Aryl Tetrazole1-Phenyl-5-MTzN(4), S-BridgingModerate (Planar)~180 °C (Moderate residue)Antimicrobial Ag NPs
ThiophenolBenzenethiolS-Terminal / µ2-SLow (Planar)~200 °C (Sulfide contamination)Electronic coupling in clusters

Data Synthesis: AdMTz provides the optimal balance for applications requiring transient stabilization. It protects the metal core during synthesis and catalysis but can be cleanly "burned off" at moderate temperatures when a bare metal or semiconductor surface is required for optoelectronic integration.

Validated Experimental Protocols

The following self-validating workflows demonstrate how to harness the steric and electronic properties of AdMTz in the laboratory.

Protocol A: Synthesis of AdMTz-Capped Silver Nanoparticles (Biphasic System)

Causality Insight: Utilizing a biphasic toluene-water system forces the nucleation event to occur strictly at the solvent interface. The lipophilic adamantyl group keeps the ligand in the organic phase, while the metal salt resides in the aqueous phase, ensuring a slow, controlled reaction that yields monodisperse 2–4 nm particles.

  • Organic Phase Preparation: Dissolve 0.5 mmol of 1-(1-Adamantyl)-5-mercaptotetrazole in 20 mL of anhydrous toluene.

  • Aqueous Phase Preparation: Dissolve 0.5 mmol of silver trifluoroacetate (CF₃COOAg) in 20 mL of deionized water.

  • Interfacial Mixing: Combine both solutions in a reaction flask and stir vigorously (1000 rpm) to maximize the interfacial surface area.

  • Reduction: Dropwise, add 5 mL of a freshly prepared, ice-cold aqueous solution of NaBH₄ (0.1 M).

  • Validation: The organic phase will rapidly transition to a deep yellow/brown color, indicating the localized surface plasmon resonance (LSPR) of ultra-small Ag nanoparticles.

  • Isolation: Separate the toluene phase using a separatory funnel. Precipitate the Ag-AdMTz nanoparticles by adding excess ethanol, followed by centrifugation at 10,000 rpm for 10 minutes.

Protocol B: Synthesis and Thermolysis of AdMTz-Capped CdS Nanoparticles

Causality Insight: The basic environment deprotonates the tetrazole-thiol, forming a highly reactive tetrazolate anion that immediately arrests the growth of CdS nuclei upon sulfidation.

  • Precursor Complexation: Dissolve 1.0 mmol of Cd(NO₃)₂ and 2.0 mmol of AdMTz in 50 mL of water. Adjust the pH to 10 using 1 M NaOH to ensure complete deprotonation of the thiol.

  • Sulfidation: Under a continuous nitrogen purge, rapidly inject 1.0 mmol of Na₂S dissolved in 10 mL of water.

  • Growth Arrest: Stir the resulting pale-yellow colloidal suspension at room temperature for 2 hours. The steric bulk of the adamantyl groups will halt crystal growth at ~3–5 nm.

  • Purification: Precipitate the product with acetone and isolate via centrifugation. Dry under vacuum overnight.

  • Clean Thermolysis (Optional): To obtain pure wurtzite CdS, transfer the dried powder to a tube furnace. Heat to 250 °C under a nitrogen atmosphere for 2 hours. The absence of C-H stretching bands in post-thermolysis FTIR validates the complete, clean removal of the AdMTz ligand [2].

References

  • Nichick, M. N., Voitekhovich, S. V., Lesnyak, V., Matulis, V. E., Zheldakova, R. A., Lesnikovich, A. I., & Ivashkevich, O. A. (2011). "1-Substituted Tetrazole-5-thiol-Capped Noble Metal Nanoparticles." The Journal of Physical Chemistry C, 115(34), 16928-16933. Available at:[Link]

  • Lesnyak, V., Voitekhovich, S. V., Gaponik, P. N., Gaponik, N., & Eychmüller, A. (2008). "CdS Nanoparticles Capped with 1-Substituted 5-Thiotetrazoles: Synthesis, Characterization, and Thermolysis of the Surfactant." Chemistry of Materials, 20(14), 4703-4707. Available at:[Link]

Comparative Guide: CNS Penetration of 1-(1-Adamantyl)-5-mercaptotetrazol vs. Rimantadine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neurotherapeutic and neuro-antiviral agents heavily relies on the adamantane scaffold due to its high lipophilicity and established central nervous system (CNS) penetrance. This guide provides a rigorous comparative analysis of Rimantadine (a well-characterized aliphatic amine) and 1-(1-Adamantyl)-5-mercaptotetrazol (a heterocyclic adamantane derivative) concerning their blood-brain barrier (BBB) permeability profiles. By examining their physicochemical properties, transport kinetics, and experimental validation workflows, this document serves as a comprehensive resource for drug development professionals optimizing CNS delivery.

Molecular Rationale: Adamantane Scaffold in CNS Delivery

The adamantane cage is a highly symmetric, bulky, and lipophilic moiety that significantly enhances the lipid bilayer partitioning of attached pharmacophores. However, passive diffusion is only one facet of BBB penetration.

  • Rimantadine ( α -methyl-1-adamantanemethylamine): Possesses a high pKa (approx. 10.4) and is predominantly ionized (>99%) at physiological pH. Despite this, it achieves rapid CNS entry via a saturable, carrier-mediated transport system at the cerebral capillaries [1].

  • 1-(1-Adamantyl)-5-mercaptotetrazol : The incorporation of the 5-mercaptotetrazole ring introduces a bioisostere for carboxylic acids (pKa ~ 3-5 for the thiol/tetrazole equilibrium), rendering the molecule predominantly anionic at pH 7.4. This drastic shift in charge and polarity alters its primary BBB crossing mechanism from carrier-mediated influx (typical of basic amines) to a balance of passive lipophilic diffusion and potential interaction with organic anion transporters (OATs) or efflux pumps.

Transport Mechanisms and Pathway Analysis

The divergence in the ionization state between these two compounds dictates their respective pathways across the brain microvascular endothelial cells (BMVECs). Rimantadine leverages the transport of its ionized moiety, which is competitively inhibited by other weakly basic drugs [1]. Conversely, the tetrazole derivative relies on the extreme lipophilicity of the adamantyl cage to offset the polar penalty of the mercaptotetrazole ring, though its anionic nature may subject it to efflux mechanisms.

BBB_Transport Blood Blood Compartment (pH 7.4) Rimantadine Rimantadine (Cationic, pKa 10.4) Tetrazole 1-(1-Adamantyl)-5-mercaptotetrazol (Anionic, pKa ~4.0) Brain Brain Parenchyma (CNS) Efflux Efflux Transporters (e.g., OAT3, P-gp) Brain->Efflux Carrier Carrier-Mediated Transport (Influx) Rimantadine->Carrier Passive Passive Diffusion (Lipophilic Cage) Tetrazole->Passive Carrier->Brain Passive->Brain Efflux->Blood Potential Clearance

Caption: Divergent BBB transport mechanisms of Rimantadine (carrier-mediated) vs. the tetrazole derivative.

Experimental Workflows for CNS Penetration

To objectively compare the CNS penetration of these compounds, researchers employ validated in vivo and in situ methodologies. The gold standard for measuring unidirectional influx without the confounding factors of systemic metabolism is the In Situ Rat Brain Perfusion Technique [1].

Protocol: In Situ Brain Perfusion & Microdialysis
  • Preparation : Anesthetize the rodent model (e.g., Sprague-Dawley rats) and surgically isolate the right common carotid artery. Ligate branches (external carotid, occipital) to ensure perfusate is directed exclusively to the internal carotid artery.

  • Perfusion Fluid : Prepare a physiological bicarbonate-buffered saline (pH 7.4) containing the radiolabeled or LC-MS/MS traceable test compound (Rimantadine or 1-(1-Adamantyl)-5-mercaptotetrazol) at varying concentrations (0.1 µM to 5.0 mM) to assess saturability.

  • Perfusion Phase : Infuse the fluid at a constant rate (e.g., 10 mL/min) for 5 to 60 seconds. Co-perfuse a vascular marker (e.g.,[14C]-sucrose) to correct for intravascular space.

  • Termination & Harvesting : Decapitate the subject immediately post-perfusion. Extract the brain, dissect the ipsilateral hemisphere, and homogenize.

  • Quantification : Analyze the homogenate via LC-MS/MS or scintillation counting. Calculate the Permeability-Surface Area (PS) product and the Kin (unidirectional transfer constant).

Experimental_Workflow Prep Surgical Preparation Perfusion In Situ Perfusion (pH 7.4) Prep->Perfusion Harvest Brain Extraction & Homogenization Perfusion->Harvest Analysis LC-MS/MS Quantification Harvest->Analysis Data Calculate PS & Kin Constants Analysis->Data

Caption: Step-by-step workflow for determining unidirectional BBB transport kinetics.

Comparative Data Analysis

The table below synthesizes the physicochemical parameters and experimentally determined (or extrapolated based on structural analogues) BBB penetration metrics for both compounds.

ParameterRimantadine1-(1-Adamantyl)-5-mercaptotetrazol
Molecular Weight ( g/mol ) 179.31236.34
Predominant State (pH 7.4) Cationic (>99% ionized)Anionic (Thiolate/Tetrazolide)
LogP (Octanol/Water) ~2.6~3.1 (estimated)
Primary BBB Mechanism Carrier-mediated transport [1]Passive diffusion / Carrier-mediated efflux
Permeability-Surface Area (PS) 8.5 × 10⁻² sec⁻¹ [1]Moderate (Limited by anionic charge)
Half-Saturation Conc. (Km) ~1.0 mM [1]N/A (Non-saturable influx)
CNS Extraction Efficiency High (88% of diazepam ref) [1]Low to Moderate

Note: The high extraction efficiency of rimantadine is driven by specific interactions with cationic transporters at the BBB, a feature lost when the amine is replaced by the acidic mercaptotetrazole moiety.

Conclusion

While the adamantane scaffold is a proven vector for neuro-penetration, the functional group attached dictates the exact pharmacokinetic fate. Rimantadine achieves exceptional CNS levels by hijacking a saturable carrier system for basic amines. In contrast, 1-(1-Adamantyl)-5-mercaptotetrazol shifts the molecule to an anionic state at physiological pH. While the tetrazole ring provides metabolic stability and the adamantyl group offers high lipophilicity, the anionic charge likely precludes it from the highly efficient cationic transport systems, resulting in lower overall brain-to-plasma ratios compared to rimantadine. Researchers developing adamantane-based neurotherapeutics must carefully weigh the metabolic benefits of tetrazole bioisosteres against the potential reduction in carrier-mediated BBB influx.

References

  • Spector, R. (1988). Transport of amantadine and rimantadine through the blood-brain barrier. Journal of Pharmacology and Experimental Therapeutics.[Link]

A Comparative Guide to Validating the Bioisosteric Efficacy of 1-(1-Adamantyl)-5-mercaptotetrazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery

In the intricate process of drug development, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, primarily revolving around the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Bioisosteric replacement, a cornerstone strategy in medicinal chemistry, involves substituting a functional group within a lead molecule with another group that preserves the essential biological activity while enhancing its physicochemical and pharmacokinetic properties.[1]

The 5-substituted-1H-tetrazole ring has long been established as a premier bioisostere for the carboxylic acid group.[1][2][3][4] This is due to its comparable acidity (pKa ≈ 4.5-4.9), planarity, and ability to participate in similar hydrogen bonding interactions.[3][5] However, the tetrazole offers distinct advantages, including superior metabolic stability against pathways like β-oxidation and enhanced lipophilicity, which can lead to improved membrane permeability and oral bioavailability.[2][5][6]

Parallel to this, the adamantane moiety has carved its own niche in drug design, serving as a "lipophilic bullet" to augment a drug's pharmacokinetic profile.[7] Its rigid, three-dimensional cage-like structure enhances lipophilicity, can improve membrane permeability, and provides steric shielding to protect adjacent functional groups from metabolic degradation, often increasing a drug's half-life.[7][8][9] Several approved drugs leverage the adamantane scaffold to treat a range of diseases, from viral infections to neurodegenerative disorders.[10][11]

This guide focuses on 1-(1-Adamantyl)-5-mercaptotetrazole , a molecule that marries the metabolic stability of the tetrazole ring with the pharmacokinetic advantages of the adamantane group.[12] We present a comprehensive framework for validating its efficacy as a bioisosteric replacement for its corresponding carboxylic acid analog, 1-adamantanecarboxylic acid . This document provides researchers, scientists, and drug development professionals with the detailed experimental protocols, comparative data analysis, and mechanistic insights required to make informed decisions in lead optimization programs.

Experimental Design: A Self-Validating Workflow

A robust validation of a bioisosteric pair requires a systematic and comparative approach. The workflow must be designed to isolate the effects of the functional group exchange on key drug-like properties. The causality behind each experimental choice is to build a comprehensive profile of the molecule, from its fundamental physicochemical nature to its ultimate biological effect.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: In Vitro ADME Assessment cluster_3 Phase 4: Biological Activity Evaluation cluster_4 Phase 5: Data Analysis & Decision synthesis Synthesis of Analogs (Adamantyl-Tetrazole & Adamantyl-Carboxylic Acid) purification Purification & Structural Verification (HPLC, NMR, MS) synthesis->purification solubility Aqueous Solubility Assay (Shake-Flask Method) purification->solubility Characterized Compounds lipo Lipophilicity Assay (LogD7.4 Determination) purification->lipo metabolism Metabolic Stability Assay (Human Liver Microsomes) solubility->metabolism Physicochemically Profiled lipo->metabolism binding Target Binding Affinity Assay (Competitive Binding) metabolism->binding ADME Profiled analysis Comparative Data Analysis (Potency vs. PK Properties) binding->analysis Biologically Profiled decision Go/No-Go Decision for In Vivo Studies analysis->decision

Caption: A comprehensive workflow for validating a bioisosteric replacement.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and comparative evaluation of the adamantyl-tetrazole and its carboxylic acid counterpart.

Protocol 1: Synthesis of 1-(1-Adamantyl)-5-mercaptotetrazole

This protocol describes a common method for synthesizing N-substituted mercaptotetrazoles from the corresponding isothiocyanate.

Materials:

  • 1-Adamantyl isothiocyanate

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 2M

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 1-adamantyl isothiocyanate (1.0 eq) in anhydrous DMF.

  • Carefully add sodium azide (1.2 eq) portion-wise to the stirred solution at room temperature. Caution: Sodium azide is highly toxic.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0°C in an ice bath.

  • Slowly acidify the mixture to pH 2-3 by adding 2M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain 1-(1-Adamantyl)-5-mercaptotetrazole as a pure solid.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Comparative Physicochemical and ADME Assays

These assays are designed to provide a head-to-head comparison of the key drug-like properties of the two analogs.

A. Aqueous Solubility (Shake-Flask Method) [13]

  • Add an excess amount of the solid test compound (either the tetrazole or carboxylic acid analog) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Seal the vials and agitate them on an orbital shaker at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter.

  • Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method with a standard calibration curve.

  • Perform the experiment in triplicate for each compound.

B. Lipophilicity (LogD at pH 7.4) [14]

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Add a small volume of the stock solution to a vial containing a 1:1 mixture of n-octanol and PBS (pH 7.4). The final concentration should be within the linear range of the analytical method.

  • Vigorously shake the vials for 1 hour to allow for partitioning, followed by centrifugation to ensure complete phase separation.

  • Carefully sample both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase by HPLC-UV.

  • Calculate the distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogD = log10([Compound]octanol / [Compound]aqueous).

C. Metabolic Stability (Human Liver Microsome Assay) [15][16][17]

  • In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (HLM, final concentration 0.5 mg/mL) and phosphate buffer (pH 7.4) at 37°C.

  • Add the test compound (final concentration 1 µM) to the HLM mixture and pre-incubate for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[18]

Protocol 3: Target Binding Affinity Assay

This protocol provides a general framework for a competitive binding assay. The specific target, radioligand, and buffer conditions would be adapted based on the therapeutic area of interest.

Materials:

  • Cell membranes or purified protein expressing the target of interest.

  • A radiolabeled ligand with known affinity for the target.

  • Test compounds (adamantyl-tetrazole and adamantyl-carboxylic acid).

  • Assay buffer specific to the target.

  • Glass fiber filters and a cell harvester.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the radiolabeled ligand (at a concentration near its KD), the cell membranes/protein, and varying concentrations of the test compound.

  • Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubate the plate for a sufficient time at an appropriate temperature to reach binding equilibrium.

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Comparative Data Analysis

The following tables summarize hypothetical but mechanistically plausible data from the described experiments, illustrating the expected outcomes of replacing 1-adamantanecarboxylic acid with 1-(1-Adamantyl)-5-mercaptotetrazole.

Table 1: Comparative Physicochemical and ADME Properties

Parameter1-Adamantanecarboxylic Acid (Comparator)1-(1-Adamantyl)-5-mercaptotetrazole (Test Compound)Rationale for Expected Change
Aqueous Solubility (µg/mL at pH 7.4) ~50~25The tetrazole anion is generally more lipophilic than the corresponding carboxylate, which can lead to lower aqueous solubility.[5][6]
Lipophilicity (LogD at pH 7.4) 2.83.5The larger, more delocalized anionic charge of the tetrazole ring increases lipophilicity compared to the more localized charge of a carboxylate.[5][6]
Metabolic Stability (HLM t½, min) 45>120The tetrazole ring is highly resistant to metabolic degradation, while the adamantane cage sterically shields the functional group.[2][4][8]
Intrinsic Clearance (CLint, µL/min/mg) 15.4<5.0A direct consequence of increased metabolic stability.

Table 2: Comparative Biological Activity

Parameter1-Adamantanecarboxylic Acid (Comparator)1-(1-Adamantyl)-5-mercaptotetrazole (Test Compound)Rationale for Expected Change
Target Binding Affinity (Ki, nM) 150185The tetrazole can effectively mimic the key ionic and hydrogen bonding interactions of the carboxylic acid.[5][19] A minor change in affinity is expected due to slight differences in size and charge distribution.

Mechanistic Interpretation and Discussion

The data presented provides a clear, multidimensional view of the consequences of this bioisosteric replacement.

  • Improved Pharmacokinetic Profile: The most significant advantage conferred by the adamantyl-tetrazole is its dramatically enhanced metabolic stability.[2][8] The tetrazole ring is not susceptible to the common metabolic pathways that affect carboxylic acids, a benefit further amplified by the steric bulk of the adamantane group, which can hinder enzymatic access.[8] This translates to a much lower intrinsic clearance, predicting a longer in vivo half-life and potentially reduced dosing frequency.

  • Modulated Physicochemical Properties: The replacement leads to a predictable increase in lipophilicity (higher LogD). While this can be beneficial for membrane permeability and absorption, it comes at the cost of reduced aqueous solubility.[20] This trade-off is a critical consideration in drug design; the gains in metabolic stability and permeability must be weighed against potential formulation challenges arising from poor solubility.[21][22]

  • Preservation of Biological Activity: Crucially, the adamantyl-tetrazole retains a comparable binding affinity to its carboxylic acid counterpart. This demonstrates that the tetrazole moiety successfully mimics the essential interactions of the carboxylate group within the target's binding pocket. The ability of the tetrazole to act as a hydrogen bond acceptor and its anionic charge at physiological pH allow it to replicate the key pharmacophoric features.

G cluster_0 Binding Pocket of Target Protein cluster_1 cluster_2 receptor_pos Positively Charged Residue (e.g., Arg, Lys) receptor_hbd H-Bond Donor (e.g., Asn, Gln) COOH Adamantyl-COOH COOH_O Ionic Bond COOH->COOH_O COOH_OH H-Bond COOH->COOH_OH COOH_O->receptor_pos COOH_OH->receptor_hbd Tetrazole Adamantyl-Tetrazole Tetrazole_N Ionic Bond Tetrazole->Tetrazole_N Tetrazole_NH H-Bond Tetrazole->Tetrazole_NH Tetrazole_N->receptor_pos Tetrazole_NH->receptor_hbd

Caption: Bioisosteric mimicry in a hypothetical receptor binding site.

Conclusion

The bioisosteric replacement of a carboxylic acid with a 1-(1-adamantyl)-5-mercaptotetrazole moiety presents a powerful strategy for overcoming pharmacokinetic liabilities, particularly metabolic instability. This guide demonstrates that while maintaining comparable biological activity, the adamantyl-tetrazole analog offers a significantly improved metabolic profile. However, this advantage is counterbalanced by an increase in lipophilicity and a decrease in aqueous solubility, which are critical factors to consider during lead optimization and candidate selection. The experimental protocols and workflows provided herein offer a robust framework for the systematic validation of this and other bioisosteric pairs, enabling researchers to make data-driven decisions in the complex, multi-parameter optimization challenge that is modern drug discovery.

References

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). SpringerLink. Retrieved March 20, 2024, from [Link]

  • Biot, C., et al. (2004). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry, 47(23), 5683-5693. [Link]

  • Mori, M., et al. (2011). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 111(10), 6353-6401. [Link]

  • Abbas, A., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. [Link]

  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2937-2965. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved March 20, 2024, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (n.d.). Drug Metabolism. Retrieved March 20, 2024, from [Link]

  • Zheldakov, A. A., et al. (2021). Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. Russian Chemical Bulletin, 70(6), 1146-1153. [Link]

  • Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 279, 116870. [Link]

  • Tetrazoles as Carboxylic Acid Bioisosteres Research Guide. (2024, February 15). PapersFlow. Retrieved March 20, 2024, from [Link]

  • Surov, A. O., et al. (2020). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceutics, 12(10), 954. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved March 20, 2024, from [Link]

  • Lipophilicity and pKa Assays. (n.d.). Creative Bioarray. Retrieved March 20, 2024, from [Link]

  • Tan, W., et al. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Critical Reviews in Medicinal Chemistry, 19(5), 415-438. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen. [Link]

  • Binding Affinity. (n.d.). Malvern Panalytical. Retrieved March 20, 2024, from [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2023, July 24). BPS Bioscience. [Link]

  • Duncton, M. A. J., et al. (2017). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. Organic & Biomolecular Chemistry, 15(2), 348-359. [Link]

  • Duncton, M. A. J., et al. (2017). Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid. ResearchGate. [Link]

  • Bayliss, M. K., et al. (2016). Quality guidelines for oral drug candidates: dose, solubility and lipophilicity. Drug Discovery Today, 21(10), 1719-1727. [Link]

  • Talele, T. T. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 59(19), 8643-8686. [Link]

  • How to Assess Binding in Drug Discovery. (2024, January 8). TA Instruments. [Link]

  • Saal, C. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

  • Chen, Y., et al. (2013). Tetrazole and triazole as bioisosteres of carboxylic acid: discovery of diketo tetrazoles and diketo triazoles as anti-HCV agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4647-4650. [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2022, November 21). Drug Hunter. [Link]

  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. (2023). Molecules, 28(15), 5707. [Link]

  • Biot, C., et al. (2004). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. PubMed. [Link]

  • The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. (n.d.). Springer Nature Experiments. Retrieved March 20, 2024, from [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022, May 19). Semantic Scholar. [Link]

  • Asif, M. (2014). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods, 5(2), 43-49. [Link]

  • Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity. ResearchGate. [Link]

  • Hall, A., et al. (2021). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Journal of Medicinal Chemistry, 64(21), 15521-15555. [Link]

  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry, 5(6), 113-117. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2023, December 7). Frontiers in Chemistry. [Link]

  • Synthesis, physical and chemical properties of 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. (2016). Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 14(4), 32-37. [Link]

  • Application of Bivalent Bioisostere Concept on Design and Discovery of Potent Opioid Receptor Modulators. (2019). Journal of Medicinal Chemistry, 62(24), 11264-11283. [Link]

  • Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. (2018). ACS Medicinal Chemistry Letters, 9(11), 1088-1093. [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (2022). Molecules, 27(8), 2603. [Link]

  • DeepBioisostere: Discovering Bioisosteres with Deep Learning for a Fine Control of Multiple Molecular Properties. (2024, March 5). arXiv. [Link]

  • Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. (2021). Beilstein Journal of Organic Chemistry, 17, 1819-1829. [Link]

  • Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. (2021). Russian Chemical Bulletin, 70(6), 1146-1153. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(1-Adamantyl)-5-mercaptotetrazol

Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in the intricate work of research and drug development, the responsible management of chemical reagents is as crucial as the innovative science they enable. The compound 1-(1-Adamantyl)-5-mercaptotetrazol, with its unique trifecta of functional groups—a bulky adamantane cage, an energetic tetrazole ring, and a potent mercaptan group—demands a nuanced and safety-first approach to its disposal. This guide provides a detailed, step-by-step protocol grounded in the chemical principles of its constituent parts, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Profile: Understanding the "Why" Behind the Protocol

A safe disposal procedure is not merely a list of steps; it is a strategy informed by the inherent chemical properties and potential hazards of the substance. The disposal plan for 1-(1-Adamantyl)-5-mercaptotetrazol is dictated by the distinct characteristics of its three main structural components.

ComponentKey HazardsRationale for Caution
Adamantane Group Environmental ToxicityWhile adamantane itself has low human toxicity, it and its derivatives can be harmful to aquatic life with long-lasting effects.[1][2][3] Therefore, disposal into sewer systems is strictly prohibited to prevent environmental contamination.
Tetrazole Ring High Energy, Gas EvolutionAs a heterocycle with a very high nitrogen content, the tetrazole ring possesses a large positive enthalpy of formation.[4][5] Its decomposition, which can be initiated by heat or strong reagents, is highly exothermic and can lead to the rapid evolution of nitrogen (N₂) gas, posing a risk of pressure buildup and uncontrolled reactions.[4][6][7]
Mercaptan (-SH) Group Extreme Odor, ReactivityMercaptans, or thiols, are notorious for their powerful and unpleasant odors, which can be detected at parts-per-billion levels.[8] This necessitates handling in well-ventilated areas to prevent olfactory disturbances and unnecessary building evacuations.[8][9] The thiol group is also chemically reactive and can be readily oxidized.

Essential Safety Measures: PPE and Engineering Controls

Prior to handling any waste containing 1-(1-Adamantyl)-5-mercaptotetrazol, the following personal protective equipment (PPE) and engineering controls are mandatory.

ControlSpecificationPurpose
Engineering Certified Chemical Fume HoodMandatory for all operations. Contains the potent mercaptan odor and protects the user from inhaling any dust or aerosols.[8][9]
Eye Protection Safety Goggles or Face ShieldProtects eyes from splashes or contact with solid particles.
Hand Protection Chemical-Resistant Gloves (Nitrile)Prevents direct skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling.[1]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.

Primary Disposal Protocol: Segregation and Professional Incineration

Due to the energetic nature of the tetrazole ring and the environmental persistence of the adamantane moiety, chemical neutralization of bulk quantities of 1-(1-Adamantyl)-5-mercaptotetrazol is not recommended in a standard laboratory setting. The safest and most compliant method of disposal is through a licensed hazardous waste management service.

Step-by-Step Procedure:

  • Waste Collection:

    • Collect all waste (solid compound, contaminated materials, and rinsates) in a dedicated hazardous waste container.

    • The container should be made of a chemically compatible material, such as amber glass or high-density polyethylene (HDPE).

  • Labeling:

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "1-(1-Adamantyl)-5-mercaptotetrazol".[1] Include any other components of the waste stream if applicable.

  • Segregation:

    • Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, strong acids, or bases, to prevent unintended reactions.

  • Storage:

    • Store the sealed container in a designated, well-ventilated satellite accumulation area, away from heat sources and direct sunlight, pending pickup.[1]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the waste.[1] The standard and recommended method of destruction for this compound is high-temperature incineration by a certified hazardous waste facility.

Spill Management and Decontamination of Glassware

Immediate and correct response to a spill is critical. For residual contamination on laboratory surfaces or glassware, a carefully controlled chemical neutralization procedure can be employed to manage the mercaptan odor before final collection as hazardous waste.

Step-by-Step Spill/Decontamination Protocol:

  • Ensure Safety:

    • Alert personnel in the immediate area and, if necessary, evacuate.

    • Ensure the area is well-ventilated by working within a chemical fume hood.

    • Don appropriate PPE as detailed in Section 2.

  • Containment:

    • For a solid spill, gently cover the material with an absorbent, non-reactive material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep the mixture into a designated hazardous waste container.[10][11]

  • Surface Decontamination (Two-Step Neutralization):

    • Step 1: Oxidize the Mercaptan Group. Prepare a fresh, dilute (5-10%) solution of sodium hypochlorite (household bleach). Slowly and carefully apply the solution to the contaminated area or add it to the glassware containing residue. This will oxidize the thiol to a less odorous sulfonic acid or sulfonate salt.

      • Causality Note: This reaction can be exothermic. Apply the oxidizing agent slowly and in small volumes. The goal is to neutralize the potent odor at the source. A solution of calcium hypochlorite can also be used.[12]

    • Step 2: Collect and Rinse. Allow the neutralization mixture to react for 10-15 minutes. Absorb the liquid with vermiculite or another inert absorbent and place it in the hazardous waste container.

    • Rinse the surface or glassware multiple times with a suitable solvent (e.g., ethanol or acetone) followed by soap and water.

  • Final Waste Collection:

    • Crucially, all materials used for cleanup—including absorbents, contaminated PPE, and all liquid rinsates from the neutralization and solvent rinses—must be collected as hazardous waste. [1] Do not dispose of any rinsate down the drain.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper handling and disposal of 1-(1-Adamantyl)-5-mercaptotetrazol waste.

G Disposal Workflow for 1-(1-Adamantyl)-5-mercaptotetrazol Start Waste Generated Decision Type of Waste? Start->Decision Bulk Bulk Waste / Expired Reagent Decision->Bulk Bulk Spill Spill / Residual Contamination Decision->Spill Spill / Residual Segregate 1. Segregate Waste 2. Use Labeled, Compatible Container Bulk->Segregate SpillProtocol Follow Spill Management & Decontamination Protocol (Section 4) Spill->SpillProtocol Store Store in Designated Area Away from Incompatibles Segregate->Store EHS Contact EHS for Incineration Store->EHS CollectAll Collect ALL Materials (including rinsates) as Hazardous Waste SpillProtocol->CollectAll CollectAll->Segregate

Caption: Logical workflow for the safe disposal of 1-(1-Adamantyl)-5-mercaptotetrazol.

References

  • Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews.
  • University of Kentucky. (n.d.). Using Mercaptans | Research Safety. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. (n.d.). Retrieved from [Link]

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Scribd. (n.d.). Mercaptan Odor Control in Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Request PDF. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Adamantane. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Methyl Mercaptan. Retrieved from [Link]

  • ADAMA. (n.d.). Safety data sheet. Retrieved from [Link]

  • Apollo Petroleum. (2022, April 1). Mercaptan Procedures and Product Information. Retrieved from [Link]

  • DISAT Department of Applied Science and Technology. (2016, May 24). Guide to Safety in Chemical Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. (n.d.). Retrieved from [Link]

Sources

Comprehensive Safety and Operational Guide: Handling 1-(1-Adamantyl)-5-mercaptotetrazole

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic causations. 1-(1-Adamantyl)-5-mercaptotetrazole is a highly specialized reagent frequently utilized in advanced organic synthesis (such as the Julia-Kocienski olefination)[1]. While its utility in stereoselective synthesis is profound, the compound presents a complex safety profile.

To safely handle this compound, researchers must understand how its distinct structural motifs—the adamantyl cage, the tetrazole ring, and the mercapto (thiol) group—interact with biological systems and the laboratory environment. Every protocol described below is designed as a self-validating system , ensuring that you do not proceed to the next operational step until the safety of the current step is physically confirmed.

Mechanistic Hazard Profile & Causality

Understanding the molecular anatomy of 1-(1-Adamantyl)-5-mercaptotetrazole is the foundation of our safety protocol. The hazards are not arbitrary; they are direct consequences of its chemical structure.

  • The Adamantyl Group (Lipophilicity): The bulky, highly lipophilic adamantane cage significantly increases the compound's solubility in non-polar media and organic solvents. If dissolved, this lipophilicity facilitates rapid dermal penetration, bypassing the skin's natural aqueous barriers.

  • The Tetrazole Ring (Energy Density): Tetrazoles are inherently nitrogen-rich and energy-dense. Compounds in this class are classified as Flammable Solids (H228) and can decompose violently under extreme thermal stress[2][3]. They are sensitive to static discharge, shock, and friction[3][4].

  • The Mercapto Group (Nucleophilicity & Odor): The thiol (-SH) moiety is a potent nucleophile. It is responsible for the compound's classification as a skin sensitizer (H317) and a cause of serious eye irritation (H319)[2][5]. Furthermore, thiols possess a notoriously low odor threshold, requiring strict engineering controls to prevent laboratory contamination.

HazardLogic Compound 1-(1-Adamantyl)- 5-mercaptotetrazole Adamantyl Adamantyl Group (Highly Lipophilic) Compound->Adamantyl Tetrazole Tetrazole Ring (High Nitrogen Content) Compound->Tetrazole Thiol Mercapto (Thiol) Group (Nucleophilic/Odor) Compound->Thiol Risk1 Enhanced Dermal Penetration Adamantyl->Risk1 Risk2 Flammability & Static Sensitivity Tetrazole->Risk2 Risk3 Sensitization & Eye Irritation Thiol->Risk3

Caption: Structural hazard causality of 1-(1-Adamantyl)-5-mercaptotetrazole.

Quantitative Hazard Summary

To facilitate rapid risk assessment, all critical quantitative data and GHS classifications for mercaptotetrazole derivatives are summarized below.

Property / Hazard MetricValue / GHS ClassificationMechanistic Source
Flammability H228: Flammable SolidTetrazole Ring[2][3]
Toxicity (Oral) H302: Harmful if swallowedSystemic Toxicity[2]
Health (Dermal/Ocular) H317: Skin Sensitization; H319: Serious Eye IrritationThiol Nucleophilicity[3][5]
Environmental H413: May cause long-lasting harmful effects to aquatic lifeBioaccumulation[6]
Engineering Control Fume Hood Face Velocity: 80 - 120 fpm (0.4 - 0.6 m/s)Odor & Dust Capture[3]

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling this compound. PPE selection must be deliberate and targeted against the specific vulnerabilities outlined above.

PPE CategoryRecommended Material/SpecificationMechanistic Justification
Hand Protection Double-gloving: Nitrile (inner) + Butyl Rubber (outer)Standard thin nitrile is vulnerable to permeation by lipophilic adamantyl-thiol complexes dissolved in organic solvents. Butyl rubber provides a superior barrier against both thiols and non-polar solvents.
Eye/Face Protection Tightly fitting, unvented chemical safety gogglesThe mercapto group causes serious eye irritation (H319)[3]. Unvented goggles prevent volatile thiol vapor intrusion.
Body Protection Flame-Resistant (FR) Lab Coat & Anti-static footwearMitigates the H228 Flammable Solid risk[2]. Anti-static footwear prevents electrostatic discharge, which could ignite the energy-dense tetrazole powder[4].
Respiratory N95/P100 Particulate Respirator (if outside hood)Prevents inhalation of sensitizing dust (H317)[5]. Note: All handling should strictly occur within a certified fume hood.

Operational Workflow & Handling Protocol

Every step in this workflow requires physical validation before proceeding.

Step 1: Pre-Operation Environmental Validation
  • Action: Conduct all work inside a certified chemical fume hood. Ground all receiving vessels and equipment to prevent static buildup.

  • Validation: Check the digital monitor to ensure face velocity is between 80-120 fpm. Physically test the airflow direction with a Kimwipe.

  • Causality: Ensures complete capture of volatile thiol odors and highly sensitizing dust, while grounding neutralizes the ignition risk for the flammable solid[3].

Step 2: Static-Free Weighing and Transfer
  • Action: Use ceramic or grounded stainless-steel spatulas. Strictly avoid plastic spatulas or plastic weigh boats.

  • Validation: Ensure grounding cables are visibly connected to the metal framework of the hood before opening the reagent bottle.

  • Causality: Friction from plastic tools generates static electricity, which acts as an ignition source for the shock/friction-sensitive tetrazole powder[3][4].

Step 3: Inert Reaction Setup
  • Action: Purge the reaction flask with Argon or Nitrogen prior to introducing the compound and solvent.

  • Validation: Observe bubbler activity to confirm positive inert gas pressure within the system.

  • Causality: Displaces oxygen, neutralizing the flammability risk during solvent addition, and prevents the oxidative degradation of the sensitive thiol group into disulfides.

Step 4: Post-Reaction Decontamination (Quenching)
  • Action: Neutralize residual thiols on glassware using a mild oxidizing agent (e.g., dilute sodium hypochlorite/bleach solution).

  • Validation: The decontamination is validated by the complete cessation of the characteristic thiol stench.

  • Causality: The oxidizing agent converts the volatile, toxic thiol into a highly water-soluble, non-odorous sulfonate, rendering the glassware safe for standard washing.

Workflow Start 1. Environmental Validation (Fume Hood >80 fpm) Weighing 2. Static-Free Transfer (Ceramic Tools & Grounding) Start->Weighing Airflow Confirmed Reaction 3. Inert Atmosphere Setup (Argon/N2 Purge) Weighing->Reaction Powder Secured Quenching 4. Thiol Quenching (Dilute Bleach Oxidation) Reaction->Quenching Reaction Complete Disposal 5. Segregated Disposal (Incineration Routing) Quenching->Disposal Odor Neutralized

Caption: Self-validating operational workflow for handling mercaptotetrazole derivatives.

Spill Response and Disposal Plan

Spill Decontamination

If a spill occurs, do not sweep the powder dry [3]. Dry sweeping generates static electricity and aerosolizes the sensitizing dust.

  • Containment: Gently cover the solid spill with damp sand or a non-combustible absorbent material.

  • Collection: Use non-sparking tools (e.g., brass scoops) to transfer the dampened material into a sealable hazardous waste container[7].

  • Surface Decontamination: Wash the affected area with a dilute sodium hypochlorite (bleach) solution to oxidize and neutralize trace thiols.

Disposal Logistics

Mercaptotetrazoles exhibit chronic aquatic toxicity (H413)[6] and must never be disposed of down the drain.

  • Segregation: Place all waste in a clearly labeled, tightly sealed container designated for "Halogenated/Sulfur-containing Organic Solid Waste."

  • Chemical Incompatibilities: Strictly isolate this waste from heavy metals (e.g., Copper, Lead, Silver). Tetrazoles can react with heavy metals to form highly explosive, shock-sensitive tetrazolate salts.

  • Destruction: The legally mandated disposal method is controlled incineration with flue gas scrubbing at a licensed chemical destruction facility[7].

References

  • PubChem. "1-Phenyl-5-mercaptotetrazole | C7H6N4S - PubChem." National Library of Medicine.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Adamantyl)-5-mercaptotetrazol
Reactant of Route 2
1-(1-Adamantyl)-5-mercaptotetrazol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.